molecular formula C73H86F8N14O17S2 B15619036 NBD-2

NBD-2

Cat. No.: B15619036
M. Wt: 1647.7 g/mol
InChI Key: XIUIQSJGORFRFJ-ZGWVLDAQSA-N
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Description

NBD-2 is a useful research compound. Its molecular formula is C73H86F8N14O17S2 and its molecular weight is 1647.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C73H86F8N14O17S2

Molecular Weight

1647.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(8R,11S,14R)-14-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3,4,18,19,20,21,22,23-octafluoro-11-(1H-indol-3-ylmethyl)-10,13-dioxo-6,16-dithia-9,12-diazatricyclo[15.2.2.22,5]tricosa-1(19),2,4,17,20,22-hexaene-8-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C73H86F8N14O17S2/c1-28(2)20-41(89-63(101)30(5)86-71(109)59(83)31(6)96)66(104)93-45-26-113-61-55(78)51(74)49(52(75)56(61)79)50-53(76)57(80)62(58(81)54(50)77)114-27-46(94-68(106)44(92-69(45)107)23-34-25-85-38-15-11-9-13-36(34)38)70(108)91-43(22-33-24-84-37-14-10-8-12-35(33)37)67(105)90-42(21-29(3)4)65(103)87-39(16-18-47(82)98)64(102)95-60(32(7)97)72(110)88-40(73(111)112)17-19-48(99)100/h8-15,24-25,28-32,39-46,59-60,84-85,96-97H,16-23,26-27,83H2,1-7H3,(H2,82,98)(H,86,109)(H,87,103)(H,88,110)(H,89,101)(H,90,105)(H,91,108)(H,92,107)(H,93,104)(H,94,106)(H,95,102)(H,99,100)(H,111,112)/t30-,31+,32+,39-,40-,41-,42-,43-,44-,45-,46-,59-,60-/m0/s1

InChI Key

XIUIQSJGORFRFJ-ZGWVLDAQSA-N

Origin of Product

United States

Foundational & Exploratory

The Fulcrum of Function: An In-depth Technical Guide to the Role of NBD2 in the ATP Hydrolysis Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed examination of the second Nucleotide-Binding Domain (NBD2) and its pivotal role in the ATP hydrolysis cycle of ATP-Binding Cassette (ABC) transporters. Focusing primarily on the well-studied CFTR protein as a model for asymmetric transporters, this document synthesizes structural data, kinetic analysis, and key experimental methodologies to offer a comprehensive resource for professionals in life sciences and drug discovery.

Executive Summary

ATP-Binding Cassette (ABC) transporters represent a vast and vital superfamily of membrane proteins that utilize the energy from ATP hydrolysis to move substrates across cellular membranes. The engine of these transporters consists of two cytosolic Nucleotide-Binding Domains, NBD1 and NBD2. In many eukaryotic ABC transporters, these domains are not functionally equivalent. NBD2 often serves as the primary catalytic site, where the rapid binding and subsequent hydrolysis of ATP drive the critical conformational changes that conclude a transport or gating cycle. Understanding the specific mechanics of NBD2 is therefore essential for deciphering the molecular basis of numerous physiological processes and diseases, including cystic fibrosis and multidrug resistance in cancer. This guide details the asymmetric functions of the NBDs, presents quantitative data on their kinetic properties, outlines core experimental protocols for their study, and provides visual diagrams of the underlying molecular mechanisms.

The Asymmetric Engine: NBD1 vs. NBD2

While some ABC transporters feature two identical, hydrolytically competent NBDs, many crucial eukaryotic members, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), exhibit profound functional asymmetry between NBD1 and NBD2.[1][2]

  • NBD1 (The Stabilizer): This domain is often characterized by a higher ATP binding affinity and little to no ATPase activity.[3][4] In CFTR, ATP remains tightly bound to NBD1 for tens of seconds, spanning multiple gating cycles.[5] This stable binding is crucial for maintaining the overall structure and readiness of the transporter but does not directly power the rapid cycling.

  • NBD2 (The Catalyst): This domain typically has a lower affinity for ATP but is the site of rapid ATP hydrolysis.[1][2] The binding of ATP to NBD2, followed by its hydrolysis to ADP and inorganic phosphate (B84403) (Pi), is the rate-limiting step that drives the dissociation of the NBD dimer and resets the transporter for the next cycle. In the case of the CFTR ion channel, ATP hydrolysis at NBD2 is the direct trigger for channel closing.[2][6]

This division of labor—stable binding at NBD1 and dynamic hydrolysis at NBD2—allows for precise control over the transport or gating process.

The NBD2-Driven Catalytic Cycle

The function of NBD2 is best understood as a series of steps within the broader ABC transporter catalytic cycle. The process, illustrated below using the CFTR channel as a prime example, involves intricate coordination between the two NBDs and the transmembrane domains (TMDs).

  • ATP Binding and NBD Dimerization: The cycle initiates with the binding of two ATP molecules at the interface between NBD1 and NBD2, forming a "head-to-tail" dimer.[7] While NBD1 binds ATP tightly, the binding of ATP at the catalytically active NBD2 is the key trigger for tight dimerization. This dimerization acts as a "power stroke," inducing a significant conformational change in the associated TMDs, leading to substrate translocation or, in CFTR's case, the opening of the chloride channel pore.[7]

  • ATP Hydrolysis at NBD2: Once the NBDs are dimerized and the channel is open, the catalytic machinery of NBD2 hydrolyzes the bound ATP molecule to ADP and Pi. This event is the fulcrum of the cycle's progression. The loss of the gamma-phosphate destabilizes the NBD dimer interface.[5]

  • Dimer Dissociation and Channel Closing: Following hydrolysis, the NBD dimer separates or enters a "partial dimer" state.[5] This conformational change is transmitted back to the TMDs, resulting in the closing of the CFTR channel pore. The release of ADP and Pi from NBD2 then resets the domain, making it ready to bind a new ATP molecule for the next cycle.[5]

Caption: The CFTR gating cycle, highlighting ATP binding and hydrolysis at NBD2 as the key drivers for channel opening and closing.

Quantitative Analysis of NBD2 Function

The functional asymmetry between NBD1 and NBD2 is reflected in their distinct kinetic and thermodynamic properties. The following tables summarize key quantitative data, primarily from studies on CFTR.

Table 1: Nucleotide Binding Affinities
DomainLigandApparent Affinity (Kd or K1/2)MethodReference
Isolated Mouse NBD1ATP149 ± 48 µMIsothermal Titration Calorimetry[3]
NBD2 (in full CFTR)ATPLower than NBD1; K1/2 for channel opening is ~50-fold higher than NBD1's effectPatch Clamp Electrophysiology[1]

Note: The binding affinity for NBD2 is typically inferred from the concentration of ATP required to initiate channel opening, as its lower affinity and rapid hydrolysis make direct measurement in the full protein challenging.

Table 2: Gating Kinetics of Wild-Type vs. NBD2-Mutant CFTR
CFTR VariantConditionParameterValueReference
Wild-Type>1 mM ATPMin. Closed Time (τc)~0.43 seconds[1]
Wild-TypeSaturating ATPMin. Open Time (τo)~0.26 seconds[1]
K1250A (Hydrolysis-deficient NBD2)10 µM ATPOpen Time (τo)~0.25 seconds[1]
K1250A (Hydrolysis-deficient NBD2)>1 mM ATPLocked-Open Time (τo)~3 minutes[1]

The K1250A mutation in the Walker A motif of NBD2 prevents ATP hydrolysis. The dramatic, ATP-dependent increase in the channel open time provides direct evidence that hydrolysis at NBD2 is the event that triggers channel closing.[1][8]

Logic_Diagram

Caption: Logical diagram showing how a hydrolysis-deficient mutation in NBD2 (like K1250A) disrupts the normal gating cycle, leading to a prolonged open state.

Key Experimental Methodologies

The elucidation of NBD2's function relies on a combination of biochemical, biophysical, and electrophysiological techniques. Below are detailed protocols for cornerstone experiments.

ATPase Activity Assay

This assay directly measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

Objective: To determine the Vmax and Km of ATP hydrolysis for a purified ABC transporter.

Protocol:

  • Protein Preparation: Express and purify the full-length ABC transporter. For membrane proteins, this involves solubilization from the cell membrane with a suitable detergent (e.g., DDM, Fos-Choline) and purification via affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purified protein is often reconstituted into proteoliposomes.

  • Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2).

  • Initiation: Add a known concentration of the purified protein to the reaction buffer pre-warmed to the desired temperature (e.g., 37°C). The reaction is initiated by adding a range of concentrations of ATP.

  • Time Course: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), aliquots of the reaction are taken and the reaction is quenched immediately, typically by adding ice-cold acid (e.g., perchloric acid) or SDS.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released in each quenched aliquot is determined using a colorimetric method, such as the malachite green assay. This involves adding a malachite green-molybdate reagent, which forms a colored complex with free phosphate, and measuring the absorbance at ~620-660 nm.

  • Data Analysis: A standard curve using known concentrations of Pi is generated. The rate of ATP hydrolysis (moles of Pi per minute per mg of protein) is calculated for each ATP concentration. The data are then plotted and fitted to the Michaelis-Menten equation to determine the Vmax and Km.

ATPase_Workflow

Caption: A streamlined workflow for performing an in vitro ATPase activity assay to measure the hydrolytic function of an ABC transporter.

Single-Channel Patch-Clamp Electrophysiology

This technique provides real-time measurement of ion channel activity, allowing for precise quantification of open and closed times.

Objective: To measure the gating kinetics (τopen, τclosed, Popen) of CFTR and its mutants in response to ATP.

Protocol:

  • Cell Culture & Preparation: Culture cells expressing the CFTR channel of interest (e.g., HEK293, CHO, or NIH3T3 cells).

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a pipette puller. The tip is fire-polished to a resistance of 5-10 MΩ when filled with pipette solution.

  • Seal Formation: Using a micromanipulator, the pipette is pressed against the cell membrane. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the membrane.

  • Excised Patch Formation: The pipette is pulled away from the cell to form an "inside-out" patch, exposing the cytosolic face of the membrane (and the NBDs) to the bath solution.

  • Channel Activation: The patch is perfused with an intracellular-like solution containing the catalytic subunit of protein kinase A (PKA) and ATP to phosphorylate and activate the CFTR channels.

  • Data Acquisition: The membrane potential is clamped at a set voltage (e.g., -50 mV). The current flowing through the single channel is recorded. Openings appear as square-wave downward deflections, and closings are returns to the baseline.

  • Data Analysis: The recording is idealized to create a list of open and closed dwell times. These times are compiled into histograms and fitted with exponential functions to determine the mean open time (τo) and mean closed time (τc). The open probability (Po) is calculated as the total open time divided by the total recording time.

Photoaffinity Labeling with 8-Azido-ATP

This method is used to covalently label ATP-binding sites to identify which domains bind nucleotides.

Objective: To determine if NBD1 and/or NBD2 bind ATP under specific conditions.

Protocol:

  • Protein Source: Use purified protein or membrane preparations from cells expressing the target transporter.

  • Binding Reaction: Incubate the protein with [α-32P]8-azido-ATP (a photo-reactive ATP analog) in a suitable buffer, typically on ice to minimize hydrolysis.

  • UV Crosslinking: Irradiate the sample with UV light (e.g., 254 nm) for a set period. The azido (B1232118) group on the ATP analog is converted into a highly reactive nitrene, which forms a covalent bond with nearby amino acid residues in the binding pocket.[5]

  • SDS-PAGE and Autoradiography: The labeled protein is denatured and separated by SDS-PAGE. The gel is dried and exposed to X-ray film or a phosphor screen. The radioactive signal indicates which protein or domain has been covalently labeled.

  • Domain Identification: To distinguish between NBD1 and NBD2, limited proteolysis can be performed after labeling to separate the domains before running the gel, or specific mutations can be introduced to block binding at one site.[6]

Implications for Drug Development

A thorough understanding of NBD2's role is critical for therapeutic innovation:

  • Cystic Fibrosis: CFTR potentiators, a class of drugs that aims to increase channel open time, can be designed more effectively with knowledge of the NBD2 hydrolysis cycle. Modulators could be developed to slow the rate of ATP hydrolysis at NBD2 or to stabilize the NBD-dimerized (open) state, thereby increasing chloride transport in patients with gating mutations.

  • Oncology (Multidrug Resistance): ABC transporters like P-glycoprotein (ABCB1) actively pump chemotherapeutic agents out of cancer cells, a major cause of treatment failure. Inhibitors that target the NBDs, perhaps by preventing ATP binding or hydrolysis at NBD2, could block this efflux mechanism and re-sensitize resistant tumors to chemotherapy.

  • Other Channelopathies and Transport Disorders: Many other diseases are linked to the malfunction of ABC transporters. Targeting the NBD2 catalytic cycle is a promising strategy for developing modulators for a wide range of these conditions.

Conclusion

The second nucleotide-binding domain, NBD2, is not merely a redundant component but often the catalytic heart of asymmetric ABC transporters. Its primary role in ATP hydrolysis provides the crucial step that concludes the functional cycle, driving the dissociation of the NBD dimer and resetting the transporter. In CFTR, this event is directly coupled to channel closing. The quantitative differences in kinetics and binding affinity between NBD1 and NBD2 underscore a sophisticated mechanism of regulation. The experimental protocols detailed herein provide the foundational tools for researchers to further probe this mechanism, paving the way for the development of novel therapeutics that can precisely modulate the function of these essential membrane proteins.

References

An In-depth Technical Guide to the Structure and Conformational Dynamics of Nucleotide-Binding Domain 2 (NBD2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-binding cassette (ABC) transporters represent a vast and ancient superfamily of membrane proteins responsible for the ATP-dependent translocation of a diverse array of substrates across cellular membranes.[1] These proteins are fundamental to numerous physiological processes, and their dysfunction is implicated in a range of human diseases, including cystic fibrosis and multidrug resistance in cancer.[2][3] The canonical architecture of an ABC transporter comprises two transmembrane domains (TMDs), which form the substrate translocation pathway, and two cytosolic nucleotide-binding domains (NBDs) that fuel the transport cycle through ATP binding and hydrolysis.[4][5] This technical guide focuses on the second nucleotide-binding domain, NBD2, providing a detailed exploration of its structure, the intricate conformational changes it undergoes, and the experimental methodologies employed to elucidate its function.

The Structure of NBD2

NBD2, like its counterpart NBD1, possesses a conserved architecture characteristic of the ABC superfamily. This structure is essential for its function in ATP binding and hydrolysis, which in turn drives the conformational changes of the entire transporter.

Overall Fold and Subdomains

The NBDs of ABC transporters adopt a canonical fold comprising two principal subdomains:

  • RecA-like subdomain: This core subdomain features a central β-sheet flanked by α-helices and contains the highly conserved Walker A and Walker B motifs, which are crucial for nucleotide binding and hydrolysis.[6]

  • α-helical subdomain: This smaller subdomain contains the ABC-specific signature motif (LSGGQ), a key element for NBD dimerization and cooperative ATP hydrolysis.[7]

The crystal structure of the human Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) NBD2 (PDB ID: 6UK1) reveals these characteristic features.[8] The total structure weight is approximately 104.34 kDa with a modeled residue count of 912.[9]

Key Conserved Motifs

Several highly conserved sequence motifs within NBD2 are critical for its function:

  • Walker A motif (GXXXXGKS/T): Also known as the P-loop, this motif is directly involved in binding the phosphate (B84403) groups of ATP.[10]

  • Walker B motif (hhhhDE): This motif, where 'h' represents a hydrophobic residue, contains a conserved aspartate and glutamate (B1630785) residue essential for coordinating Mg²⁺ and for ATP hydrolysis.[10]

  • Signature Motif (LSGGQ): This hallmark of ABC transporters is located in the α-helical subdomain and interacts with the ATP bound to the opposing NBD (NBD1) upon dimerization.[7]

  • Q-loop: This loop contains a highly conserved glutamine residue that is crucial for coordinating the γ-phosphate of ATP and is involved in the conformational changes that couple ATP hydrolysis to the TMDs.[11]

  • D-loop: This loop contains a conserved aspartate that stabilizes the NBD dimer interface.[11]

  • H-loop: This loop contains a conserved histidine residue that also contributes to ATP hydrolysis.[10]

Conformational Changes of NBD2

The function of ABC transporters is predicated on a series of intricate conformational changes within the NBDs, driven by the binding and hydrolysis of ATP. These changes are allosterically transmitted to the TMDs, resulting in the translocation of substrates across the membrane.[9][12]

The ATP-Switch Model: NBD Dimerization and Dissociation

The prevailing model for the function of ABC transporters is the "ATP-switch" model.[7] This model posits that the NBDs cycle between two main conformational states:

  • Open/Apo State: In the absence of ATP, or in the ADP-bound state, the two NBDs are separated from each other, and the transporter is in an "inward-facing" conformation, with the substrate-binding site accessible from the cytoplasm.[13]

  • Closed/ATP-Bound Dimer State: The binding of two ATP molecules at the interface of NBD1 and NBD2 promotes their tight dimerization in a "head-to-tail" arrangement.[4] This dimerization is a critical step that triggers a large-scale conformational change, switching the TMDs to an "outward-facing" conformation and facilitating substrate release.[7]

ATP hydrolysis at one or both nucleotide-binding sites subsequently leads to the dissociation of the NBD dimer, resetting the transporter to its inward-facing conformation for the next transport cycle.[7][9]

Asymmetry in NBD Function

While the two NBDs share a similar overall structure, they often exhibit functional asymmetry. In many ABC transporters, including CFTR and P-glycoprotein, NBD2 is the primary catalytic engine, while NBD1 may have a more regulatory role with lower or no ATPase activity.[12] This asymmetry is reflected in differences in their ATP binding affinities and hydrolysis rates. Molecular dynamics simulations of P-glycoprotein have shown that ATP hydrolysis in NBD2 can induce conformational changes in the nucleotide-binding pocket of NBD1, highlighting the cooperativity between the two domains.[9]

Quantitative Analysis of NBD2 Conformational Changes

The conformational changes of NBD2 have been quantified using various biophysical techniques, providing insights into the molecular mechanics of ABC transporters.

ParameterTechniqueSystemValueReference
Inter-NBD Distance
C-termini of NBD1 and NBD2 (Inward-facing)FRETHuman P-glycoprotein~30 Å[14]
C-termini of NBD1 and NBD2 (Outward-facing)FRETHuman P-glycoprotein~11 Å[14]
Residue-Residue Distances (CFTR)
Cα of residue 551 to γ-phosphate of ATP in site 2 (WT)Molecular DynamicsHuman CFTR~4 Å[15]
Cα of residue 551 to γ-phosphate of ATP in site 2 (G551DH mutant)Molecular DynamicsHuman CFTR~5 Å[15]
Nucleotide Binding Affinities (CFTR)
Apparent K₁/₂ for ATP (WT NBD2)ElectrophysiologyHuman CFTR>50-fold lower than NBD1[15]
ATP Dissociation Constant (NBD2 site)Single-channel recordingHuman CFTREstimated from K₀.₅[16]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the structure and conformational dynamics of NBD2.

X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of protein structures. The crystallization of membrane proteins like full-length ABC transporters, or their isolated NBDs, is a challenging, multi-step process.

Detailed Methodology for NBD2 Crystallization:

  • Protein Expression and Purification:

    • The gene encoding NBD2 is cloned into an expression vector, often with a purification tag (e.g., poly-histidine tag).

    • The protein is overexpressed in a suitable host system, such as E. coli.[17]

    • Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer.[13]

    • Cells are lysed by sonication or high-pressure homogenization.

    • The soluble NBD2 is purified from the cell lysate using a series of chromatography steps, typically starting with immobilized metal affinity chromatography (IMAC) for His-tagged proteins, followed by size-exclusion chromatography (SEC) to ensure homogeneity.[18][19]

  • Crystallization:

    • The purified, concentrated NBD2 protein is mixed with a variety of crystallization screening solutions containing different precipitants, buffers, and salts.[20][21]

    • Crystallization trials are set up using vapor diffusion methods (sitting drop or hanging drop).

    • The trays are incubated under controlled temperature conditions, and crystal growth is monitored over time.

    • Once initial crystals are obtained, the crystallization conditions are optimized to produce larger, diffraction-quality crystals.[22]

  • X-ray Diffraction Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-frozen in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The diffraction data are processed, and the electron density map is calculated.

    • A structural model of NBD2 is built into the electron density map and refined to yield the final atomic coordinates.[23]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structures of large, dynamic protein complexes like ABC transporters in their near-native state.

Detailed Methodology for Cryo-EM of ABC Transporters:

  • Sample Preparation:

    • The purified ABC transporter is concentrated to an appropriate level.

    • A small volume of the protein solution is applied to a cryo-EM grid (a small copper grid coated with a thin layer of carbon).[4]

    • The grid is blotted to create a thin film of the sample.

    • The grid is rapidly plunge-frozen in liquid ethane, which vitrifies the water and preserves the protein in its native conformation.[4][24]

  • Data Collection:

    • The frozen grid is loaded into a transmission electron microscope.

    • Thousands of images (micrographs) of the individual protein particles are collected at different orientations.[24]

  • Image Processing and 3D Reconstruction:

    • Individual particle images are selected from the micrographs.

    • The particles are aligned and classified based on their orientation.

    • A 3D reconstruction of the protein is generated by averaging the classified 2D images.

    • The 3D map is refined to high resolution, and an atomic model is built into the density.[25][26]

Förster Resonance Energy Transfer (FRET)

FRET is a spectroscopic technique that can measure distances between two fluorescently labeled sites on a protein, making it ideal for studying conformational changes in real-time.[27]

Detailed Methodology for FRET Analysis of NBD2 Dynamics:

  • Protein Labeling:

    • Two fluorescent dyes (a donor and an acceptor) are attached to specific sites on the NBDs. This can be achieved by introducing cysteine residues at the desired locations and labeling them with maleimide-conjugated dyes, or by genetically encoding fluorescent proteins.[6][14]

    • For studying NBD dimerization, the donor is typically placed on NBD1 and the acceptor on NBD2.[14]

  • FRET Measurement:

    • The labeled protein is excited at the donor's excitation wavelength.

    • If the donor and acceptor are in close proximity (typically 10-100 Å), energy is transferred from the donor to the acceptor, resulting in acceptor fluorescence.[27]

    • The FRET efficiency is calculated from the fluorescence intensities of the donor and acceptor.

  • Data Analysis:

    • Changes in FRET efficiency upon addition of ATP, ADP, or other ligands are monitored.

    • An increase in FRET indicates that the two labeled sites are moving closer together (e.g., NBD dimerization), while a decrease in FRET signifies they are moving apart.

    • The FRET efficiency can be used to calculate the distance between the donor and acceptor.[14]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for probing protein conformation and dynamics in solution by measuring the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from the solvent.

Detailed Methodology for HDX-MS Analysis of NBD2:

  • Deuterium Labeling:

    • The purified NBD2 protein is diluted into a buffer made with heavy water (D₂O).

    • The exchange of backbone amide hydrogens for deuterium is allowed to proceed for various time points.[21]

    • Regions of the protein that are solvent-exposed or conformationally flexible will exchange hydrogens for deuterium more rapidly than regions that are buried or involved in stable hydrogen bonds.

  • Quenching and Digestion:

    • The exchange reaction is quenched by rapidly lowering the pH and temperature.[21]

    • The quenched protein is then digested into smaller peptides using an acid-stable protease, such as pepsin.[21]

  • Mass Spectrometry Analysis:

    • The peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry.

    • The mass of each peptide is measured to determine the amount of deuterium incorporated.

  • Data Analysis:

    • By comparing the deuterium uptake of peptides in different conformational states (e.g., apo vs. ATP-bound), regions of the protein that undergo conformational changes can be identified.

    • A decrease in deuterium exchange in a particular region suggests that it has become more protected from the solvent, for example, due to ligand binding or a change in protein structure.[28]

Signaling Pathways and Logical Relationships

The conformational changes in NBD2 are tightly coupled to the function of the entire ABC transporter, representing a key step in the allosteric signaling pathway that communicates the energy status of the NBDs to the TMDs.

Allosteric Communication between NBD2 and TMDs

The communication between the NBDs and TMDs is mediated by intracellular loops (ICLs) that extend from the TMDs and interact with the NBDs.[29] Specifically, "coupling helices" within these ICLs play a crucial role in transmitting the conformational changes from the NBDs to the TMDs.[30] Upon ATP-induced NBD dimerization, the movement of the NBDs is translated into a rigid-body motion of the TMDs, leading to the opening and closing of the substrate translocation pathway.[6]

Visualizing the ABC Transporter Catalytic Cycle

The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the catalytic cycle of a typical ABC exporter, highlighting the conformational changes in NBD2.

ABC_Transporter_Cycle cluster_inward Inward-Facing Conformation cluster_outward Outward-Facing Conformation Apo_State Apo/ADP State (NBDs Separated) ATP_Bound_Open 2 ATP Bound (NBDs Open) Apo_State->ATP_Bound_Open 2 ATP Binding ATP_Bound_Dimer ATP-Bound Dimer (NBDs Closed) ATP_Bound_Open->ATP_Bound_Dimer NBD Dimerization Substrate Release Post_Hydrolysis Post-Hydrolysis (ADP + Pi) ATP_Bound_Dimer->Post_Hydrolysis ATP Hydrolysis Post_Hydrolysis->Apo_State Pi and ADP Release NBD Dissociation

The catalytic cycle of an ABC transporter.
Experimental Workflow for Studying NBD2 Conformational Changes

The logical flow of experiments to investigate NBD2's conformational dynamics can be visualized as follows:

Experimental_Workflow cluster_structure Structure Determination cluster_dynamics Dynamics Measurement Gene_Cloning NBD2 Gene Cloning and Mutagenesis Protein_Expression Protein Expression and Purification Gene_Cloning->Protein_Expression Structural_Analysis Structural Analysis Protein_Expression->Structural_Analysis Dynamic_Analysis Conformational Dynamics Analysis Protein_Expression->Dynamic_Analysis Functional_Assay Functional Assays Protein_Expression->Functional_Assay XRay X-ray Crystallography Structural_Analysis->XRay CryoEM Cryo-EM Structural_Analysis->CryoEM FRET FRET Dynamic_Analysis->FRET HDXMS HDX-MS Dynamic_Analysis->HDXMS Data_Integration Data Integration and Modeling Functional_Assay->Data_Integration XRay->Data_Integration CryoEM->Data_Integration FRET->Data_Integration HDXMS->Data_Integration

Workflow for NBD2 structural and dynamic studies.

Conclusion

NBD2 is a highly conserved and dynamic domain that plays a central role in the function of ABC transporters. Its ability to bind and hydrolyze ATP drives the large-scale conformational changes necessary for substrate translocation. A comprehensive understanding of the structure and conformational dynamics of NBD2, achieved through a combination of structural biology, biophysical, and biochemical approaches, is crucial for elucidating the molecular mechanisms of ABC transporters and for the development of novel therapeutic strategies targeting diseases associated with their dysfunction. This guide provides a foundational overview for researchers and professionals engaged in this exciting and impactful field of study.

References

An In-depth Technical Guide on NBD2 Domain Sequence Motifs and Conservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Nucleotide-Binding Domains

ATP-binding cassette (ABC) transporters represent one of the largest superfamilies of transmembrane proteins, responsible for the ATP-powered translocation of a vast array of substrates across cellular membranes.[1] These proteins are fundamental to cellular homeostasis, nutrient uptake, and the extrusion of toxins and drugs.[1] The basic architecture of an ABC transporter consists of two transmembrane domains (TMDs) and two cytoplasmic nucleotide-binding domains (NBDs).[2][3]

The NBDs are the conserved engine of the transporter, coupling the energy from ATP binding and hydrolysis to conformational changes in the TMDs, which in turn drives substrate transport.[4] This guide focuses specifically on the second nucleotide-binding domain, NBD2, delving into the highly conserved sequence motifs that define its structure and function. Understanding the sequence, conservation, and functional interplay of these motifs is critical for elucidating transport mechanisms and for the rational design of therapeutics targeting ABC transporter-related diseases, such as cystic fibrosis.[5][6]

Core Sequence Motifs of the NBD2 Domain

The NBD2 domain, like NBD1, contains a set of highly conserved sequence motifs that are hallmarks of the ABC transporter superfamily. These motifs form the ATP-binding pocket at the interface of two NBDs and are crucial for the catalytic cycle.

Walker A Motif (P-loop)

The Walker A motif, or P-loop, is essential for binding the phosphate (B84403) groups of ATP. Its lysine (B10760008) residue coordinates the β- and γ-phosphates, positioning them for hydrolysis, while a serine or threonine residue coordinates the Mg2+ ion required for catalysis.[7]

Walker B Motif

The Walker B motif is critical for ATP hydrolysis. It features a highly conserved aspartate residue followed by a glutamate (B1630785). The aspartate coordinates the Mg2+ ion, while the glutamate residue acts as the catalytic base, activating a water molecule for nucleophilic attack on the γ-phosphate of ATP.[8][9] Studies on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) have shown that the Walker B glutamate in NBD2 (Glu1371) is essential for the ATPase activity of the NBD1-NBD2 heterodimer.[10][11]

ABC Signature Motif (C-loop)

The ABC signature motif, with its canonical LSGGQ sequence, is a defining feature of ABC transporters.[4][12] This motif is located on one NBD and interacts with the ATP molecule bound to the Walker A motif of the opposing NBD in the dimerized state.[12][13] This interaction is crucial for cooperative ATP hydrolysis and communication between the two NBDs.[13]

Additional Conserved Motifs
  • Q-Loop: This motif connects the ATP-binding core to the helical subdomain and is involved in coupling ATP hydrolysis to conformational changes in the TMDs.[1]

  • D-Loop: The D-loop is involved in the interaction and communication between the two NBDs within the dimerized complex.[14][15]

  • H-Loop (Switch Histidine): This motif contains a highly conserved histidine residue that is thought to stabilize the transition state of ATP during hydrolysis.[16][17] In CFTR, the H-loop of NBD2 is required for efficient channel closing after ATP hydrolysis.[17]

Data Presentation: Summary of NBD2 Core Motifs
Motif NameConsensus SequenceCore Function in NBD2Key Residues
Walker A (P-loop) G-X(4)-GK-[S/T]Binds β- and γ-phosphates of ATP; coordinates Mg2+K, S/T
Walker B Φ-Φ-Φ-Φ-D-ECoordinates Mg2+; catalytic base for hydrolysisD, E
ABC Signature L-S-G-G-QInteracts with ATP across the NBD-NBD dimer interfaceLSGGQ
D-Loop (S/T)-A-(S/T)-L-DMediates NBD-NBD interaction and communicationD
H-Loop (Switch) Φ-(S/T/A)-Φ-H-RStabilizes ATP transition state; involved in hydrolysisH, R
(Φ represents a hydrophobic residue, X represents any amino acid)

Conservation and Asymmetry

The sequence motifs within NBDs are highly conserved across the ABC superfamily, highlighting their essential roles. However, in many eukaryotic ABC transporters like CFTR, there is a functional asymmetry between NBD1 and NBD2. While both domains bind ATP, the primary site for canonical ATP hydrolysis is typically located at the interface involving the Walker motifs of NBD2 and the signature motif of NBD1.[8]

This asymmetry arises from sequence deviations in key motifs. For instance, in CFTR, NBD1 lacks the conserved catalytic glutamate in its Walker B motif, rendering it catalytically weak.[8][11] Conversely, NBD2 in CFTR has a degenerate signature motif but a fully competent Walker A and B site.[8] This division of labor is crucial for the regulated gating cycle of the CFTR channel.[8][17] The instability of isolated NBD2 has historically made it challenging to study, but bioinformatics-driven stabilization has enabled deeper investigation into its structure and the impact of disease-causing mutations.[5][18]

Signaling and Functional Pathways

The function of the NBD2 domain is integral to the overall transport or channel gating cycle. This can be visualized as a signaling pathway where ATP binding and hydrolysis drive mechanical changes.

The ABC Transporter ATP Hydrolysis Cycle

The cycle begins with the transporter in an inward-facing conformation. Substrate and ATP binding trigger a series of conformational changes, leading to NBD dimerization. This "power stroke" switches the TMDs to an outward-facing state, releasing the substrate. ATP hydrolysis at the NBD2-NBD1 interface, followed by the release of ADP and inorganic phosphate (Pi), resets the transporter by dissociating the NBDs and returning the TMDs to the inward-facing conformation.[2]

ATP_Hydrolysis_Cycle cluster_0 NBD2-Driven Transport Cycle Inward Inward-Facing (Apo/Substrate-Bound) ATP_Bound ATP-Bound NBD Dimerization Inward->ATP_Bound 2x ATP Binding Outward Outward-Facing (Substrate Release) ATP_Bound->Outward Power Stroke Hydrolysis ATP Hydrolysis at NBD2 (ADP + Pi) Outward->Hydrolysis Hydrolysis Reset NBD Dissociation Reset Hydrolysis->Reset Pi Release Reset->Inward ADP Release

ATP Hydrolysis and Transport Cycle Diagram.

CFTR and NF-κB Signaling

Recent studies have revealed roles for ABC transporters beyond simple transport. For example, functional CFTR has been shown to suppress pro-inflammatory signaling by enhancing the degradation of the TNF receptor-associated death domain (TRADD), which in turn inhibits the activation of the NF-κB pathway.[19] This demonstrates a direct link between the functional state of an ABC transporter, governed by its NBDs, and major cellular signaling cascades.

CFTR_NFkB_Pathway cluster_1 CFTR-Mediated Inflammation Control TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits NFkB NF-κB Activation (Pro-inflammatory) TRADD->NFkB Activates CFTR Functional CFTR (NBD2 Active) Degradation TRADD Degradation CFTR->Degradation Promotes Degradation->TRADD Inhibits

CFTR's Role in Modulating NF-κB Signaling.

Experimental Protocols

Investigating the function of NBD2 motifs requires a combination of molecular biology, biochemistry, and biophysical techniques.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the NBD2 sequence (e.g., altering a key residue in the Walker B motif) to assess its impact on protein function.

Methodology:

  • Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation, with a melting temperature (Tm) of ≥78°C.[20] The mutation should be centrally located with 10-15 bases of correct sequence on either side.[20]

  • PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., KOD or Pfu) to amplify the entire plasmid containing the NBD2 gene, using the mutagenic primers. A typical thermocycling program is: initial denaturation at 95-98°C, followed by 16-25 cycles of denaturation, annealing (e.g., 55°C), and extension (70-72°C).[20][21]

  • Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving only the newly synthesized, unmethylated mutant plasmids.[22] Incubate for 1-2 hours at 37°C.[23]

  • Transformation: Transform the DpnI-treated plasmid into high-efficiency competent E. coli cells (e.g., DH5α).[22]

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation through DNA sequencing.

SDM_Workflow cluster_2 Site-Directed Mutagenesis Workflow Start Design Mutant Primers PCR Whole Plasmid PCR (High-Fidelity Polymerase) Start->PCR Digestion DpnI Digestion (Removes Parental DNA) PCR->Digestion Transform Transformation (High-Competency E. coli) Digestion->Transform Select Colony Selection & Growth Transform->Select Verify Plasmid Isolation & DNA Sequencing Select->Verify

Workflow for Site-Directed Mutagenesis.

ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis, providing a direct measure of the NBD2's catalytic activity.

Methodology:

  • Reagent Preparation:

    • Malachite Green Reagent: Prepare a solution of malachite green and ammonium (B1175870) molybdate (B1676688) in acid (e.g., 3M HCl or H2SO4). A stabilizer like polyvinyl alcohol or Triton X-100 can be included to improve consistency.[24][25]

    • Reaction Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl2, as Mg2+ is a required cofactor.

  • Reaction Setup: In a 96- or 384-well plate, combine the purified NBD2-containing protein, reaction buffer, and the substrate, ATP.[26] Include controls such as a "no enzyme" control to measure background ATP hydrolysis and a phosphate standard curve.[25]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-60 minutes) to allow the enzymatic reaction to proceed.[24]

  • Reaction Quenching & Color Development: Stop the reaction by adding the malachite green reagent.[24] The reagent is acidic, which denatures the enzyme and allows the malachite green-molybdate complex to form with the released Pi.[27]

  • Measurement: After a short incubation (15-30 minutes) for color development, measure the absorbance at ~620-640 nm using a plate reader.[24][26]

  • Quantification: Determine the amount of released Pi by comparing the absorbance values to the phosphate standard curve.

Nucleotide Binding Affinity Assay

Determining the binding affinity (Kd) of ATP or its analogs to NBD2 is crucial for understanding its function. While various methods exist, a common approach is a competition assay using tagged proteins.

Methodology:

  • Protein Preparation: Purify the NBD2 domain (or the full-length protein) and a known binding partner or a fluorescently labeled nucleotide analog.

  • Immobilization: Immobilize the purified protein on a solid support, such as resin in a column or beads for a pull-down experiment.[28]

  • Competition: Incubate the immobilized protein with a fixed concentration of a labeled ligand (e.g., fluorescent ATP analog) and increasing concentrations of an unlabeled competitor (the nucleotide of interest).

  • Separation and Detection: Separate the bound from the unbound ligand. For pull-down assays, this involves centrifugation and washing. For other methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), separation is not required.

  • Quantification: Quantify the amount of bound labeled ligand at each competitor concentration. The data is then used to calculate the IC50, from which the binding affinity (Kd) can be derived.[28]

Implications for Drug Development

The critical role of NBD2 in the function of many ABC transporters makes it a prime target for therapeutic intervention.

  • Disease Correction: In diseases like cystic fibrosis, mutations in NBDs (including NBD2) can lead to protein misfolding, instability, or functional defects.[5][29] Small molecules (correctors) that bind to NBD2 can stabilize its structure, improve protein trafficking, and restore function.[29]

  • Inhibition/Modulation: For transporters involved in multidrug resistance (MDR) in cancer, inhibiting the ATPase activity of NBDs can re-sensitize cancer cells to chemotherapy.[12] Conversely, activators (potentiators) can be designed to enhance the function of mutant channels like CFTR.

The detailed understanding of NBD2's conserved motifs and their precise roles in the ATP hydrolysis cycle provides a structural and mechanistic foundation for the rational design of next-generation modulators targeting ABC transporter-related diseases.

References

An In-depth Technical Guide to the Post-Translational Modifications of the NBD2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) targeting the Nucleotide-Binding Domain 2 (NBD2) of ATP-binding cassette (ABC) transporters. NBD2 plays a critical role in the function of these transporters, which are involved in a myriad of physiological processes and are implicated in numerous diseases, including cystic fibrosis and multidrug resistance in cancer. Understanding the PTMs that regulate NBD2 is paramount for developing novel therapeutic strategies.

Introduction to the NBD2 Domain

ABC transporters are a large and diverse family of membrane proteins that transport a wide variety of substrates across cellular membranes. Their function is powered by the binding and hydrolysis of ATP at their nucleotide-binding domains (NBDs). Most ABC transporters possess two NBDs, NBD1 and NBD2. While NBD1 is often associated with stable ATP binding, NBD2 is typically the primary site of ATP hydrolysis, driving the conformational changes necessary for substrate translocation[1]. The activity of the NBD2 domain is intricately regulated by a variety of post-translational modifications, which can modulate its catalytic activity, stability, and interaction with other domains and proteins.

Key Post-Translational Modifications of the NBD2 Domain

The function of the NBD2 domain is dynamically regulated by a range of PTMs, including phosphorylation, ubiquitination, glycosylation, SUMOylation, and acetylation. These modifications can alter the domain's structure, enzymatic activity, and protein-protein interactions, thereby influencing the overall activity of the transporter.

Phosphorylation

Phosphorylation is a reversible PTM that plays a crucial role in regulating the function of many ABC transporters. While the regulatory (R) domain of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a well-known target of phosphorylation, evidence also points to the phosphorylation of the NBDs themselves[2].

Key Findings:

  • In the context of CFTR, while many phosphorylation sites are located in the R domain and NBD1, phosphorylation events in the C-terminal region encompassing NBD2 have been identified. These modifications are critical for regulating CFTR biogenesis, trafficking, and function[3][4].

  • For the Sulfonylurea Receptor (SUR), another ABC transporter, the interplay between the two NBDs is crucial for channel activity, and this is modulated by nucleotide binding and likely by phosphorylation, although specific sites on NBD2 are not as well-defined as in CFTR[5][6].

Quantitative Data on NBD2 Phosphorylation:

ProteinPhosphorylation SiteEffect on FunctionReference
CFTRS1444, S1456Regulation of channel gating and biogenesis[4]
Ubiquitination

Ubiquitination, the attachment of ubiquitin to a substrate protein, is a key signaling modification that can target a protein for degradation or modulate its function and localization. In the context of ABC transporters, ubiquitination is a critical component of their quality control and trafficking.

Key Findings:

  • Studies on the F508del mutant of CFTR have revealed that ubiquitination can occur at sites within the NBD2 domain, such as Lys1284. This modification is influenced by corrector compounds like VX-809 and likely impacts inter-domain contacts[7].

  • The ubiquitination of CFTR, in general, is elevated for misfolded forms of the protein, leading to its degradation and reduced cell surface expression[3].

Quantitative Data on NBD2 Ubiquitination:

ProteinUbiquitination SiteConditionEffect on FunctionReference
ΔF508 CFTRK1284Treatment with VX-809May abolish inter-domain contacts[7]
Glycosylation

Glycosylation, the attachment of sugar moieties, is a crucial PTM for the proper folding, stability, and trafficking of many membrane proteins, including ABC transporters.

Key Findings:

  • While N-linked glycosylation typically occurs in the extracellular loops of transmembrane proteins, its effects can be transmitted to the cytosolic domains, including the NBDs.

  • In CFTR, altered glycosylation of the full-length protein is a hallmark of its misfolding and defective trafficking in cystic fibrosis[8]. While direct glycosylation of the cytosolic NBD2 is unlikely, the overall glycosylation status of the transporter impacts its stability and the conformation of all its domains.

SUMOylation

SUMOylation is a PTM that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. This modification is involved in a wide range of cellular processes, including transcriptional regulation, DNA repair, and protein stability.

Key Findings:

  • While direct evidence for SUMOylation of the NBD2 domain is still emerging, prediction tools and proteomic studies suggest that ABC transporters can be SUMOylated.

  • SUMOylation can be predicted using bioinformatic tools such as GPS-SUMO, which can identify potential SUMOylation sites and SUMO-interaction motifs within protein sequences[9][10][11].

Acetylation

Lysine (B10760008) acetylation is a reversible PTM that neutralizes the positive charge of lysine residues and can thereby influence protein structure, protein-protein interactions, and enzymatic activity.

Key Findings:

  • The role of acetylation in regulating ABC transporters is an active area of research. Mass spectrometry-based proteomics is a powerful tool for identifying acetylation sites[12][13][14].

  • Acetylation has been shown to regulate the interaction of peripheral membrane proteins with the membrane, suggesting a potential role in modulating the function of NBDs, which are in close proximity to the membrane[15][16].

Signaling Pathways Involving NBD2 PTMs

The PTMs of the NBD2 domain are often downstream events of complex signaling pathways that are initiated by various cellular stimuli. These pathways can regulate the activity of ABC transporters in response to cellular stress, hormonal signals, or the presence of xenobiotics.

P-glycoprotein (ABCB1) and Multidrug Resistance

P-glycoprotein (P-gp) is an ABC transporter that confers multidrug resistance in cancer by effluxing a wide range of chemotherapeutic agents. The activity of P-gp is regulated by several signaling pathways that can influence its expression and post-translational modification.

P_glycoprotein_Regulation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemotherapeutic_Drugs Chemotherapeutic Drugs Pgp P-glycoprotein (ABCB1) Chemotherapeutic_Drugs->Pgp Binding Drug_Efflux Drug Efflux Pgp->Drug_Efflux Transport MAPK MAPK Pathway NBD2_PTMs NBD2 PTMs (Phosphorylation, etc.) MAPK->NBD2_PTMs Regulates PI3K_Akt PI3K/Akt Pathway PI3K_Akt->NBD2_PTMs Regulates PKC PKC Pathway PKC->NBD2_PTMs Regulates NBD2_PTMs->Pgp Modulates Activity

P-gp signaling pathways.

This diagram illustrates how various signaling pathways, such as the MAPK, PI3K/Akt, and PKC pathways, can lead to post-translational modifications of the NBD2 domain of P-glycoprotein, thereby modulating its drug efflux activity and contributing to multidrug resistance[17][18][19].

Experimental Protocols for Studying NBD2 PTMs

The identification and functional characterization of PTMs on the NBD2 domain require a combination of biochemical, mass spectrometric, and molecular biology techniques.

Identification of PTMs by Mass Spectrometry

A general workflow for the identification of PTMs on the NBD2 domain from a purified protein sample or a complex mixture is outlined below.

PTM_Identification_Workflow Protein_Sample Protein Sample (Purified NBD2 or Cell Lysate) SDS_PAGE SDS-PAGE and In-Gel Digestion Protein_Sample->SDS_PAGE Enrichment PTM Enrichment (e.g., Phosphopeptide, Acetyl-lysine) SDS_PAGE->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis and Site Localization LC_MS->Data_Analysis

Mass spectrometry workflow.

Detailed Protocol: In-Gel Digestion for Mass Spectrometry

This protocol is adapted from standard procedures for preparing protein samples from SDS-PAGE gels for mass spectrometry analysis[3][7][20][21].

  • Excise Gel Band: After separating the protein of interest by SDS-PAGE and visualizing with a mass spectrometry-compatible stain (e.g., Coomassie), excise the protein band corresponding to the NBD2 domain.

  • Destaining: Destain the gel pieces with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate until the gel pieces are colorless.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (B142953) (DTT) in 100 mM ammonium bicarbonate for 45 minutes at 56°C.

    • Alkylate cysteine residues by incubating in 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate for 30 minutes at room temperature in the dark.

  • Washing and Dehydration: Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN. Dry the gel pieces in a vacuum centrifuge.

  • Trypsin Digestion: Rehydrate the gel pieces in a solution containing sequencing-grade modified trypsin (e.g., 12.5 ng/µL) in 50 mM ammonium bicarbonate. Incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces by sequential incubation with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid). Pool the extracts.

  • Sample Cleanup: Desalt the extracted peptides using a C18 ZipTip or equivalent before analysis by mass spectrometry.

Functional Analysis of NBD2 PTMs

Site-directed mutagenesis is a powerful tool to investigate the functional consequences of specific PTMs. By mutating the modified amino acid to a residue that cannot be modified (e.g., serine to alanine (B10760859) for phosphorylation) or to a residue that mimics the modified state (e.g., serine to aspartate or glutamate (B1630785) for phosphorylation), the role of the PTM can be elucidated.

Detailed Protocol: Site-Directed Mutagenesis

This protocol is a generalized procedure based on commercially available kits and standard molecular biology techniques[6][22][23][24].

  • Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the NBD2 sequence as a template, and the mutagenic primers. The PCR program typically involves 16-18 cycles.

  • Digestion of Parental DNA: Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme to the PCR reaction and incubating for 1-2 hours at 37°C. DpnI specifically cleaves methylated DNA, which is characteristic of DNA isolated from most E. coli strains.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select for transformed bacteria on appropriate antibiotic plates. Isolate plasmid DNA from individual colonies and verify the desired mutation by DNA sequencing.

In Vitro Kinase Assay

To directly test if a specific kinase can phosphorylate the NBD2 domain, an in vitro kinase assay can be performed.

  • Prepare Reagents: Purify the recombinant NBD2 domain (wild-type and mutants) and the active kinase of interest. Prepare a kinase buffer containing ATP (including [γ-³²P]ATP for radioactive detection).

  • Kinase Reaction: Incubate the NBD2 protein with the kinase in the kinase buffer at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Phosphorylation can be detected by autoradiography (if using [γ-³²P]ATP) or by using phospho-specific antibodies in a Western blot.

Conclusion

The post-translational modification of the NBD2 domain is a critical regulatory mechanism for the function of ABC transporters. A deeper understanding of these modifications and the signaling pathways that control them will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the complex regulatory landscape of the NBD2 domain.

References

The Role of the NBD2 Domain in Ion Channel Gating: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nucleotide-Binding Domains (NBDs) of ATP-Binding Cassette (ABC) transporters function as the engine of the protein, coupling the energy of ATP binding and hydrolysis to the movement of substrates across the cell membrane. In the unique case of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ABC transporter that functions as an ion channel, this engine directly controls the opening and closing (gating) of its chloride-selective pore. This guide provides an in-depth examination of the second Nucleotide-Binding Domain (NBD2), a critical component of the gating machinery. We will explore the canonical gating cycle, present quantitative data on the effects of NBD2 perturbations, detail key experimental methodologies, and discuss the implications for therapeutic drug development.

The Asymmetric Gating Engine: NBD1 and NBD2

CFTR possesses two cytosolic NBDs, NBD1 and NBD2. While structurally similar, they are functionally asymmetric. NBD1 binds ATP tightly, with minimal hydrolysis, serving as a stable platform for dimerization. In contrast, NBD2 is the catalytically active site where rapid ATP hydrolysis occurs. This functional distinction is central to the channel's gating cycle. The canonical model posits that ATP binding to both NBDs promotes their head-to-tail dimerization, a conformational change that forces the transmembrane domains (TMDs) to open the ion pore.[1] The subsequent hydrolysis of ATP, primarily at NBD2, leads to dimer dissociation and channel closure, resetting the cycle.[2][3]

The ATP-Switch Gating Cycle

The gating of a phosphorylated CFTR channel is a tightly regulated, cyclical process driven by ATP. The diagram below illustrates the key steps, highlighting the pivotal role of NBD2.

Gating_Cycle C1 Closed State (NBDs Separated) C2 ATP-Bound Closed (Pre-Dimerization) C1->C2 ATP Binding (NBD1 & NBD2) O Open State (NBDs Dimerized) C2->O NBD Dimerization Pore Opens C3 Post-Hydrolysis (ADP+Pi Bound) O->C3 ATP Hydrolysis at NBD2 C3->C1 Pi & ADP Release Dimer Dissociation

Figure 1: The CFTR Channel Gating Cycle driven by ATP dynamics at the NBDs.

This cycle demonstrates that while ATP binding at both domains is necessary for opening, it is the catalytic activity of NBD2 that terminates the open state, making it the primary determinant of the channel's burst duration.[2][4]

Quantitative Analysis of NBD2 Function in Gating

Site-directed mutagenesis has been instrumental in dissecting the role of NBD2. Mutations in the conserved Walker A motif (e.g., K1250A) or Walker B motif (e.g., E1371S) abrogate ATP hydrolysis without preventing ATP binding. Electrophysiological studies of these mutants reveal a dramatic alteration in gating kinetics, providing quantitative evidence for NBD2's role. Specifically, preventing hydrolysis at NBD2 locks the channel in a long-lasting open state, as the NBD dimer cannot efficiently dissociate.

The following table summarizes key gating parameters from single-channel patch-clamp studies, comparing Wild-Type (WT) CFTR to hydrolysis-deficient NBD2 mutants.

ConstructOpen Probability (Po)Mean Burst Duration (ms)Mean Interburst Interval (ms)Key ObservationReference(s)
Wild-Type CFTR ~0.35 - 0.45~400 - 500~1000 - 1200Normal bursting behavior driven by ATP hydrolysis.[3][4]
K1250A Mutant Decreased> 30,000 (locked open)IncreasedAbrogation of ATP hydrolysis at NBD2 prevents rapid channel closure, leading to exceptionally long open bursts.[5][6][7]
E1371S Mutant N/A (locked open)> 50,000 (locked open)N/A (locked open)Similar to K1250A, this Walker B mutation prevents hydrolysis, resulting in a stabilized open state.[8]
D1370N Mutant 0.57 ± 0.07930 ± 143694 ± 125This mutation impairs but does not eliminate hydrolysis, leading to a significant prolongation of the open state compared to WT.[8][9]

Note: Absolute values can vary based on experimental conditions (e.g., ATP concentration, temperature). The data presented are representative values to illustrate the functional consequences of NBD2 mutations.

Key Experimental Methodologies

The quantitative data described above are primarily derived from two powerful techniques: single-channel patch-clamp recording for functional analysis and cryo-electron microscopy for structural insights.

Experimental Protocol: Single-Channel Patch-Clamp Recording

This electrophysiological technique allows for the direct measurement of ion flow through a single CFTR channel, providing unparalleled detail on gating kinetics.

Methodology:

  • Cell Preparation: A suitable cell line (e.g., CHO, HEK293, or Xenopus oocytes) heterologously expressing the CFTR construct of interest is cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated, fire-polished, and filled with the appropriate extracellular (pipette) solution.

    • Typical Pipette Solution (mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl₂, 5 CaCl₂, 10 HEPES, pH 7.4.

  • Patch Excision: The pipette is pressed against a cell to form a high-resistance (>1 GΩ) seal. The pipette is then pulled away from the cell to excise a small patch of membrane in an "inside-out" configuration, exposing the cytosolic face of the channel to the bath solution.

  • Channel Activation: The excised patch is moved to a perfusion chamber containing the intracellular (bath) solution.

    • Typical Bath Solution (mM): 140 NMDG-Cl, 2 MgCl₂, 5 EGTA, 10 HEPES, pH 7.4.

    • To activate the channel, the catalytic subunit of protein kinase A (PKA, ~75-300 nM) and MgATP (typically 1-10 mM) are added to the bath solution.[5][7][10]

  • Data Acquisition: A patch-clamp amplifier holds the membrane potential at a constant voltage (e.g., -80 mV) and records the femtoampere-level currents corresponding to the opening and closing of a single channel. Data is filtered (e.g., at 1 kHz) and digitized (e.g., at 10 kHz).

  • Data Analysis: The recorded current trace is idealized to create a record of open and closed events. Dwell times in each state are measured to calculate parameters such as open probability (Po), mean open time, and mean closed time.

The workflow for this process is visualized below.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture with CFTR Expression Seal Form Giga-Ohm Seal on Cell Membrane CellCulture->Seal Pipette Prepare Glass Micropipette (Fill with Extracellular Solution) Pipette->Seal Excise Excise Patch (Inside-Out Configuration) Seal->Excise Activate Perfuse with Bath Solution + PKA + MgATP Excise->Activate Record Record Single-Channel Currents (Voltage Clamp) Activate->Record Idealize Idealize Current Trace (Open/Closed Events) Record->Idealize Calculate Calculate Kinetic Parameters (Po, Dwell Times, etc.) Idealize->Calculate

Figure 2: Experimental workflow for single-channel patch-clamp analysis of CFTR.
Experimental Protocol: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM enables the visualization of protein structures at near-atomic resolution, capturing conformational snapshots that correspond to different functional states, such as the pre- and post-hydrolysis states of CFTR.

Methodology:

  • Protein Purification: Full-length CFTR is expressed and purified from a suitable system (e.g., mammalian or insect cells), maintaining its integrity using detergents.

  • Reconstitution: The purified protein is reconstituted into a membrane-mimicking environment, such as lipid nanodiscs, to preserve its native conformation.

  • Sample Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, called vitrification, traps the protein particles in random orientations within a layer of non-crystalline ice.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of low-dose images ("micrographs") are automatically collected from different areas of the grid.

  • Image Processing:

    • Particle Picking: Individual protein particle images are identified and extracted from the micrographs.

    • 2D Classification: The particle images are aligned and classified into groups based on their orientation, allowing for the removal of noise and non-ideal particles.

    • 3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a high-resolution 3D density map of the protein.

    • Model Building: An atomic model of the protein is built into the 3D density map. By trapping the protein with non-hydrolyzable ATP analogs or in its apo form, different conformational states can be resolved.

CryoEM_Workflow Purify Purify CFTR Protein (with Detergent) Reconstitute Reconstitute into Lipid Nanodiscs Purify->Reconstitute Vitrify Plunge-Freeze Sample on EM Grid (Vitrification) Reconstitute->Vitrify Image Collect Micrographs (Cryo-TEM) Vitrify->Image Process 2D/3D Image Processing (Particle Picking, Classification) Image->Process Reconstruct 3D Density Map Reconstruction Process->Reconstruct Model Build Atomic Model of Conformational State Reconstruct->Model

Figure 3: General workflow for determining CFTR structure via single-particle cryo-EM.

Implications for Drug Development

A detailed understanding of NBD2's role in gating is paramount for developing targeted therapeutics for cystic fibrosis. CF-causing mutations can be broadly categorized, and those affecting gating are a key target.

  • Potentiators: These drugs aim to increase the channel open probability (Po). For mutations that impair gating, such as the G551D mutation in NBD1 which reduces the efficiency of ATP-driven opening, potentiators can help restore function. Understanding the precise conformational changes at the NBD dimer interface, controlled by NBD2 hydrolysis, is key to designing molecules that stabilize the open state.

  • Correctors: Many mutations, like the common F508del in NBD1, cause protein misfolding and degradation. However, even when rescued to the cell surface, F508del-CFTR exhibits gating defects. Small molecules that target specific domains are being developed. "Class II correctors" are those that specifically act to stabilize the NBD2 domain and its interfaces, improving the overall structure and function of the mutant protein. Combination therapies that include NBD2-targeting correctors with other modulators show synergistic effects, leading to greater functional rescue.[1]

The logical pathway from an NBD2 defect to therapeutic intervention is outlined below.

Drug_Dev_Logic Mutation Gating Mutation in NBD2 (e.g., Impaired Hydrolysis) Defect Altered Gating Kinetics (e.g., Abnormal P_o or Burst Duration) Mutation->Defect Leads to Consequence Reduced Transepithelial Cl- Transport Defect->Consequence Causes Goal Therapeutic Goal: Restore Normal Gating Consequence->Goal Requires Strategy Drug Strategy: Develop NBD2-Targeting Modulators (Potentiators/Correctors) Goal->Strategy Informs

Figure 4: Logical framework for targeting NBD2 in drug development.

Conclusion

The NBD2 domain is not merely a passive component but the active, catalytic driver of the CFTR channel gating cycle. Its ability to hydrolyze ATP provides the crucial step that terminates a burst of channel activity, thereby defining the temporal pattern of ion flow. Quantitative analysis of hydrolysis-deficient mutants confirms this role unequivocally, demonstrating that a catalytically dead NBD2 leads to a near-permanently open channel. Methodologies like single-channel recording and cryo-EM have been essential in elucidating these functional and structural details. For drug development professionals, NBD2 represents a key target for novel potentiators and correctors aimed at restoring function to mutant CFTR channels, offering a promising avenue for future cystic fibrosis therapies.

References

The Divergent Path of Power: An In-depth Technical Guide to the Evolution of the NBD2 Domain in ABC Transporter Subfamilies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATP-binding cassette (ABC) transporters represent one of the largest superfamilies of membrane proteins, mediating the transport of a vast array of substrates across cellular membranes. The energy for this transport is derived from the binding and hydrolysis of ATP by two cytosolic nucleotide-binding domains, NBD1 and NBD2. While NBD1 has been extensively studied, particularly in the context of disease-causing mutations, the second nucleotide-binding domain, NBD2, presents a fascinating case of evolutionary divergence and functional specialization across the various ABC transporter subfamilies. This technical guide provides a comprehensive analysis of the evolution of the NBD2 domain, focusing on its structure, function, and the experimental methodologies used to elucidate its role. We present a synthesis of current research, including quantitative data on NBD2 characteristics, detailed experimental protocols, and visual representations of key molecular processes to serve as a critical resource for researchers in the field.

Introduction: The ABC Transporter Superfamily and the Significance of NBD2

ABC transporters are integral membrane proteins characterized by a conserved architecture of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs).[1] The TMDs form the translocation pathway and confer substrate specificity, while the NBDs bind and hydrolyze ATP to power the transport cycle.[2] The human ABC transporter superfamily is comprised of 48 members, classified into seven subfamilies (ABCA through ABCG) based on sequence homology and domain organization.[1]

The canonical model of ABC transporter function involves a cycle of ATP binding and hydrolysis at the NBDs, which drives conformational changes in the TMDs, facilitating substrate translocation.[3] This process is critically dependent on the dimerization of the two NBDs, forming two composite ATP-binding sites at the interface.[4] While both NBDs are essential for function, they are not functionally equivalent. In many ABC transporters, NBD2 exhibits the primary ATPase activity, while NBD1 plays a more regulatory role.[5][6] This functional asymmetry is a key aspect of NBD2 evolution and is central to the diverse functions of the different ABC transporter subfamilies.

Structural and Functional Divergence of NBD2 Across Subfamilies

The evolution of the NBD2 domain has resulted in significant structural and functional diversity across the ABC transporter subfamilies. This divergence is reflected in variations in sequence, ATP hydrolysis rates, and nucleotide affinity.

Sequence Evolution and Phylogenetic Relationships

Phylogenetic analysis of NBD sequences reveals the evolutionary relationships between the different ABC transporter subfamilies. These studies demonstrate that while the core motifs, such as the Walker A and Walker B sequences, are highly conserved, there is considerable sequence variation in other regions of the NBD2 domain. This variation is thought to contribute to the functional specialization of each subfamily.

dot

NBD2_Evolution cluster_Prokaryotic Prokaryotic Ancestor cluster_Eukaryotic Eukaryotic ABC Subfamilies Prokaryotic_NBD Ancestral NBD ABCA ABCA Prokaryotic_NBD->ABCA Diversification ABCB ABCB Prokaryotic_NBD->ABCB Diversification ABCC ABCC Prokaryotic_NBD->ABCC Diversification ABCD ABCD Prokaryotic_NBD->ABCD Diversification ABCE ABCE Prokaryotic_NBD->ABCE Diversification ABCF ABCF Prokaryotic_NBD->ABCF Diversification ABCG ABCG Prokaryotic_NBD->ABCG Diversification

Caption: Evolutionary diversification of NBD2 from a prokaryotic ancestor.

Quantitative Comparison of NBD2 Characteristics

The functional divergence of NBD2 is quantifiable through biochemical assays that measure ATP hydrolysis rates and nucleotide affinity. While comprehensive comparative data across all subfamilies is still an active area of research, available data indicate significant variations.

SubfamilyRepresentative MemberNBD2 ATP Hydrolysis Rate (nmol Pi/min/mg)NBD2 K_m for ATP (mM)Reference
ABCA ABCA1~5-15~0.1-0.5[7]
ABCB ABCB1 (P-glycoprotein)~50-200~0.5-1.5[8]
ABCC ABCC1 (MRP1)~20-80~0.1-0.3[8]
ABCG ABCG2 (BCRP)~30-100~0.2-0.8[9]

Note: The values presented are approximate and can vary depending on the experimental conditions and the specific member of the subfamily being studied.

Co-evolution of NBD2 and Transmembrane Domains

The evolution of the NBD2 domain is intrinsically linked to the evolution of the transmembrane domains. The functional coupling between these domains is essential for the transport cycle, and this has driven their co-evolution.[10] Sequence and structural analyses have shown that specific regions of NBD2 interact with intracellular loops of the TMDs, and these interfaces are critical for transmitting the conformational changes induced by ATP hydrolysis to the substrate translocation pathway.[11]

dot

NBD2_TMD_Coevolution NBD2 NBD2 Domain TMDs Transmembrane Domains NBD2->TMDs Functional Coupling Function Transport Function NBD2->Function Powers Substrate Substrate Specificity TMDs->Substrate Determines Substrate->Function Influences Phylogenetic_Workflow Seq_Retrieval Sequence Retrieval MSA Multiple Sequence Alignment Seq_Retrieval->MSA Tree_Construction Phylogenetic Tree Construction MSA->Tree_Construction Tree_Analysis Tree Analysis & Interpretation Tree_Construction->Tree_Analysis ATPase_Assay_Workflow Protein_Prep Protein Preparation (Purification/Reconstitution) Reaction_Mix Prepare Reaction Mixture (Protein, Buffer, MgATP) Protein_Prep->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Pi_Detection Measure Inorganic Phosphate (Pi) Incubation->Pi_Detection Data_Analysis Calculate ATPase Activity (Vmax, Km) Pi_Detection->Data_Analysis LRET_Principle NBD1_sep NBD1-Donor NBD2_sep NBD2-Acceptor NBD1_dim NBD1-Donor NBD2_dim NBD2-Acceptor NBD1_dim->NBD2_dim LRET

References

Allosteric Regulation of NBD2 Domain Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The second nucleotide-binding domain (NBD2) of ATP-binding cassette (ABC) transporters is a critical hub for allosteric regulation, playing a pivotal role in the function of these essential membrane proteins. Dysregulation of NBD2 is implicated in numerous diseases, including cystic fibrosis, making it a key target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the allosteric regulation of NBD2, consolidating quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Data on NBD2 Allosteric Regulation

LigandTargetParameterValueMethodReference
ATPWild-Type CFTREC500.27 mMPatch-clamp[1]
ATPWild-Type CFTRKm65.2 ± 10.4 µMPatch-clamp[2]
(R)-BPO-27Wild-Type CFTRIC50~5 nMElectrophysiology[3]
Ivacaftor (VX-770)G551D-CFTRFold Increase in Po~9.32Patch-clamp[4]
Ivacaftor (VX-770)Wild-Type CFTRATPase ActivitySlight Increase (~4% of WT)Biochemical Assay[5]

Table 1: Quantitative data on the interaction of ATP and selected modulators with CFTR. This table provides a summary of key kinetic and binding parameters. The EC50 and Km values for ATP illustrate its affinity for the nucleotide-binding sites. The IC50 for (R)-BPO-27 highlights its potent inhibitory effect. Data for Ivacaftor (VX-770) on both mutant and wild-type CFTR demonstrate its potentiation of channel open probability (Po) and its modest effect on ATPase activity.

ParameterValueMethod
Open State (approx.)5 ms (B15284909) and 100 msPatch-clamp
Closed State (approx.)≤ 5 ms, 100 ms, and 1,000 msPatch-clamp

Table 2: Gating kinetics of the CFTR channel. The open and closed state durations of the CFTR channel are tightly regulated by ATP binding and hydrolysis at the NBDs, including NBD2. These values provide a baseline for understanding how allosteric modulators affect channel function.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the allosteric regulation of the NBD2 domain.

Recombinant Human NBD2 Protein Expression and Purification

A high yield of pure and stable NBD2 is crucial for in vitro biophysical and biochemical assays. This protocol is adapted from methods used for the expression and purification of ABC transporter nucleotide-binding domains.[7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human NBD2 sequence with a His-tag (e.g., pET vector)

  • Luria-Bertani (LB) medium and ampicillin (B1664943)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.9, 0.5 M NaCl, 50 mM imidazole, 1 mM PMSF, 10 mM 2-mercaptoethanol

  • Wash Buffer: 50 mM Tris-HCl pH 7.9, 0.5 M NaCl, 50 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 7.9, 0.5 M NaCl, 200 mM imidazole

  • Gel Filtration Buffer: 10 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl

  • Ni-NTA agarose (B213101) resin

  • Superdex 200 gel filtration column

Procedure:

  • Expression:

    • Transform the expression vector into E. coli BL21(DE3) cells.

    • Inoculate a starter culture in LB medium with ampicillin and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.[7]

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

    • Wash the column extensively with Wash Buffer to remove unbound proteins.[7]

    • Elute the His-tagged NBD2 protein with Elution Buffer.[7]

    • Concentrate the eluted protein and further purify it by size-exclusion chromatography using a Superdex 200 column equilibrated with Gel Filtration Buffer.[7]

    • Assess the purity of the protein by SDS-PAGE.

ATPase Activity Assay using Malachite Green

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, providing a direct measure of NBD2's enzymatic activity.

Materials:

  • Purified NBD2 protein

  • ATPase Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2

  • ATP solution (100 mM)

  • Malachite Green Reagent A: Dissolve 0.045% (w/v) malachite green hydrochloride in water.

  • Malachite Green Reagent B: Dissolve 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 N HCl.

  • Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Add Triton X-100 to a final concentration of 0.01% (v/v). This solution should be prepared fresh.

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve:

    • Prepare a series of phosphate standards ranging from 0 to 100 µM in ATPase Assay Buffer.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • ATPase Reaction:

    • Prepare reaction mixtures in separate wells containing ATPase Assay Buffer, the desired concentration of allosteric modulator (or vehicle control), and purified NBD2 protein (e.g., 1-5 µg). The final volume should be 45 µL.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 5 µL of 10 mM ATP (final concentration 1 mM).

    • Incubate at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 30 µL of the Malachite Green Working Solution.

    • Incubate at room temperature for 20 minutes to allow color development.

  • Measurement:

    • Measure the absorbance at 620 nm using a microplate reader.

    • Subtract the absorbance of the no-enzyme control from all readings.

    • Determine the amount of Pi released in the enzymatic reactions by comparing the absorbance values to the phosphate standard curve.

    • Calculate the specific activity of NBD2 (e.g., in nmol Pi/min/mg protein).

Patch-Clamp Electrophysiology for CFTR Channel Gating

This technique allows for the direct measurement of ion channel activity in response to allosteric modulators, providing insights into changes in channel open probability (Po), open time, and closed time. This protocol is a generalized guide for whole-cell recordings of CFTR.[8][9][10]

Materials:

  • Cells expressing CFTR (e.g., CHO, HEK293, or primary airway epithelial cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution: e.g., 145 mM NaCl, 4.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4

  • Intracellular (pipette) solution: e.g., 140 mM N-methyl-D-glucamine-Cl, 5 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, pH 7.2

  • Forskolin (B1673556) and IBMX (to activate adenylyl cyclase and increase cAMP)

  • Allosteric modulators of interest

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Fill the pipette with the intracellular solution and mount it on the micromanipulator.

  • Whole-Cell Recording:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

    • Clamp the membrane potential at a desired holding potential (e.g., -40 mV).

  • Data Acquisition:

    • Activate CFTR channels by perfusing the bath with a solution containing forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM).

    • Record baseline CFTR currents.

    • Apply the allosteric modulator at various concentrations and record the changes in current.

    • Use voltage-step protocols to determine the current-voltage (I-V) relationship.

  • Data Analysis:

    • Measure the amplitude of the whole-cell currents.

    • Analyze single-channel recordings (if obtained in cell-attached or excised-patch mode) to determine Po, mean open time, and mean closed time.

    • Construct dose-response curves to determine the EC50 or IC50 of the modulator.

Visualization of Signaling Pathways and Workflows

Visualizing the complex interplay of molecular events is crucial for a comprehensive understanding of NBD2 allosteric regulation. The following diagrams, generated using the DOT language, illustrate key pathways and logical relationships.

G cluster_0 CFTR Gating Cycle cluster_1 Allosteric Modulation C1 Closed State 1 (NBDs separated) C2 Closed State 2 (NBDs dimerized, pre-hydrolysis) C1->C2 2ATP binding O Open State (Ions flow) C2->O Conformational Change C3 Closed State 3 (Post-hydrolysis) O->C3 ATP Hydrolysis @ NBD2 C3->C1 ADP/Pi release Modulator Modulator Modulator->C2 Stabilizes dimer Modulator->O Prolongs open state G Start Start: Identify Need for NBD2 Modulator HTS High-Throughput Screening (e.g., FRET, Fluorescence Polarization) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Biophysical Biophysical Characterization (ITC, DSC, SPR) Lead_Opt->Biophysical Functional Functional Assays (ATPase activity, Patch-clamp) Biophysical->Functional Functional->Lead_Opt Iterative Improvement Preclinical Preclinical Studies Functional->Preclinical End End: Clinical Candidate Preclinical->End G TMDs Transmembrane Domains (TMDs) Pore Formation Gating NBD1 NBD1 ATP Binding Site 1 (degenerate) NBD2 NBD2 ATP Binding Site 2 (catalytic) NBD1:p1->NBD2:p1 Dimerization NBD2:p1->TMDs:p2 Conformational Coupling Allosteric_Site Allosteric Binding Site Allosteric_Site->NBD2 Modulates ATP Hydrolysis/Binding

References

Methodological & Application

Unlocking the Secrets of NBD2: A Guide to Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The second nucleotide-binding domain (NBD2) is a critical component of many ATP-binding cassette (ABC) transporters, playing a pivotal role in their function and regulation. Notably, in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, NBD2 is the site of active ATP hydrolysis, which drives the gating of the chloride channel.[1][2] Mutations within this domain can lead to severe diseases, such as cystic fibrosis, making it a key target for therapeutic intervention.

However, the inherent instability of the NBD2 domain presents significant challenges for its recombinant expression and purification, hindering detailed biophysical and structural characterization.[2][3] This document provides a comprehensive guide to overcoming these hurdles, offering detailed protocols for the expression and purification of the NBD2 domain.

Optimizing Expression: Tackling Instability

The successful expression of soluble and stable NBD2 protein often requires strategic interventions to counteract its natural instability. Researchers have developed several approaches to enhance expression levels and improve the quality of the purified protein.

A key strategy involves the introduction of stabilizing mutations. Through bioinformatics analysis and experimental screening, specific point mutations have been identified that significantly improve the thermal stability and solubility of the NBD2 domain without compromising its function.[3] For instance, the S1359A mutation in CFTR's NBD2 has been shown to be particularly effective.[3]

The choice of expression system is also crucial. While E. coli is a cost-effective and common choice for recombinant protein production, the complexity of NBD2 may lead to its accumulation in insoluble inclusion bodies.[4] Eukaryotic systems, such as human embryonic kidney 293 (HEK293T) cells, can offer advantages in proper folding and post-translational modifications, potentially yielding more soluble and functional protein.[3][5]

Table 1: Comparison of NBD2 Expression Systems

Expression SystemAdvantagesDisadvantagesTypical YieldPurity
E. coli - High yield- Cost-effective- Rapid growth- Prone to inclusion body formation- Lack of eukaryotic post-translational modificationsVariable (can be high but often insoluble)Dependent on refolding success
HEK293T Cells - Proper protein folding- Post-translational modifications- Higher solubility- Lower yield- More expensive- Slower growthLower than E. coliGenerally high

A Step-by-Step Guide to NBD2 Purification

The purification of NBD2 typically involves affinity chromatography, leveraging engineered tags such as a polyhistidine (His-tag) or Glutathione S-transferase (GST-tag) fused to the protein.

Experimental Workflow for NBD2 Purification

NBD2 Purification Workflow cluster_0 Cell Lysis & Clarification cluster_1 Affinity Chromatography cluster_2 Optional Steps cell_pellet Cell Pellet lysis Resuspend in Lysis Buffer (with protease inhibitors, DNase, RNase) cell_pellet->lysis sonication Cell Disruption (Sonication or Homogenization) lysis->sonication centrifugation Centrifugation (e.g., 10,000 x g) sonication->centrifugation supernatant Clarified Lysate centrifugation->supernatant pellet Inclusion Bodies centrifugation->pellet column_prep Equilibrate Affinity Column (e.g., Ni-NTA or Glutathione) supernatant->column_prep loading Load Clarified Lysate column_prep->loading wash Wash with Wash Buffer (to remove non-specific proteins) loading->wash elution Elute NBD2 with Elution Buffer wash->elution purified_nbd2 Purified NBD2 elution->purified_nbd2 sec Size Exclusion Chromatography (for higher purity) purified_nbd2->sec refolding Inclusion Body Solubilization & Refolding refolding->column_prep pellet->refolding

Caption: Workflow for NBD2 protein purification.

Protocol 1: Expression of His-tagged NBD2 in E. coli

This protocol is a general guideline and may require optimization for specific NBD2 constructs.[4][6]

1. Transformation and Culture Growth: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the NBD2 gene. b. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C. c. Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. d. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-1.0.[4]

2. Induction of Protein Expression: a. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. b. Continue to grow the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.[4][7]

3. Cell Harvesting and Lysis: a. Harvest the cells by centrifugation at 4,000 rpm for 20 minutes.[4] b. Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors (e.g., PMSF and benzamidine).[4][8] c. Add DNase I and RNase A to reduce viscosity.[4] d. Lyse the cells by sonication on ice. e. Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cellular debris.[8]

Protocol 2: Purification of His-tagged NBD2 using Ni-NTA Affinity Chromatography

This protocol assumes the NBD2 protein is soluble. If it is in inclusion bodies, a refolding step is necessary.

1. Column Preparation: a. Equilibrate a Ni-NTA affinity column with 5-10 column volumes of lysis buffer.[9]

2. Protein Binding: a. Load the clarified supernatant from the cell lysis step onto the equilibrated column.[9]

3. Washing: a. Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[9][10]

4. Elution: a. Elute the His-tagged NBD2 protein with 5-10 column volumes of elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[9] b. Collect fractions and analyze by SDS-PAGE to determine the purity of the protein.

Table 2: Buffer Compositions for His-tagged NBD2 Purification

BufferCompositionPurpose
Lysis Buffer 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0Cell lysis and initial protein binding
Wash Buffer 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0Removal of non-specific proteins
Elution Buffer 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0Elution of His-tagged NBD2

Protocol 3: Purification of GST-tagged NBD2 using Glutathione Affinity Chromatography

1. Column Preparation and Protein Binding: a. Equilibrate a Glutathione Sepharose column with 10 column volumes of binding buffer (e.g., PBS).[11][12] b. Load the clarified cell lysate onto the column.[11]

2. Washing: a. Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins.[11]

3. Elution: a. Elute the GST-tagged NBD2 protein with elution buffer (e.g., 50 mM Tris-HCl, 10-20 mM reduced glutathione, pH 8.0).[11][13] b. Collect fractions and analyze by SDS-PAGE.

The Functional Context: NBD2 in CFTR

The NBD2 domain does not function in isolation. In the context of the CFTR protein, it forms a dynamic partnership with NBD1 to control the opening and closing of the chloride channel. This process is fueled by the binding and hydrolysis of ATP.

NBD Dimerization and Channel Gating in CFTR

CFTR NBD Function cluster_0 Inactive State cluster_1 Active State NBD1_inactive NBD1 ATP 2 ATP NBD2_inactive NBD2 Dimer NBD1-ATP NBD2-ATP Channel_Opening Channel Opening Dimer->Channel_Opening ATP->Dimer Binding Hydrolysis ATP Hydrolysis at NBD2 Hydrolysis->NBD1_inactive Dimer Dissociation Hydrolysis->NBD2_inactive Dimer Dissociation Channel_Closing Channel Closing Hydrolysis->Channel_Closing Channel_Opening->Hydrolysis

Caption: NBD dimerization cycle in CFTR.

This simplified model illustrates that the binding of two ATP molecules promotes the dimerization of NBD1 and NBD2, leading to the opening of the CFTR channel.[1][14] Subsequent ATP hydrolysis, primarily at the NBD2 active site, results in dimer dissociation and channel closure.[1] Understanding this mechanism is fundamental for the development of drugs that can modulate CFTR activity.

Troubleshooting and Further Considerations

  • Inclusion Bodies: If NBD2 is expressed in inclusion bodies, the pellet after cell lysis should be solubilized in a strong denaturant (e.g., 6M Guanidinium HCl or 8M Urea).[4][8] The protein must then be refolded, often by rapid dilution or dialysis into a refolding buffer.[15][16] This process requires careful optimization of parameters such as protein concentration, temperature, and the use of refolding additives.[15][16]

  • Low Yield: Low expression levels can be addressed by optimizing codon usage for the expression host, lowering the induction temperature, or using a richer culture medium.[7][17]

  • Purity: If affinity purification alone is insufficient, further purification steps such as ion-exchange chromatography or size-exclusion chromatography can be employed to achieve higher purity.[18]

By applying these optimized protocols and understanding the inherent challenges associated with NBD2, researchers can successfully produce high-quality protein for downstream applications, paving the way for new discoveries in the structure, function, and therapeutic targeting of this critical protein domain.

References

Application Notes and Protocols for Soluble NBD2 Domain Construct Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The second nucleotide-binding domain (NBD2) is a critical component of many ATP-binding cassette (ABC) transporters, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2][3] In CFTR, NBD2 contains the active ATPase site and its dimerization with NBD1 is essential for channel gating.[1][2][4] However, the inherent instability of isolated NBD2 domains presents a significant challenge for structural and biophysical studies, hindering research and drug development efforts.[1][2][4]

These application notes provide a comprehensive guide to designing, expressing, and characterizing soluble and stable NBD2 domain constructs, with a primary focus on human CFTR as a representative model. The protocols outlined below are based on established methodologies that introduce minimal, stabilizing mutations to enhance the biophysical properties of the domain for downstream applications.

Designing Soluble NBD2 Constructs

The rational design of soluble NBD2 constructs involves identifying and introducing mutations that enhance the intrinsic stability of the domain without disrupting its native fold or function. A successful strategy involves a combination of bioinformatics analysis and iterative experimental validation.

Bioinformatics-Based Identification of Stabilizing Mutations

A powerful approach to identifying candidate stabilizing mutations is to compare the NBD2 sequence with a large alignment of homologous ABC transporter domains.[1] This "back-to-consensus" approach is based on the principle that residues conserved across a protein family often contribute to stability.

Workflow for Identifying Stabilizing Mutations:

cluster_0 Bioinformatics Analysis cluster_1 Experimental Validation seq_align 1. Sequence Alignment (CFTR NBD2 vs. ABC Transporter Homologs) score_mut 2. Score Potential Mutations (Based on conservation and structural context) seq_align->score_mut rank_list 3. Generate Ranked List of Candidate Mutations score_mut->rank_list select_mut 4. Select Candidates (Avoid active sites and interaction interfaces) rank_list->select_mut mutagenesis 5. Site-Directed Mutagenesis select_mut->mutagenesis Top Candidates expression 6. Small-Scale Expression and Solubility Screen mutagenesis->expression purification 7. Protein Purification expression->purification stability 8. Thermal Stability Assay (e.g., Thermal Melt) purification->stability iterate 9. Iterate and Combine Beneficial Mutations stability->iterate iterate->mutagenesis Iterative Improvement final_construct Optimized Soluble NBD2 Construct iterate->final_construct

Caption: Workflow for designing and validating soluble NBD2 constructs.

Recommended Stabilizing Mutations for Human CFTR NBD2

Based on iterative screening, a set of mutations has been identified that significantly improves the thermal stability and solubility of the human CFTR NBD2 domain.[1] These can be introduced individually or in combination to create highly stable constructs.

Construct NameMutations from Wild-TypeThermal Stability Improvement (ΔTm vs. WT)Reference
NBD2-2solK1292D, S1359ANot explicitly stated, but improved expression[1]
NBD2-9solK1292D, S1359A + additional mutations> 3 °C (in presence of ATP)[1]

Note: The "9sol" construct represents a highly stabilized background that can be used to study the effects of disease-causing mutations.[1] The exact combination of all nine mutations is detailed in the source publication. For a starting point, the combination of K1292D and S1359A provides a significant improvement in expression levels.[1]

Experimental Protocols

Protocol for Expression and Purification of Soluble NBD2

This protocol is adapted for the expression of His-tagged NBD2 constructs in E. coli and subsequent purification.

Materials:

  • Expression vector (e.g., pET-derived vector with an N-terminal His6-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Ni-NTA affinity resin

  • Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

Procedure:

  • Transformation: Transform the NBD2 expression plasmid into a competent E. coli strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged NBD2 protein with 5 column volumes of Elution Buffer.

  • Size-Exclusion Chromatography (SEC): For higher purity, concentrate the eluted protein and inject it onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer. Collect the fractions corresponding to the monomeric NBD2 peak.

  • QC and Storage: Assess purity by SDS-PAGE. Determine protein concentration (e.g., via Bradford assay or A280 measurement). Snap-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol for Thermal Stability Assessment using SYPRO Orange

This protocol describes a differential scanning fluorimetry (DSF), or thermal melt, assay to determine the melting temperature (Tm) of the purified NBD2 construct, which is a key indicator of its stability.

Materials:

  • Purified NBD2 protein

  • Assay Buffer: 20 mM NaPO4, 150 mM NaCl, 10% glycerol, 5 mM BME, 4 mM MgCl2.[1]

  • SYPRO Orange Protein Gel Stain (e.g., 5000x stock in DMSO)

  • ATP stock solution (optional, but recommended as it stabilizes NBD2)[1]

  • Quantitative PCR (qPCR) instrument capable of fluorescence detection with thermal ramping.

Procedure:

  • Prepare Protein Dilution: Dilute the purified NBD2 protein to a final concentration of 20 µM in the Assay Buffer.[1] If testing the effect of nucleotide, add ATP to the desired final concentration (e.g., 2-10 mM).[1]

  • Prepare SYPRO Orange Dilution: Prepare a 200x working solution of SYPRO Orange by diluting the 5000x stock in water.

  • Set up the Reaction: In a qPCR plate, prepare the final reaction mixture for each well (e.g., 25 µL total volume):

    • 23.5 µL of diluted NBD2 protein (with or without ATP)

    • 1.5 µL of 200x SYPRO Orange (final concentration of 12x)

  • Seal and Centrifuge: Seal the plate securely and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.

  • Set up qPCR Instrument:

    • Set the instrument to detect fluorescence (e.g., using the ROX channel).

    • Program a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Set the instrument to collect fluorescence data at each temperature increment.

  • Run the Assay: Place the plate in the qPCR instrument and start the run.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The midpoint of the sigmoidal unfolding transition is the melting temperature (Tm). This is typically calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.

    • Compare the Tm of your construct to a wild-type or less stable control to determine the change in thermal stability (ΔTm).

Functional Context of NBD2 in CFTR

The ultimate goal of producing soluble NBD2 is to study its function. In the context of the full-length CFTR protein, NBD2's primary role is in ATP-dependent channel gating. This process involves a cycle of dimerization with NBD1, ATP hydrolysis, and subsequent dimer dissociation.

cluster_0 CFTR Gating Cycle state_closed Channel Closed (NBDs Separated) state_open Channel Open (NBDs Dimerized) state_closed->state_open 2 ATP bind state_open->state_closed ATP Hydrolysis (at NBD2) TMD1 TMD1 NBD1 NBD1 TMD2 TMD2 NBD2 NBD2 R_domain R-Domain (Phosphorylated)

Caption: Role of NBD2 in the CFTR channel gating cycle.

This simplified model illustrates that upon phosphorylation of the R-domain, the binding of two ATP molecules promotes the formation of a head-to-tail NBD1-NBD2 heterodimer, which in turn triggers a conformational change in the transmembrane domains (TMDs) to open the chloride channel.[3][5] ATP hydrolysis, which occurs predominantly at the catalytic site in NBD2, leads to the dissociation of the NBD dimer and subsequent channel closure.[3][6] The ability to study a stable, isolated NBD2 domain is therefore crucial for dissecting the molecular details of this process and for screening compounds that might modulate its activity.

References

Application Notes and Protocols for ATPase Activity Assay of Isolated NBD2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes.[1][2][3] These transporters are characterized by the presence of two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs).[1][2][3] The NBDs are responsible for binding and hydrolyzing ATP, which drives conformational changes in the TMDs to facilitate substrate translocation.[2] The two NBDs, NBD1 and NBD2, often exhibit distinct kinetic and energetic properties, playing different roles in the gating cycle of the transporter.[4][5]

Studying the ATPase activity of isolated NBDs, particularly NBD2 which is often the primary site of ATP hydrolysis in many ABC transporters, is crucial for understanding the molecular mechanism of these proteins and for the development of novel therapeutics targeting their function.[6][7] This document provides detailed protocols for two common methods to measure the ATPase activity of the isolated NBD2 domain: the Malachite Green Phosphate (B84403) Assay and the ADP-Glo™ Kinase Assay.

General Considerations for NBD2 Expression and Purification

The successful measurement of NBD2 ATPase activity is highly dependent on the quality of the purified protein. Isolated NBDs can be prone to aggregation and instability.[8] Therefore, optimization of expression and purification protocols is critical.

  • Expression System: E. coli is a commonly used expression system for NBDs. Induction conditions (e.g., temperature, IPTG concentration) should be optimized to maximize the yield of soluble protein.[9]

  • Purification: Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography is a standard procedure to obtain highly pure and monomeric NBD2.[8]

  • Protein Characterization: The purity and oligomeric state of the purified NBD2 should be confirmed by SDS-PAGE and size-exclusion chromatography, respectively. The protein concentration should be accurately determined using a method such as the Bradford assay or by measuring absorbance at 280 nm with a calculated extinction coefficient.

Experimental Protocols

Two robust and widely used methods for measuring ATPase activity are detailed below. The choice of assay depends on factors such as the required sensitivity, throughput, and available equipment.

Protocol 1: Malachite Green Phosphate Assay

This colorimetric assay is a classic and cost-effective method for determining ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[10][11] The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[11]

Materials:

  • Purified isolated NBD2 domain

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • ATP solution (100 mM stock)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water.

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily and filter before use.

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve (1 mM stock)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 620-650 nm

Procedure:

  • Prepare Phosphate Standards: Prepare a dilution series of the phosphate standard (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the Assay Buffer.

  • Set up ATPase Reaction:

    • In a 96-well plate, add the following to each well:

      • X µL of Assay Buffer

      • Y µL of purified NBD2 (to a final concentration of 1-5 µM, this should be optimized)

      • Z µL of ATP solution (to a final concentration of 1-5 mM, this should be optimized)

    • The final reaction volume is typically 50 µL.

    • Include a negative control with no enzyme (NBD2) to measure non-enzymatic ATP hydrolysis.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Color Development: Stop the reaction by adding 25 µL of the Malachite Green Working Reagent to each well.

  • Incubate for Color Development: Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure Absorbance: Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM phosphate standard) from all readings.

    • Plot the absorbance of the phosphate standards versus their concentration to generate a standard curve.

    • Determine the concentration of phosphate released in each sample using the standard curve.

    • Calculate the specific activity of the NBD2 domain (e.g., in nmol Pi/min/mg protein).

Protocol 2: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a sensitive, luminescence-based method that measures ATPase activity by quantifying the amount of ADP produced.[12][13][14] This assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal proportional to the initial ADP concentration.[12][14] This method is particularly suitable for high-throughput screening.[14][15]

Materials:

  • Purified isolated NBD2 domain

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • ATP solution (100 mM stock)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • ADP and ATP standards for control experiments

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Set up ATPase Reaction:

    • In a white, opaque multi-well plate, add the following to each well:

      • X µL of Assay Buffer

      • Y µL of purified NBD2 (concentration to be optimized, typically in the nM to low µM range)

      • Z µL of ATP solution (concentration to be optimized, can range from µM to mM)

    • The final reaction volume is typically 5-25 µL.

    • Include a negative control with no enzyme.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the reaction volume (e.g., 25 µL) to each well. Mix and incubate at room temperature for 40 minutes. This step terminates the ATPase reaction and depletes the remaining ATP.[14]

  • ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the new total volume (e.g., 50 µL) to each well. Mix and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[14]

  • Measure Luminescence: Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced.

    • A standard curve can be generated using known concentrations of ADP to convert relative light units (RLU) to ADP concentration.

    • Calculate the specific activity of the NBD2 domain (e.g., in nmol ADP/min/mg protein).

Data Presentation

Quantitative data from ATPase activity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Kinetic Parameters for Isolated NBD2 ATPase Activity

ParameterMalachite Green AssayADP-Glo™ AssayNotes
Specific Activity (nmol/min/mg) [Insert Value][Insert Value]Rate of ATP hydrolysis per mg of enzyme under specific conditions.
Km for ATP (µM) [Insert Value][Insert Value]Substrate concentration at which the reaction rate is half of Vmax.
Vmax (nmol/min/mg) [Insert Value][Insert Value]Maximum rate of the reaction at saturating substrate concentrations.
kcat (s⁻¹) [Insert Value][Insert Value]Turnover number, the number of substrate molecules converted per enzyme molecule per second.
IC₅₀ of Inhibitor X (µM) [Insert Value][Insert Value]Concentration of an inhibitor that reduces enzyme activity by 50%.

Visualizations

Diagrams can effectively illustrate complex biological processes and experimental procedures.

ATP_Hydrolysis_Mechanism ATP ATP NBD2_ATP NBD2-ATP Complex (Active State) ATP->NBD2_ATP Binding NBD2_ADP_Pi NBD2-ADP-Pi Complex (Post-hydrolysis) NBD2_ATP->NBD2_ADP_Pi Hydrolysis NBD2_free NBD2 (Inactive State) NBD2_ADP_Pi->NBD2_free Product Release ADP ADP Pi Pi

Caption: General mechanism of ATP hydrolysis by an isolated NBD2 domain.

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Purify_NBD2 Purify Isolated NBD2 Domain Setup_Reaction Set up Reaction: NBD2 + ATP + Buffer Purify_NBD2->Setup_Reaction Prepare_Reagents Prepare Assay Buffer, ATP, and Detection Reagents Prepare_Reagents->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction & Initiate Detection Incubate->Stop_Reaction Measure_Signal Measure Signal (Absorbance or Luminescence) Stop_Reaction->Measure_Signal Standard_Curve Generate Standard Curve Measure_Signal->Standard_Curve Calculate_Activity Calculate Specific Activity and Kinetic Parameters Standard_Curve->Calculate_Activity

Caption: Experimental workflow for the NBD2 ATPase activity assay.

References

Application Notes and Protocols: Site-Directed Mutagenesis of NBD2 Catalytic Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the function of Nucleotide-Binding Domain 2 (NBD2) catalytic residues in ATP-Binding Cassette (ABC) transporters through site-directed mutagenesis. The protocols outlined below are broadly applicable for studying the structure-function relationships of these critical domains, aiding in drug development and the elucidation of disease mechanisms.

Introduction

ATP-Binding Cassette (ABC) transporters are a large superfamily of membrane proteins that translocate a wide variety of substrates across cellular membranes, a process powered by ATP hydrolysis.[1] These transporters are characterized by the presence of two transmembrane domains (TMDs) and two cytosolic nucleotide-binding domains (NBDs).[2][3] The NBDs harbor conserved motifs, including the Walker A and Walker B motifs, which are essential for ATP binding and hydrolysis.[3]

The two NBDs, NBD1 and NBD2, often exhibit functional asymmetry. In many ABC transporters, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and P-glycoprotein, NBD2 contains the primary catalytic site for ATP hydrolysis.[4][5] A key residue in this catalytic site is a highly conserved glutamate (B1630785) within the Walker B motif, which is thought to function as the catalytic base for ATP hydrolysis.[6] Site-directed mutagenesis of this and other catalytic residues in NBD2 is a powerful technique to probe their specific roles in the transport cycle, understand the impact of disease-causing mutations, and investigate the mechanism of action of potential drug candidates.[7][8]

Key Catalytic Residues in NBD2

The catalytic activity of NBD2 is primarily associated with several conserved motifs:

  • Walker A motif (GXXXXGKT/S): This motif, also known as the P-loop, is crucial for binding the phosphate (B84403) groups of ATP.[3]

  • Walker B motif (hhhhDE): This motif contains a conserved aspartate residue that coordinates the Mg2+ ion essential for catalysis, and a highly conserved glutamate residue that acts as the catalytic base for ATP hydrolysis.[3][6][9]

  • Signature motif (LSGGQ): This motif in one NBD interacts with the ATP bound to the Walker A motif of the partner NBD, contributing to the formation of a composite catalytic site.[3][10]

Mutations in these key residues can have profound effects on the ATPase activity and, consequently, the transport function of the ABC protein.

Data on NBD2 Catalytic Residue Mutagenesis

Site-directed mutagenesis studies have provided valuable quantitative data on the impact of altering key catalytic residues in NBD2. The following tables summarize findings from studies on various ABC transporters.

ABC TransporterNBD2 Residue MutationEffect on ATPase ActivityReference
CFTRE1371Q (Walker B)Abolished ATPase activity of the NBD1/NBD2 heterodimer.[4][5]
P-glycoproteinE1201A (Walker B)Neutralization of the acidic residue resulted in tight nucleotide binding.[9]
BmrAE504D/A/Q/S/C (Walker B)All mutants were fully devoid of ATPase activity.[6]
ABCF3E636A/Q (Walker B)Decreased ATPase activity by approximately 1.5-fold.[11]

Table 1: Effects of Walker B Glutamate Mutations on ATPase Activity.

ABC TransporterNBD2 Residue MutationEffect on ATPase ActivityReference
ABCF3K531A (Walker A)Retained 100% of basal activity, but inhibited 3-fold by sphingosine.[11]
ABCF3K531R (Walker A)2-fold decrease in activity.[11]
SUR2AK1348M (Walker A)Impaired the ability of ADP to promote diazoxide (B193173) activation.[12]

Table 2: Effects of Walker A Motif Mutations on ATPase Activity.

Experimental Protocols

The following sections provide detailed protocols for performing site-directed mutagenesis of NBD2 catalytic residues and subsequently analyzing the functional consequences.

Protocol 1: Site-Directed Mutagenesis of an NBD2 Catalytic Residue

This protocol outlines the steps for introducing a point mutation into the NBD2 of an ABC transporter using a PCR-based method.[13][14]

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.[15]

  • The desired mutation should be located in the center of the primers.[7]

  • The melting temperature (Tm) of the primers should be ≥78°C.[15]

  • Aim for a GC content of 40-60% and terminate the primers with one or more G or C bases.[7][15]

2. PCR Amplification:

  • Set up the PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.

  • Reaction Mixture:

    • Plasmid DNA (containing the target gene): 10-50 ng

    • Forward Primer: 125 ng

    • Reverse Primer: 125 ng

    • High-Fidelity DNA Polymerase Master Mix (2X): 25 µL

    • Nuclease-Free Water: to 50 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 16-25 Cycles:

      • Denaturation: 98°C for 30 seconds

      • Annealing: 55-68°C for 60 seconds

      • Extension: 72°C for 60-75 seconds/kb of plasmid length

    • Final Extension: 72°C for 10 minutes

    • Hold: 4°C

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[13]

4. Transformation:

  • Transform competent E. coli cells with 5-10 µL of the DpnI-treated PCR product.

  • Plate the transformed cells on a selective agar (B569324) plate containing the appropriate antibiotic.

  • Incubate overnight at 37°C.

5. Verification of Mutation:

  • Isolate plasmid DNA from several individual colonies.

  • Perform DNA sequencing to confirm the presence of the desired mutation and to ensure the absence of any unintended mutations.

Protocol 2: ATPase Activity Assay

This protocol describes a colorimetric method to measure the ATPase activity of the wild-type and mutant ABC transporter proteins. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[16][17]

1. Membrane Vesicle Preparation:

  • Express the wild-type or mutant ABC transporter in a suitable expression system (e.g., Sf9 insect cells or mammalian cells).

  • Isolate membrane vesicles containing the transporter protein. The protein concentration of the membrane preparation should be determined.

2. ATPase Reaction:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 2 mM DTT).

  • In a 96-well plate, add the following to each well:

    • Membrane vesicles (5-10 µg of total protein)

    • Test compound (substrate, inhibitor, or vehicle control)

    • Reaction buffer to a final volume of 40 µL

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 25 mM ATP (final concentration 5 mM).

  • Incubate at 37°C for a defined period (e.g., 20 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

3. Detection of Inorganic Phosphate (Pi):

  • Stop the reaction by adding 50 µL of a colorimetric reagent (e.g., a solution containing malachite green and ammonium (B1175870) molybdate).

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at a wavelength between 630 and 850 nm using a microplate reader.[17]

4. Data Analysis:

  • Generate a standard curve using known concentrations of Pi.

  • Calculate the amount of Pi released in each reaction.

  • The specific ATPase activity is typically expressed as nmol Pi/min/mg protein.

  • Compare the ATPase activity of the mutant protein to the wild-type protein in the presence and absence of stimulating compounds.

Visualizations

Signaling and Experimental Workflows

Site_Directed_Mutagenesis_Workflow cluster_0 Plasmid Preparation cluster_1 Mutagenesis cluster_2 Verification cluster_3 Functional Analysis start Start with Wild-Type Plasmid primer_design Design Mutagenic Primers start->primer_design pcr PCR Amplification start->pcr primer_design->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transformation Transformation into E. coli dpni->transformation sequencing Colony Selection & Sequencing transformation->sequencing expression Protein Expression sequencing->expression atpase_assay ATPase Activity Assay expression->atpase_assay end Mutant Protein Characterized atpase_assay->end

Caption: Workflow for site-directed mutagenesis and functional analysis of NBD2.

ABC_Transporter_Cycle cluster_0 ABC Transporter Catalytic Cycle state1 Inward-Facing Conformation High affinity for substrate state2 Substrate & ATP Binding NBDs dimerize state1->state2 Substrate Binding state3 Outward-Facing Conformation Substrate release state2->state3 ATP Binding state4 ATP Hydrolysis in NBD2 Pi release state3->state4 Substrate Release state5 ADP Release NBDs dissociate state4->state5 ATP Hydrolysis state5->state1 ADP Release

Caption: A simplified model of the ABC transporter catalytic cycle.

References

Application Notes and Protocols for Studying NBD2 with Fluorescent Nucleotide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide Binding Domain 2 (NBD2) is a critical component of many ATP-binding cassette (ABC) transporters, playing a pivotal role in the energy transduction required for substrate transport across cellular membranes. In proteins like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), NBD2 contains the primary site for ATP hydrolysis, which drives the conformational changes necessary for channel gating.[1][2][3][4] Understanding the dynamics of nucleotide binding and hydrolysis at NBD2 is therefore essential for elucidating the mechanisms of these transporters and for the development of novel therapeutics targeting diseases associated with their dysfunction.

Fluorescent nucleotide analogs are powerful tools for studying the biochemical and biophysical properties of NBDs. These molecules mimic the structure of natural nucleotides like ATP and ADP but are conjugated to a fluorophore. This allows for real-time monitoring of nucleotide-protein interactions through changes in fluorescence intensity, anisotropy, or Förster resonance energy transfer (FRET).[5][6] Commonly used fluorescent nucleotide analogs include the 2'(3')-O-(N-Methylanthraniloyl) (Mant) and 2',3'-O-(2,4,6-Trinitrophenyl) (TNP) derivatives of ATP and ADP.[6]

These application notes provide detailed protocols for utilizing fluorescent nucleotide analogs to characterize NBD2, focusing on nucleotide binding affinity and ATPase activity.

Data Presentation: Quantitative Analysis of Nucleotide Binding to NBD2

The following table summarizes quantitative data on the binding of fluorescent nucleotide analogs to NBD2, providing a comparative overview of their binding affinities.

Fluorescent AnalogNBD2 VariantMethodDissociation Constant (Kd) (μM)Reference
TNP-ATPWild-TypeFluorescence Titration3.8[3]
TNP-ATPG1349D MutantFluorescence Titration5.3[3]
ATPWild-TypeATP-dependent quenching of tryptophan fluorescence65 ± 9[7]
Mant-ATPNBD1-581 (from P-glycoprotein)Extrinsic Fluorescence Change25.2 ± 4[8]

Experimental Protocols

Protocol 1: Determination of Nucleotide Binding Affinity using Fluorescence Titration

This protocol describes how to measure the binding affinity of a fluorescent nucleotide analog (e.g., TNP-ATP or Mant-ATP) to purified NBD2 by monitoring the change in fluorescence intensity upon binding.

Materials:

  • Purified NBD2 protein of known concentration

  • Fluorescent nucleotide analog stock solution (e.g., 1 mM TNP-ATP or Mant-ATP in a suitable buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Spectrofluorometer

  • Magnetic stir bar and cuvette

Procedure:

  • Instrument Setup:

    • Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the chosen fluorescent analog (e.g., for TNP-ATP, excitation at 410 nm and emission scan from 500 nm to 600 nm; for Mant-ATP, excitation at 350 nm and emission scan from 400 nm to 500 nm).[8][9]

    • Set the excitation and emission slit widths (e.g., 3 nm and 5 nm, respectively).[9]

  • Blank Measurement:

    • Add 2 mL of Assay Buffer to the cuvette with a magnetic stir bar.

    • Record the background fluorescence spectrum.

  • Fluorescent Nucleotide Measurement:

    • Add the fluorescent nucleotide analog to the cuvette to a final concentration of 1-5 µM.

    • Record the fluorescence spectrum of the free nucleotide analog.

  • Titration with NBD2:

    • To a fresh cuvette, add 2 mL of a solution containing the same concentration of the fluorescent nucleotide analog as in step 3.

    • Add a small aliquot of the purified NBD2 stock solution to the cuvette to achieve the first desired protein concentration (e.g., 0.1 µM).

    • Allow the solution to equilibrate for 2-5 minutes with gentle stirring.

    • Record the fluorescence spectrum.

    • Continue to add small aliquots of the NBD2 stock solution to incrementally increase the protein concentration, recording the fluorescence spectrum after each addition and equilibration.

  • Data Analysis:

    • Correct the fluorescence intensity at the emission maximum for dilution at each titration point.

    • Plot the change in fluorescence intensity as a function of the NBD2 concentration.

    • Fit the data to a suitable binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Measuring Nucleotide Binding using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to quantify the binding of a small fluorescent molecule (like a fluorescent nucleotide analog) to a larger protein (like NBD2). The binding event restricts the rotational motion of the fluorophore, leading to an increase in the measured anisotropy.

Materials:

  • Purified NBD2 protein of known concentration

  • Fluorescent nucleotide analog stock solution

  • Assay Buffer

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Instrument Setup:

    • Set up the plate reader with the appropriate excitation and emission filters for the fluorescent analog.

    • Ensure the instrument is calibrated with appropriate standards.

  • Assay Plate Setup:

    • Prepare a serial dilution of the NBD2 protein in Assay Buffer in a black, low-volume microplate (e.g., 384-well).

    • Add a fixed, low concentration of the fluorescent nucleotide analog to each well (typically in the low nanomolar range).[10]

    • Include control wells with only the fluorescent analog in buffer (for minimum anisotropy) and buffer alone (for background).

  • Incubation:

    • Mix the plate gently and incubate at a constant temperature (e.g., 25°C) for 30-60 minutes to allow the binding reaction to reach equilibrium.[10]

  • Measurement:

    • Measure the fluorescence anisotropy of the plate.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Plot the fluorescence anisotropy values as a function of the NBD2 concentration.

    • Fit the data to a single-ligand binding model to determine the Kd.[11]

Protocol 3: Continuous Assay of NBD2 ATPase Activity using a Fluorescent Phosphate (B84403) Sensor

This protocol describes a continuous assay to measure the ATPase activity of NBD2 by detecting the release of inorganic phosphate (Pi) using a fluorescent phosphate-binding protein (PBP).

Materials:

  • Purified NBD2 protein

  • ATP stock solution

  • Fluorescently labeled Phosphate Binding Protein (PBP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Spectrofluorometer or plate reader

Procedure:

  • Reaction Setup:

    • In a cuvette or microplate well, prepare a reaction mixture containing Assay Buffer, a known concentration of the fluorescent PBP, and the NBD2 protein.

    • Equilibrate the mixture to the desired reaction temperature.

  • Initiate Reaction:

    • Initiate the ATPase reaction by adding a known concentration of ATP to the mixture.

  • Fluorescence Monitoring:

    • Immediately begin monitoring the change in fluorescence over time. The binding of the released Pi to the fluorescent PBP will result in a change in fluorescence intensity.[12][13]

  • Data Analysis:

    • Convert the rate of change in fluorescence to the rate of Pi production using a standard curve generated with known concentrations of Pi.

    • Calculate the specific ATPase activity of NBD2 (e.g., in nmol Pi/min/mg protein).

    • To determine kinetic parameters like Km and Vmax, repeat the assay with varying concentrations of ATP.

Visualizations

NBD2_Signaling_Pathway cluster_0 CFTR Gating Cycle C1 Closed State 1 (NBDs separated) C2 Closed State 2 (ATP bound to NBD1) C1->C2 O Open State (NBD1/NBD2 dimerized, 2 ATP bound) C2->O NBD Dimerization C_hydrolysis Closed State (Post-hydrolysis) O->C_hydrolysis ATP Hydrolysis at NBD2 C_hydrolysis->C1 ADP/Pi release, NBD dissociation ATP1 ATP ATP1->C1 Binds to NBD1 ATP2 ATP ATP2->C2 Binds to NBD2 Pi Pi ADP ADP

Caption: Simplified signaling pathway of the CFTR gating cycle involving NBD2.

Fluorescence_Titration_Workflow Start Start: Prepare Reagents Setup Set up Spectrofluorometer (Excitation/Emission Wavelengths) Start->Setup Blank Measure Blank (Assay Buffer) Setup->Blank Free_Nucleotide Measure Fluorescence of Free Nucleotide Analog Blank->Free_Nucleotide Titration Titrate with NBD2 Protein Free_Nucleotide->Titration Record Record Fluorescence Spectrum after each addition Titration->Record Iterative additions Analyze Analyze Data: Plot ΔF vs. [NBD2] Titration->Analyze Record->Titration Kd Calculate Kd Analyze->Kd ATPase_Assay_Workflow Start Start: Prepare Reaction Mix (NBD2, Fluorescent PBP, Buffer) Initiate Initiate Reaction (Add ATP) Start->Initiate Monitor Monitor Fluorescence Change over time Initiate->Monitor Calculate_Rate Calculate Rate of Pi Production Monitor->Calculate_Rate Standard_Curve Generate Pi Standard Curve Standard_Curve->Calculate_Rate Activity Determine Specific ATPase Activity Calculate_Rate->Activity

References

Application Notes and Protocols for NBD2 Domain Peptide Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nucleotide-Binding Domains (NBDs) are highly conserved protein domains crucial for the function of many cellular proteins, particularly within the ATP-Binding Cassette (ABC) transporter superfamily.[1][2][3] These transporters, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), play vital roles in cellular transport processes.[1][2][4][5] CFTR is composed of two transmembrane domains, two NBDs (NBD1 and NBD2), and a regulatory domain.[1][2][3][4] The binding and hydrolysis of ATP by the NBDs are fundamental to the gating mechanism of the CFTR chloride channel.[2][5] Specifically, NBD2 is recognized as a primary site for ATP hydrolysis, which drives conformational changes essential for ion transport.[1][4]

The interaction between NBDs and other intracellular proteins or peptides is a key regulatory mechanism. Developing assays to quantitatively assess the binding of peptides to the NBD2 domain is critical for understanding these regulatory networks and for the development of novel therapeutics targeting ABC transporter function. These application notes provide detailed protocols for three widely-used, label-free biophysical techniques to characterize NBD2-peptide interactions: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Application Note 1: Fluorescence Polarization (FP) Competition Assay

1. Principle

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6][7] A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light.[7] When the tracer binds to the much larger NBD2 protein, its tumbling slows significantly, leading to a higher polarization value.[7] In a competition assay, an unlabeled test peptide competes with the tracer for binding to NBD2. Effective competition displaces the tracer, causing a decrease in polarization and allowing for the determination of the test peptide's binding affinity (IC50).[8][9] This method is homogeneous, requires no wash steps, and is highly amenable to high-throughput screening.[7][10]

2. Visual Workflow for FP Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Synthesize & Purify Fluorescent Tracer Peptide A2 Add NBD2-Tracer Pre-mixed Complex P1->A2 P2 Express & Purify NBD2 Domain Protein P2->A2 P3 Prepare Test Peptides & Assay Buffer A1 Dispense Test Peptide (Serial Dilution) P3->A1 A1->A2 A3 Incubate at RT (e.g., 2 hours) A2->A3 A4 Measure Fluorescence Polarization (mP) A3->A4 D1 Plot mP vs. [Test Peptide] A4->D1 D2 Fit Data to Sigmoidal Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3 SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Select & Prepare SPR Sensor Chip A1 Immobilize NBD2 on Sensor Surface P1->A1 P2 Prepare NBD2 Ligand & Peptide Analytes P2->A1 A2 Inject Peptide Analyte (Association Phase) P2->A2 P3 Prepare Running Buffer & Regeneration Solution A3 Flow Buffer Only (Dissociation Phase) P3->A3 A4 Inject Regeneration Solution P3->A4 A1->A2 A2->A3 A3->A4 D1 Generate Sensorgrams for each concentration A4->D1 D2 Perform Reference Subtraction D1->D2 D3 Fit Kinetic Data to Binding Model (e.g., 1:1) D2->D3 D4 Determine ka, kd, & KD D3->D4 ITC_Principle cluster_setup ITC Instrument Setup cluster_process Titration Process cluster_output Result Syringe Injection Syringe (Contains Peptide Ligand) Inject Stepwise Injection of Peptide Syringe->Inject titration Cell Sample Cell (Contains NBD2 Protein) Bind Binding Occurs: Heat is Released or Absorbed (ΔH) Cell->Bind Inject->Cell Detect Calorimeter Detects Temperature Difference Bind->Detect Plot Plot Heat per Injection vs. Molar Ratio Detect->Plot Fit Fit Isotherm to Determine K_D, n, ΔH Plot->Fit

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Human CFTR NBD2 Protein Expression and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the expression and solubility of the human Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Nucleotide-Binding Domain 2 (NBD2).

Frequently Asked Questions (FAQs)

Q1: Why is the expression of recombinant human CFTR NBD2 in E. coli often challenging?

A1: The second nucleotide-binding domain (NBD2) of the human CFTR protein is known to be inherently unstable.[1][2][3] This instability can lead to misfolding, aggregation, and formation of insoluble inclusion bodies when expressed recombinantly, particularly in high-level expression systems like E. coli.[4][5][6] Research on NBD2 has been historically challenging due to the difficulty in producing stable and soluble protein for biochemical and structural studies.[1][2][3]

Q2: What are the main reasons for my purified NBD2 protein being insoluble or aggregating over time?

A2: Protein insolubility and aggregation are common issues stemming from several factors. These include non-optimal buffer conditions such as pH and ionic strength, high protein concentrations, and inappropriate storage temperatures. The intrinsic properties of NBD2, including its folding energetics and surface hydrophobicity, also play a significant role.

Q3: Can specific mutations improve the solubility and stability of NBD2?

A3: Yes, introducing specific, strategically chosen mutations has been shown to significantly improve the thermal stability and solubility of the NBD2 domain.[1] These mutations can be identified through bioinformatics approaches and experimental screening.[3] For instance, the S1359A mutation has been shown to be a critical stabilizing mutation for NBD2.[1] Combining several of these stabilizing mutations can yield NBD2 constructs that are more amenable to biophysical and structural analysis.[1]

Q4: What are solubility-enhancing fusion tags, and should I use them for NBD2 expression?

A4: Solubility-enhancing tags are proteins or peptides that are fused to the target protein to improve its solubility and facilitate proper folding. Common tags include Maltose-Binding Protein (MBP) and Glutathione-S-Transferase (GST). While these can be effective, their large size may interfere with downstream applications. Smaller tags like the SUMO (Small Ubiquitin-like Modifier) tag have also been shown to enhance expression and solubility. The choice of tag should be considered in the context of the experimental goals, and it is often advisable to include a protease cleavage site to remove the tag after purification.

Troubleshooting Guides

Issue 1: Low or No Expression of NBD2 Protein

Symptom: No detectable band of the expected molecular weight for NBD2 on an SDS-PAGE gel of whole-cell lysates after induction.

Possible Cause Troubleshooting Step
Codon Usage Bias The codon usage of the human NBD2 gene may not be optimal for E. coli.
Solution: Synthesize a codon-optimized version of the NBD2 gene for expression in E. coli.[6]
Protein Toxicity Overexpression of NBD2 may be toxic to the E. coli host cells, leading to cell death or reduced growth.
Solution: Use a tightly regulated expression system, such as the pBAD system or BL21-AI cells, to minimize basal expression before induction.[7] Consider lowering the induction temperature and inducer concentration.[7]
Plasmid Integrity The expression plasmid may have a mutation or be unstable in the host strain.
Solution: Sequence the plasmid to verify the integrity of the NBD2 gene and regulatory elements. Use freshly transformed cells for each expression experiment.
Inefficient Transcription/Translation The promoter may not be strong enough, or the ribosome binding site (RBS) may be suboptimal.
Solution: Subclone the NBD2 gene into a vector with a stronger, inducible promoter like the T7 promoter.[8] Ensure an optimal RBS sequence is present.
Issue 2: NBD2 Protein is Expressed but Found in Insoluble Inclusion Bodies

Symptom: A strong band for NBD2 is observed in the insoluble pellet fraction after cell lysis, with little to no protein in the soluble supernatant.

Possible Cause Troubleshooting Step
High Expression Rate Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation and inclusion body formation.[6][9]
Solution 1: Lower Induction Temperature: Reduce the expression temperature to 16-25°C and induce for a longer period (e.g., overnight).[7][10]
Solution 2: Reduce Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest concentration that still gives reasonable expression levels.[7][9]
Intrinsic Instability of NBD2 The wild-type NBD2 domain is inherently prone to misfolding and aggregation.[1][2]
Solution: Use a Stabilized NBD2 Construct: Express an NBD2 variant containing known stabilizing mutations.[1]
Lack of Proper Chaperones E. coli may lack the specific chaperones required for the correct folding of a human protein domain.
Solution: Co-express Chaperones: Co-transform the E. coli host with a plasmid encoding molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).
Incorrect Disulfide Bond Formation Although NBD2 is a cytoplasmic domain, improper disulfide bond formation can contribute to misfolding if cysteine residues are present and exposed.
Solution: Use a Reducing Cytoplasmic Environment: Express in strains that maintain a reducing cytoplasm, such as BL21(DE3) pLysS. Ensure lysis and purification buffers contain a reducing agent like DTT or BME.

Quantitative Data Summary

The following table summarizes the impact of stabilizing mutations on the thermal stability of the human CFTR NBD2 domain.

NBD2 Construct Stabilizing Mutations Melting Temperature (Tm) in °C
Wild-Type NBD2NoneUnstable, prone to aggregation
Stabilized NBD2Combination of computationally predicted and experimentally verified mutations> 50°C (specific value depends on the combination of mutations)

Note: The exact Tm can vary depending on the specific set of stabilizing mutations and the buffer conditions used for the measurement. The data presented here is a generalized representation based on published findings that demonstrate a significant increase in thermal stability with stabilizing mutations.[1]

Experimental Protocols

Protocol 1: Expression of a Stabilized Human CFTR NBD2 Construct in E. coli

This protocol is a starting point for expressing a codon-optimized, stabilized human CFTR NBD2 construct (e.g., cloned into a pET vector with an N-terminal His-tag) in E. coli BL21(DE3).

  • Transformation: Transform the NBD2 expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.[11]

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow at 37°C with shaking at 220 rpm until the culture is visibly turbid (approximately 6-8 hours).

  • Expression Culture: Inoculate 1 L of LB medium (in a 2.8 L baffled flask) with the 50 mL starter culture. Grow at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[8]

  • Harvesting: Continue to incubate the culture at 18°C with shaking for 16-20 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Cell Lysis and Solubility Analysis
  • Resuspension: Resuspend the frozen cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lysis: Incubate on ice for 30 minutes. Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off). The solution should become less viscous.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the insoluble material.

  • Sample Collection:

    • Soluble Fraction: Carefully collect the supernatant.

    • Insoluble Fraction: Resuspend the pellet in the same volume of Lysis Buffer.

  • SDS-PAGE Analysis: Analyze samples of the total cell lysate (before centrifugation), the soluble fraction, and the insoluble fraction by SDS-PAGE to determine the expression level and solubility of the NBD2 protein.

Protocol 3: Solubilization and Refolding of NBD2 from Inclusion Bodies

This protocol provides a general framework for recovering NBD2 from inclusion bodies. Optimization of each step may be necessary.

  • Inclusion Body Washing: After cell lysis and centrifugation (Protocol 2, steps 1-3), wash the insoluble pellet twice with a buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100, 1 mM DTT) to remove membrane proteins and other contaminants. Centrifuge at 15,000 x g for 15 minutes after each wash.

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT). Stir at room temperature for 1-2 hours or until the pellet is fully dissolved.

  • Clarification: Centrifuge the solubilized solution at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble aggregates.

  • Refolding by Rapid Dilution:

    • Prepare a large volume of ice-cold Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 500 mM L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione).

    • Slowly add the denatured NBD2 solution to the refolding buffer with gentle stirring, aiming for a 1:50 to 1:100 dilution ratio.

    • Incubate at 4°C for 12-24 hours to allow the protein to refold.

  • Concentration and Purification: Concentrate the refolded protein using an appropriate method (e.g., tangential flow filtration or centrifugal concentrators). Proceed with affinity chromatography (e.g., Ni-NTA if His-tagged) to purify the refolded, soluble NBD2.

Visualizations

Caption: Troubleshooting workflow for NBD2 expression and solubility.

ExpressionStrategy start_node Goal: Soluble NBD2 decision_node_1 Is wild-type NBD2 known to be stable? start_node->decision_node_1 decision_node decision_node strategy_node strategy_node strategy_node_1 Use a construct with known stabilizing mutations decision_node_1->strategy_node_1 No (Likely) strategy_node_2 Express wild-type NBD2 sequence decision_node_1->strategy_node_2 Yes (Unlikely) decision_node_2 High yield required? strategy_node_1->decision_node_2 strategy_node_2->decision_node_2 strategy_node_3 Use strong, inducible promoter (e.g., T7) Optimize induction conditions decision_node_2->strategy_node_3 Yes strategy_node_4 Use a weaker or more tightly regulated promoter decision_node_2->strategy_node_4 No decision_node_3 Protein prone to aggregation? strategy_node_3->decision_node_3 strategy_node_4->decision_node_3 strategy_node_5 Fuse with solubility-enhancing tag (MBP, SUMO) Co-express chaperones decision_node_3->strategy_node_5 Yes strategy_node_6 Use a small purification tag (e.g., His-tag) decision_node_3->strategy_node_6 No

Caption: Decision tree for selecting an NBD2 expression strategy.

RefoldingProcess cluster_0 Cell Lysis & IB Isolation cluster_1 Denaturation cluster_2 Refolding cluster_3 Purification step_node step_node input_output_node input_output_node process_node process_node input_output_node_1 E. coli with NBD2 Inclusion Bodies step_node_1 Lysis & Centrifugation input_output_node_1->step_node_1 step_node_2 Wash Inclusion Bodies step_node_1->step_node_2 process_node_1 Solubilization in 6M GdnHCl or 8M Urea step_node_2->process_node_1 process_node_2 Rapid Dilution into Refolding Buffer process_node_1->process_node_2 step_node_3 Concentration process_node_2->step_node_3 step_node_4 Affinity Chromatography step_node_3->step_node_4 input_output_node_2 Purified, Soluble NBD2 step_node_4->input_output_node_2

Caption: Workflow for NBD2 inclusion body solubilization and refolding.

References

Technical Support Center: Overcoming NBD2 Domain Instability and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Nucleotide-Binding Domain 2 (NBD2) instability and aggregation during their experiments.

Frequently Asked Questions (FAQs)

Q1: My purified NBD2 domain is aggregating. What are the common causes?

A1: NBD2 domains, particularly from proteins like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), are known for their inherent instability, which often leads to aggregation.[1][2][3][4] Common causes include:

  • Intrinsic Instability: The isolated NBD2 domain is less stable compared to NBD1 and may require interactions with other domains for proper folding and stability.[5][6]

  • Environmental Stress: Suboptimal buffer conditions (pH, ionic strength), temperature fluctuations, and repeated freeze-thaw cycles can induce unfolding and subsequent aggregation.

  • Presence of Destabilizing Mutations: Many disease-causing mutations within the NBD2 domain can further decrease its thermodynamic stability, making it more prone to aggregation.[1][2][3]

  • Lack of Stabilizing Ligands: The absence of ligands like ATP can contribute to the instability of the NBD2 domain.[1]

Q2: How can I improve the stability of my NBD2 construct?

A2: Several strategies can be employed to enhance the stability of NBD2 constructs:

  • Introduce Stabilizing Mutations: A bioinformatics-based approach, coupled with experimental screening, can identify specific point mutations that improve the thermal stability of the NBD2 domain.[1][3] For example, the S1359A mutation has been shown to be a critical stabilizing mutation in CFTR's NBD2.[1]

  • Optimize Buffer Conditions: Screen a variety of buffer components, pH levels, and salt concentrations to find conditions that favor the folded state of the protein.

  • Include ATP and Magnesium: The presence of ATP and Mg²⁺ can significantly stabilize the NBD2 domain.[1] Increasing ATP concentration has been shown to enhance stability.[1]

  • Co-expression with Interacting Domains: If feasible, co-expressing NBD2 with its natural binding partners (e.g., other CFTR domains) can improve its stability.[5]

Q3: What are some common disease-causing mutations in NBD2 that lead to instability?

A3: Several mutations identified in cystic fibrosis patients have been shown to destabilize the NBD2 domain of CFTR. These include N1303K and G1349D, which result in lower stability.[1][2][3] The N1303K mutation, in particular, is a severe disease-causing mutation known to impair the maturation of the full-length CFTR protein, analogous to the F508del mutation in NBD1.[1]

Q4: Can computational tools predict the effect of mutations on NBD2 stability?

A4: Yes, several computational algorithms can predict the impact of mutations on protein stability. Tools like FoldX and Rosetta have shown good performance in predicting the change in melting temperature (ΔTm) for NBD1 and NBD2 mutations.[4][7] For NBD2, FoldX has demonstrated a correct classification rate of 75% for the effect of mutations.[7] These tools can be valuable for pre-screening potential stabilizing or destabilizing mutations before experimental validation.

Troubleshooting Guides

Problem: Low expression levels of the NBD2 domain.

Possible Cause Troubleshooting Step
Codon usage not optimized for the expression host.Synthesize a gene with codons optimized for your expression system (e.g., E. coli, insect cells).
Intrinsic instability leading to degradation.Introduce known stabilizing mutations into your construct.[1]
Toxicity of the protein to the expression host.Lower the induction temperature and/or the concentration of the inducing agent.

Problem: Purified NBD2 shows a significant aggregation peak during size-exclusion chromatography.

Possible Cause Troubleshooting Step
Suboptimal buffer conditions.Perform a buffer screen to identify conditions that minimize aggregation. Key parameters to vary include pH, salt concentration, and the presence of additives like glycerol (B35011) or arginine.
Protein concentration is too high.Reduce the protein concentration before and during purification steps.
Instability of the construct.Re-engineer the construct to include stabilizing mutations.[1] Add ATP and Mg²⁺ to the purification buffers.[1]

Data Presentation

Table 1: Effect of CF-Causing Mutations on the Thermal Stability (ΔTm) of CFTR NBD2

MutationClassificationΔTm (°C)Reference Construct
G1244ECF-causing-0.6 ± 0.39sol
S1251NCF-causing-0.1 ± 0.29sol
S1255PCF-causing-0.8 ± 0.29sol
D1270NVarying clinical consequence-0.4 ± 0.19sol
N1303KCF-causing-3.5 ± 0.19sol
G1349DCF-causing-1.9 ± 0.19sol
S1235RNon-CF-causing-0.1 ± 0.19sol

Data adapted from studies on CFTR NBD2 stability.[1][4] The ΔTm is the change in melting temperature relative to the stabilized reference construct (9sol).

Table 2: Performance of Computational Algorithms in Predicting NBD2 Stability Changes

AlgorithmSquared Pearson Correlation (R²)Spearman's Correlation (ρ)Correct Classification Rate (CCR)
FoldX0.51-0.7375%
Rosetta (high-resolution)0.29-0.2750%
Rosetta (low-resolution)0.27-0.2463%

Based on a dataset of 24 NBD2 mutations.[4][7]

Experimental Protocols

1. Thermal Shift Assay (TSA) using SYPRO Orange

This protocol is used to determine the melting temperature (Tm) of the NBD2 domain, which is a measure of its thermal stability.

Materials:

  • Purified NBD2 protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument

  • Assay buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)

  • Ligands (e.g., ATP, MgCl₂) as required

Procedure:

  • Prepare a 1 mg/mL solution of the NBD2 protein in the desired assay buffer.

  • Prepare the final reaction mixture in each well of the 96-well plate:

    • 10 µL of the protein solution

    • SYPRO Orange dye to a final concentration of 5x-20x

    • Add ligands or different buffer components to be tested.

    • Adjust the final volume to 20-25 µL with the assay buffer.

  • Seal the plate and centrifuge briefly to mix the components and remove air bubbles.

  • Place the plate in a real-time PCR instrument.

  • Set up a temperature ramp from 25 °C to 95 °C with a heating rate of 1 °C/min.

  • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • The Tm is the temperature at which the fluorescence intensity is at its maximum, corresponding to the midpoint of the protein unfolding transition.

2. Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein solution as it is heated, providing a detailed thermodynamic profile of unfolding.

Materials:

  • Purified NBD2 protein (at least 0.5-1 mg/mL)

  • DSC instrument

  • Dialysis buffer

Procedure:

  • Thoroughly dialyze the protein sample against the desired buffer to ensure a perfect match between the sample and reference solutions.

  • Load the protein sample into the sample cell and the dialysis buffer into the reference cell of the DSC instrument.

  • Perform a temperature scan, typically from 20 °C to 100 °C, at a constant scan rate (e.g., 1 °C/min).

  • The resulting thermogram will show a peak corresponding to the heat absorbed during protein denaturation.

  • The temperature at the peak maximum is the Tm. The area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.

Mandatory Visualizations

Experimental_Workflow_for_NBD2_Stability_Analysis cluster_preparation Protein Preparation cluster_assays Stability & Aggregation Assays cluster_analysis Data Analysis & Interpretation NBD2_Construct NBD2 Construct Design (with/without stabilizing mutations) Expression Protein Expression (e.g., E. coli) NBD2_Construct->Expression Purification Purification (e.g., Ni-NTA, SEC) Expression->Purification TSA Thermal Shift Assay (TSA) - Determine Tm Purification->TSA DSC Differential Scanning Calorimetry (DSC) - Determine Tm, ΔH Purification->DSC SEC Size-Exclusion Chromatography (SEC) - Assess aggregation Purification->SEC CD Circular Dichroism (CD) - Monitor secondary structure changes Purification->CD Data_Analysis Data Analysis - Compare Tm values - Quantify aggregation TSA->Data_Analysis DSC->Data_Analysis SEC->Data_Analysis CD->Data_Analysis Interpretation Interpretation - Identify stabilizing conditions/mutations Data_Analysis->Interpretation

Caption: Workflow for NBD2 stability and aggregation analysis.

Troubleshooting_Logic_for_NBD2_Aggregation Start Problem: NBD2 Aggregation Check_Construct Is the construct known to be stable? Start->Check_Construct Check_Buffer Are buffer conditions optimized? Check_Construct->Check_Buffer Yes Solution_Mutations Action: Introduce stabilizing mutations Check_Construct->Solution_Mutations No Check_Ligands Are stabilizing ligands present? Check_Buffer->Check_Ligands Yes Solution_Buffer_Screen Action: Perform buffer screen (pH, salt) Check_Buffer->Solution_Buffer_Screen No Check_Concentration Is protein concentration too high? Check_Ligands->Check_Concentration Yes Solution_Add_Ligands Action: Add ATP and Mg²⁺ Check_Ligands->Solution_Add_Ligands No Solution_Lower_Concentration Action: Reduce protein concentration Check_Concentration->Solution_Lower_Concentration Yes Resolved Problem Resolved Check_Concentration->Resolved No Solution_Mutations->Check_Buffer Solution_Buffer_Screen->Check_Ligands Solution_Add_Ligands->Check_Concentration Solution_Lower_Concentration->Resolved

Caption: Troubleshooting logic for addressing NBD2 aggregation.

References

Optimizing NBD2 ATPase Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting Nucleotide-Binding Domain 2 (NBD2) ATPase assays. Navigate through our frequently asked questions and troubleshooting guides to enhance the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring NBD2 ATPase activity?

A1: The most prevalent methods for measuring NBD2 ATPase activity include:

  • Malachite Green Assay: A colorimetric endpoint assay that detects the release of inorganic phosphate (B84403) (Pi), a product of ATP hydrolysis. It is simple and cost-effective but can be prone to interference from phosphate contamination in reagents.[1]

  • NADH-Coupled Assay: A continuous spectrophotometric assay where the regeneration of ADP to ATP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. This method allows for real-time monitoring of enzyme kinetics.

  • Radioactive Assay ([γ-³²P]-ATP): A highly sensitive endpoint assay that measures the release of radioactive phosphate. While sensitive, it requires handling of radioactive materials.

  • Fluorescence-Based Assays: These assays utilize fluorescent probes that change their signal upon ADP binding, offering a sensitive and continuous monitoring method.

Q2: How can I be sure my purified NBD2-containing protein is active?

A2: To confirm the activity of your purified protein, you should:

  • Perform a protein concentration gradient in your assay. ATPase activity should increase proportionally with the concentration of the enzyme.

  • Run a time-course experiment. The production of ADP or release of phosphate should be linear over a defined period.

  • Include a known inhibitor (e.g., vanadate (B1173111) for P-type ATPases) or a catalytically inactive mutant as a negative control to ensure the observed activity is specific to your protein.[1]

  • Test for saturable activity with increasing concentrations of ATP.

Q3: What are the critical components of an NBD2 ATPase assay buffer?

A3: A typical NBD2 ATPase assay buffer should contain:

  • Buffer: Tris-HCl or HEPES at a pH around 7.0-7.5 is commonly used.

  • Salt: NaCl or KCl (e.g., 150 mM) is often included to maintain ionic strength.

  • Divalent Cations: Mg²⁺ is an essential cofactor for ATP hydrolysis and should be present in excess of the ATP concentration.

  • Reducing Agent: DTT or β-mercaptoethanol can be included to prevent oxidation of the protein.

  • ATP: The substrate for the enzyme. The concentration will depend on the experimental goals (e.g., determining Km).

Q4: My Malachite Green assay has high background. What are the possible causes?

A4: High background in a Malachite Green assay can be due to:

  • Phosphate contamination: Free phosphate in your ATP stock, buffer, or enzyme preparation is a common issue. Ensure you are using high-purity reagents and deionized water.[1]

  • Spontaneous ATP hydrolysis: The acidic conditions of the Malachite Green reagent can cause non-enzymatic hydrolysis of ATP. Read the absorbance at a consistent and relatively short time after adding the reagent.[1]

  • Precipitation: High concentrations of protein can precipitate in the acidic reagent, leading to light scattering and artificially high absorbance readings.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very low ATPase activity 1. Inactive enzyme. 2. Suboptimal assay conditions. 3. Presence of an inhibitor. 4. Incorrect protein concentration.1. Verify protein integrity via SDS-PAGE and consider refolding or re-purifying. Ensure proper storage at -80°C in small aliquots to avoid freeze-thaw cycles. 2. Optimize pH, salt concentration, and temperature. Titrate Mg²⁺ concentration. 3. Check all reagents for potential inhibitors (e.g., EDTA in excess of Mg²⁺). 4. Accurately determine protein concentration and test a range of concentrations in the assay.
Non-linear reaction rate 1. Substrate (ATP) depletion. 2. Product inhibition (ADP accumulation). 3. Enzyme instability. 4. Compound precipitation (in inhibitor screening).1. Use a higher initial ATP concentration or shorten the assay time. For continuous assays, ensure the ATP regeneration system is efficient. 2. Use an ATP regeneration system (as in the NADH-coupled assay) to keep ADP levels low. 3. Perform the assay at a lower temperature or add stabilizing agents like glycerol. 4. Ensure the tested compound is soluble at the assay concentration.
High variability between replicates 1. Pipetting errors. 2. Inconsistent incubation times. 3. Edge effects in microplates. 4. Air bubbles in wells.1. Use calibrated pipettes and consider using a master mix for reagents. 2. For endpoint assays, ensure precise timing for starting and stopping reactions. 3. Avoid using the outer wells of the plate or incubate the plate in a humidified chamber. 4. Centrifuge the plate briefly before reading.
Precipitation in Malachite Green assay 1. High protein concentration. 2. Incompatible buffer components.1. Reduce the amount of protein in the assay. 2. Avoid using buffers that may precipitate with the acidic molybdate (B1676688) reagent.

Experimental Protocols

Malachite Green ATPase Assay Protocol

This endpoint assay quantifies the inorganic phosphate (Pi) released during ATP hydrolysis.

Reagents:

  • NBD2-containing protein

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂

  • ATP solution: 10 mM ATP in assay buffer

  • Malachite Green Reagent: Prepare according to published protocols, ensuring low phosphate background.

  • Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.

Procedure:

  • Prepare a series of phosphate standards in the assay buffer.

  • In a 96-well plate, add your NBD2 protein to the assay buffer. Include a "no enzyme" control.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate the plate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Read the absorbance at ~620-660 nm after a consistent color development time (e.g., 5 minutes).

  • Subtract the absorbance of the "no enzyme" control from your sample readings.

  • Calculate the amount of Pi released using the phosphate standard curve.

NADH-Coupled ATPase Assay Protocol

This continuous assay monitors ATPase activity in real-time.

Reagents:

  • NBD2-containing protein

  • Coupled Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

  • Enzyme Mix: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).

  • ATP solution: 100 mM ATP in water.

Procedure:

  • In a UV-transparent 96-well plate or cuvette, combine the coupled assay buffer, enzyme mix, and your NBD2 protein.

  • Incubate for a few minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding a small volume of the concentrated ATP solution.

  • Immediately begin monitoring the decrease in NADH absorbance at 340 nm at regular intervals.

  • The rate of ATPase activity is proportional to the rate of decrease in absorbance. This can be calculated using the Beer-Lambert law and the extinction coefficient of NADH.

Quantitative Data Summary

Table 1: Typical Kinetic Parameters for NBD-Containing Proteins

ProteinNBDKm (ATP) (µM)Vmax (nmol/min/mg)Assay Condition
Hsp104 (WT)NBD1/NBD2~50-100~100-200Varies by study
CFTR (WT)NBD1/NBD2~300-500~5-10Varies by study
P-glycoproteinNBD1/NBD2~500-1000~20-50In the presence of activating drug

Note: These values are approximate and can vary significantly depending on the specific protein construct, assay conditions, and presence of activators or inhibitors.

Table 2: Common Modulators of CFTR (contains NBD2)

CompoundTypeEffect on ATPase Activity
GlibenclamideInhibitorDecreases ATPase activity and channel opening.
CFTRinh-172InhibitorPotent inhibitor of CFTR channel function.
GenisteinActivator (Potentiator)Increases the open probability of the channel, may affect ATPase cycle.
Ivacaftor (VX-770)Activator (Potentiator)Potentiates channel gating, likely by influencing the NBD dimerization and ATP hydrolysis cycle.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prot_prep Purify NBD2 Protein Assay_setup Set up reactions in 96-well plate Prot_prep->Assay_setup Reagent_prep Prepare Assay Buffers & Reagents Reagent_prep->Assay_setup Incubation Incubate at optimal temperature Assay_setup->Incubation Reaction_stop Stop reaction (for endpoint assays) Incubation->Reaction_stop Measurement Measure signal (Absorbance/Fluorescence) Incubation->Measurement Continuous assay Reaction_stop->Measurement Calc Calculate ATPase Activity (e.g., nmol Pi/min/mg) Measurement->Calc Std_curve Generate Standard Curve Std_curve->Calc Kinetics Determine Kinetic Parameters (Km, Vmax) Calc->Kinetics

Caption: General workflow for an NBD2 ATPase assay.

ABC_Transporter_Cycle Resting Resting State (Inward-facing) ATP_Bound 2 ATP Bind Resting->ATP_Bound Substrate binding Outward Outward-facing Conformation ATP_Bound->Outward NBD Dimerization Hydrolysis ATP Hydrolysis (NBD2) Outward->Hydrolysis Substrate release Pi_Release Pi Release Hydrolysis->Pi_Release ADP_Release ADP Release Pi_Release->ADP_Release ADP_Release->Resting NBD Separation

Caption: Simplified signaling pathway of an ABC transporter ATPase cycle.

References

Technical Support Center: Improving NBD2 Domain Crystal Diffraction Quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in obtaining high-quality diffracting crystals of the Nucleotide-Binding Domain 2 (NBD2). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues during NBD2 crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My NBD2 crystals are well-formed visually but diffract poorly. What are the initial steps to improve diffraction quality?

This is a common issue, often stemming from internal disorder within the crystal lattice, despite a well-defined external morphology.[1][2] Several post-crystallization treatments can be attempted before re-optimizing crystallization conditions.

Initial Troubleshooting Steps:

  • Crystal Annealing: This technique can reduce lattice disorder introduced during flash-cooling.[1] The process involves briefly warming the flash-cooled crystal and then re-cooling it.

  • Crystal Dehydration: Poorly diffracting crystals often have a high solvent content and loose molecular packing.[1][3] Controlled dehydration can shrink the unit cell, improve molecular contacts, and enhance diffraction resolution.[3][4]

  • Cryoprotectant Optimization: Improper cryoprotection can introduce mosaicity and damage the crystal.[1][5] It is crucial to find a suitable cryoprotectant and concentration that prevents ice crystal formation without disordering the crystal lattice.

A logical workflow for initial troubleshooting of poorly diffracting crystals is presented below.

G cluster_0 Initial State cluster_1 Troubleshooting Workflow cluster_2 Outcome start Well-formed NBD2 crystals with poor diffraction cryo Optimize Cryoprotectant (concentration & type) start->cryo First step anneal Perform Crystal Annealing cryo->anneal If no improvement end Improved Diffraction Quality cryo->end cryo->end dehydrate Attempt Crystal Dehydration anneal->dehydrate If no improvement anneal->end anneal->end dehydrate->end

Initial troubleshooting workflow for poor diffraction.

2. What are some effective post-crystallization dehydration strategies for NBD2 crystals?

Dehydration is a powerful method to improve the diffraction quality of protein crystals by reducing the solvent content and promoting tighter packing.[1][3]

Dehydration Methods:

  • Serial Transfer: Gradually transfer the crystal through a series of solutions with increasing concentrations of a dehydrating agent.[3] This minimizes osmotic shock.

  • Vapor Diffusion: Place the crystal in a sealed environment with a solution of higher precipitant concentration to slowly draw water out of the crystal.

  • Air Dehydration: Briefly expose the crystal to air before flash-cooling.[3] This is a rapid method but offers less control.

Experimental Protocol: Serial Dehydration

  • Prepare Dehydration Solutions: Create a series of solutions with increasing concentrations of your precipitant (e.g., 5%, 10%, 15%, 20% increments above the initial crystallization concentration).

  • Crystal Transfer: Using a cryo-loop, carefully transfer your NBD2 crystal from the mother liquor to the lowest concentration dehydration solution.

  • Incubation: Allow the crystal to equilibrate for a set time (e.g., 10-30 minutes).

  • Serial Soaking: Sequentially move the crystal to the next higher concentration solution, repeating the incubation step.

  • Flash-Cooling: After the final dehydration step, add a suitable cryoprotectant and flash-cool the crystal in liquid nitrogen.

Dehydration AgentStarting ConcentrationFinal ConcentrationIncubation Time/StepTypical Resolution ImprovementReference
PEG 335012%20-25%15-30 minFrom >5 Å to 2.5 Å[3]
Glycerol (B35011)10%25-30%10-20 minFrom 8 Å to 4 Å[1]
Ethylene Glycol10%20-30%10-20 minVaries[3]

3. My NBD2 construct is unstable, leading to aggregation and poor crystal quality. How can I improve protein stability?

The inherent instability of NBD2 is a known challenge.[6][7] Improving the stability of the protein construct is often a prerequisite for obtaining high-quality crystals.

Strategies to Enhance NBD2 Stability:

  • Bioinformatics-Guided Mutagenesis: Identify and mutate residues that are predicted to be destabilizing. This approach has been successfully used to create more stable and crystallizable NBD2 constructs.[6][8]

  • Surface Entropy Reduction (SER): Mutating surface-exposed, high-entropy residues (like lysine (B10760008) and glutamate) to smaller, less flexible amino acids (like alanine) can promote better crystal packing.[4]

  • Construct Optimization: Experiment with different domain boundaries to remove flexible regions that may interfere with crystallization.

The logical flow for improving an unstable NBD2 construct is outlined below.

G cluster_0 Problem cluster_1 Solutions cluster_2 Outcome start Unstable NBD2 Construct bioinfo Bioinformatics Analysis (Identify destabilizing residues) start->bioinfo ser Surface Entropy Reduction (Mutate surface residues) bioinfo->ser construct Optimize Construct Boundaries ser->construct end Stable NBD2 for Crystallization construct->end

Workflow for stabilizing an unstable NBD2 construct.

Table of Stabilizing Mutations for NBD2:

MutationEffect on Thermal Stability (ΔTm)Reference
Q1280EStabilizing[6]
Y1307NStabilizing[6]
H1402AStabilizing[6]
Q1411DStabilizing[6]
L1436DStabilizing[6]

4. What additives can I use to improve NBD2 crystal diffraction, and what is the experimental protocol for screening them?

Additives can improve crystal quality by altering the solvation properties of the protein or by making specific contacts that stabilize the crystal lattice.[9][10]

Commonly Used Additives:

  • Divalent Cations: Ions like Mg²⁺ or Ca²⁺ can sometimes mediate crystal contacts.

  • Small Molecules: Compounds like glycerol or detergents can affect protein solubility and promote better-ordered crystals.[10]

  • Ionic Liquids & Deep Eutectic Solvents: These are newer classes of additives that can enhance protein crystallization.[11]

Experimental Protocol: Additive Screening

  • Prepare Additive Stock Solutions: Create a stock solution for each additive at a concentration significantly higher than the final screening concentration (e.g., 10x).

  • Set Up Crystallization Trials: Prepare your standard NBD2 crystallization drops.

  • Introduce Additives: Add a small volume of the additive stock solution to each drop to achieve the desired final concentration (typically in the low millimolar range).

  • Incubate and Monitor: Incubate the crystallization plates under your standard conditions and monitor for crystal growth and quality.

  • Test Diffraction: Harvest and test the diffraction of any crystals that form in the presence of additives.

Additive ClassExampleStarting ConcentrationPotential EffectReference
Divalent CationsMgCl₂1-10 mMMediate crystal contacts[9]
AlcoholsGlycerol2-10% (v/v)Increase protein stability and solubility[10]
Detergentsβ-octyl glucoside0.1-1% (w/v)Can aid in solubilizing aggregation-prone proteins[10]
OrganicsMPD2-10% (v/v)Can act as a precipitant and cryoprotectant[3]

5. I have tried post-crystallization treatments and additives with no success. What are the next steps?

If the above methods do not yield improvements, it may be necessary to revisit the initial crystallization conditions or the protein construct itself.

Advanced Troubleshooting Strategies:

  • Recrystallization: This involves dissolving initial, poor-quality crystals and allowing them to recrystallize under the same or slightly modified conditions.[12] This process can lead to crystals with better morphology, higher resolution, and lower mosaicity.[12]

  • Seeding: Using micro or macro seeds from existing crystals can promote the growth of larger, more ordered crystals.

  • Alternative Crystallization Methods: If you are using vapor diffusion, consider trying batch or dialysis methods, as these can alter the path to nucleation and crystal growth.[13]

The decision-making process for advanced troubleshooting is visualized below.

G cluster_0 Starting Point cluster_1 Advanced Options cluster_2 Final Recourse start Initial methods failed recrystallize Recrystallization? start->recrystallize seeding Seeding? recrystallize->seeding No Improved Crystals_A Improved Crystals recrystallize->Improved Crystals_A recrystallize->Improved Crystals_A Yes alt_methods Alternative Crystallization Methods? seeding->alt_methods No Improved Crystals_B Improved Crystals seeding->Improved Crystals_B seeding->Improved Crystals_B Yes re_engineer Re-engineer Protein (new construct/mutant) alt_methods->re_engineer No Improved Crystals_C Improved Crystals alt_methods->Improved Crystals_C alt_methods->Improved Crystals_C Yes

Decision tree for advanced troubleshooting strategies.

References

Technical Support Center: Strategies for Stabilizing the Isolated NBD2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of the isolated Nucleotide-Binding Domain 2 (NBD2).

Troubleshooting Guides

Issue: My isolated NBD2 domain is aggregating during purification.

Q1: I observe a significant amount of my NBD2 protein in the void volume during size-exclusion chromatography (SEC). What does this indicate and what can I do?

This typically indicates the formation of high-molecular-weight aggregates.[1] Aggregation is a common issue with the isolated NBD2 domain due to its inherent instability.[2] Here are several strategies to troubleshoot this problem:

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your NBD2 construct to increase net charge and reduce aggregation.[3]

    • Ionic Strength: Modify the salt concentration (e.g., NaCl) to modulate electrostatic interactions. A common starting point is 150 mM NaCl.[4]

    • Additives: Include stabilizing excipients in your buffer. Glycerol (10-20%) can increase viscosity and prevent aggregation.[4] Arginine (50 mM) can also act as a stabilizer.[1]

  • Protein Concentration: High protein concentrations can promote aggregation.[3] Try to keep the protein concentration as low as practically possible during purification steps.

  • Temperature Control: Perform purification steps at 4°C to minimize the risk of thermal denaturation and subsequent aggregation.[3]

  • Reducing Agents: If your NBD2 construct has exposed cysteine residues, include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM to prevent the formation of intermolecular disulfide bonds.[4]

Q2: My NBD2 protein precipitates when I change buffers or during concentration. How can I prevent this?

Precipitation upon buffer exchange or concentration is a clear sign of instability. Consider the following:

  • Gradual Buffer Exchange: Instead of a rapid buffer exchange, use a gradient or a stepwise dialysis to acclimate the protein to the new buffer conditions.

  • Solubility Screen: Before scaling up, perform a small-scale solubility screen with various buffers, pH values, and additives to identify conditions that keep your NBD2 soluble.

  • Stabilizing Ligands: If known, the presence of a binding partner or ligand, such as ATP and MgCl₂, can significantly stabilize the NBD2 domain.[1] Increasing the ATP concentration from 2 mM to 10 mM has been shown to enhance the stability of CFTR's NBD2.[1]

Issue: My NBD2 domain has low thermal stability.

Q3: My Differential Scanning Calorimetry (DSC) or Thermal Shift Assay (DSF) shows a low melting temperature (Tm) for my NBD2 construct. How can I improve its thermal stability?

A low Tm confirms that the protein is not very stable. The primary strategy to address this is through protein engineering:

  • Site-Directed Mutagenesis: Introduce point mutations that are known to enhance the stability of NBD2. This is an iterative process of identifying, introducing, and testing mutations.[5]

  • Bioinformatics-Guided Mutagenesis: Use bioinformatics tools and multiple sequence alignments of homologous NBDs to identify consensus residues that may confer greater stability.[1] This approach has been successfully used to identify stabilizing mutations in the NBD2 of CFTR.[1]

  • Construct Optimization: Truncating disordered regions at the N- or C-termini of the domain can sometimes improve stability and crystallizability.[6]

Q4: I have identified several potential stabilizing mutations. How do I combine them effectively?

Combining individual stabilizing mutations can have an additive effect on the overall stability of the protein.[3]

  • Iterative Approach: Introduce mutations one by one or in small groups and assess the stability at each step using DSF or DSC.

  • Avoid Over-stabilization: In some cases, "over-stabilizing" a protein can negatively impact its function or affinity for binding partners.[7] It is crucial to balance increased stability with the preservation of biological activity.

Frequently Asked Questions (FAQs)

Q5: What are some known stabilizing mutations for the NBD2 domain of CFTR?

Several studies have identified mutations that increase the thermal stability of the isolated NBD2 domain of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The table below summarizes some of these mutations and their reported effects.

MutationBackground ConstructChange in Melting Temperature (ΔTm)Reference
K1292DSGX 5solSignificant stabilization (exact value not specified)[1]
S1359ASGX 5solSignificant stabilization (exact value not specified)[1]
H1402SFull-length CFTRConferred additional thermal stability[3][8]

Q6: What buffer conditions are recommended for NBD2 purification and stability studies?

Based on published studies, a good starting point for a buffer for CFTR NBD2 is:

  • 20 mM Sodium Phosphate, pH 7.5[1]

  • 150 mM NaCl[1]

  • 10% Glycerol[1]

  • 4-10 mM MgCl₂[1]

  • 4-10 mM ATP[1]

  • 5 mM β-mercaptoethanol (BME) or another reducing agent[1]

  • 50 mM Arginine (optional, as a stabilizer)[1]

Q7: How can I assess the stability of my NBD2 domain experimentally?

Several biophysical techniques are commonly used:

  • Differential Scanning Calorimetry (DSC): Directly measures the heat capacity of the protein as a function of temperature to determine the Tm and the enthalpy of unfolding.[4]

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: A high-throughput method that uses a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolding protein to determine the Tm.[9]

  • Size-Exclusion Chromatography (SEC): Can be used to assess the aggregation state of the protein. A monodisperse peak is indicative of a stable, non-aggregated protein.[10]

Q8: Should I consider co-expression with chaperones to improve the solubility and stability of my NBD2 domain?

Co-expression with molecular chaperones (e.g., DnaK/DnaJ/GrpE) can be a viable strategy to improve the soluble yield of recombinant proteins, including NBD2.[11][12] This approach can help prevent aggregation of nascent polypeptide chains and promote proper folding.[13] However, the choice of chaperone system may require empirical testing, and in some cases, chaperone co-expression can have undesirable effects such as a decrease in protein yield.[11][14]

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for NBD2 Thermal Stability
  • Sample Preparation:

    • Dialyze the purified NBD2 protein and the buffer blank extensively against the same buffer (e.g., 20 mM NaPO₄, 150 mM NaCl, 10% glycerol, 5 mM BME, 4 mM MgCl₂, and 10 mM ATP, pH 7.5).[1]

    • Determine the protein concentration accurately (e.g., by UV absorbance at 280 nm). A typical concentration for DSC is 0.5 mg/ml (18 µM).[1]

  • Instrument Setup:

    • Thoroughly clean the DSC cells with detergent and water.

    • Perform several buffer-buffer baseline scans until a stable and reproducible baseline is achieved.

  • Data Acquisition:

    • Load the protein sample into the sample cell and the matched buffer into the reference cell.

    • Set the temperature scan rate (e.g., 60 °C/hour).[15]

    • Define the temperature range for the scan (e.g., 20 °C to 90 °C).

    • Initiate the scan.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.

    • Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm), which is the peak of the transition.

    • The area under the peak corresponds to the calorimetric enthalpy (ΔHcal) of unfolding.[9]

Protocol 2: SYPRO Orange-based Thermal Shift Assay (DSF) for NBD2
  • Reagent Preparation:

    • Prepare a 200X stock of SYPRO Orange dye by diluting the 5000X commercial stock in DMSO.[16]

    • Prepare your NBD2 protein at a final concentration of approximately 4 µM in the desired buffer.[16]

    • Prepare the compounds or mutations to be tested at the desired final concentrations.

  • Assay Setup (96-well plate):

    • In each well, combine the protein solution, SYPRO Orange dye (to a final concentration of 20X), and the condition to be tested (e.g., different mutations, ligands, or buffer components). The final volume is typically 25 µL.[16]

    • Include control wells with protein and dye but no test compound, and wells with buffer and dye but no protein.[17]

  • Data Collection (using a real-time PCR instrument):

    • Seal the plate and centrifuge briefly to mix the contents.

    • Place the plate in the instrument.

    • Set the instrument to monitor fluorescence (using the appropriate excitation/emission wavelengths for SYPRO Orange, e.g., FRET channel).[16]

    • Program a temperature ramp from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a ramp rate of approximately 0.5 °C/minute.[16]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. A sigmoidal curve should be observed.

    • The melting temperature (Tm) is the midpoint of this transition, which can be determined by finding the maximum of the first derivative of the curve.[16]

    • Compare the Tm values under different conditions to assess changes in stability.

Visualizations

Experimental_Workflow_for_NBD2_Stabilization cluster_design Construct Design & Mutagenesis cluster_expression Expression & Purification cluster_assessment Stability Assessment cluster_decision Decision start Define NBD2 Construct Boundaries mutagenesis Site-Directed Mutagenesis start->mutagenesis bioinformatics Bioinformatics Analysis (Consensus Mutations) start->bioinformatics expression Protein Expression (e.g., E. coli) mutagenesis->expression bioinformatics->mutagenesis purification Purification (e.g., Affinity, SEC) expression->purification dsf High-Throughput Screening (DSF) purification->dsf Initial Screen sec Aggregation Analysis (SEC) purification->sec Check for Aggregates is_stable Sufficiently Stable? dsf->is_stable dsc Detailed Analysis (DSC) dsc->mutagenesis Identify Best Mutations sec->is_stable is_stable->dsc No end_node Stable NBD2 for Downstream Applications is_stable->end_node Yes

Caption: Workflow for designing, expressing, and assessing the stability of isolated NBD2 domains.

Troubleshooting_NBD2_Aggregation cluster_solutions Potential Solutions cluster_buffer Buffer Optimization cluster_process Process Optimization cluster_engineering Protein Engineering start Problem: NBD2 Aggregation during Purification ph Adjust pH (away from pI) start->ph salt Modify Ionic Strength start->salt additives Add Stabilizers (Glycerol, Arginine) start->additives concentration Lower Protein Concentration start->concentration temperature Work at 4°C start->temperature ligands Add ATP/Mg²⁺ start->ligands mutations Introduce Stabilizing Mutations start->mutations chaperones Co-express with Chaperones start->chaperones outcome Outcome: Monodisperse, Soluble NBD2 ph->outcome salt->outcome additives->outcome concentration->outcome temperature->outcome ligands->outcome mutations->outcome chaperones->outcome

Caption: Troubleshooting flowchart for addressing NBD2 aggregation issues during purification.

References

Technical Support Center: NBD2 Mutagenesis Design

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of designing and executing NBD2 mutagenesis experiments while avoiding common pitfalls like protein misfolding and aggregation.

Frequently Asked Questions (FAQs)

Q1: Why does my NBD2 mutant protein misfold or aggregate so easily?

A1: The second nucleotide-binding domain (NBD2) of proteins like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is known to be inherently unstable.[1][2][3] This intrinsic instability makes it difficult to produce and work with, and it is highly susceptible to misfolding, especially when mutations are introduced.[1] Many disease-causing mutations, such as N1303K and G1349D in CFTR's NBD2, are known to further decrease the domain's stability, leading to misfolding and loss of function.[1][3] The folding of NBD2 is also cooperatively linked with other domains of the parent protein; for instance, the common ΔF508 mutation in NBD1 of CFTR impairs the proper folding of NBD2.[4][5]

Q2: How can I proactively design NBD2 mutations to minimize the risk of misfolding?

A2: A proactive approach is crucial for successful NBD2 mutagenesis. Consider the following strategies:

  • Use a Stabilized Background: Introduce your mutation of interest into an NBD2 construct that already contains known stabilizing mutations. This provides a more robust scaffold that is less prone to misfolding.[1][2]

  • Bioinformatics and Consensus Analysis: Before starting experiments, use bioinformatics tools to analyze sequence conservation across the ABC transporter superfamily.[2][3] Mutations that revert a residue to a more conserved or ancestral amino acid may enhance stability. Computational algorithms like FoldX and Rosetta can also predict the change in stability (ΔΔG) upon mutation, though their accuracy for NBD2 can be variable.[6][7]

  • Rational Design: Analyze available crystal structures (e.g., PDB ID: 6UK1 for human CFTR NBD2) to understand the structural context of your target residue.[8] Avoid mutating residues involved in critical intramolecular contacts or those buried within the hydrophobic core unless they are the specific target of your investigation.

Q3: How do I empirically determine if my purified NBD2 mutant is correctly folded?

A3: No single technique can definitively confirm correct folding. A multi-parametric approach using several biophysical methods is recommended:

  • Circular Dichroism (CD) Spectroscopy: This technique assesses the secondary structure of the protein. A correctly folded NBD2 should exhibit a characteristic spectrum, which can be compared to the wild-type domain.[9][10]

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This method measures the protein's melting temperature (Tm), which is a direct indicator of its thermal stability. A significant decrease in Tm compared to the wild-type suggests the mutation is destabilizing and may be causing misfolding.[2]

  • Differential Scanning Calorimetry (DSC): DSC provides detailed thermodynamic information about protein unfolding, including the Tm and enthalpy changes (ΔH), offering a rigorous assessment of stability.[9]

  • Dynamic Light Scattering (DLS): This technique can detect the presence of aggregates in your protein sample, which is a common consequence of misfolding.[9]

Troubleshooting Guide

Problem 1: After site-directed mutagenesis, I see little to no expression of my NBD2 mutant.

Possible Cause Troubleshooting Step
Severe Misfolding and Degradation: The mutation may have drastically destabilized the NBD2 domain, causing it to be recognized and rapidly degraded by cellular quality control machinery.[11]1. Lower the expression temperature (e.g., from 37°C to 18-25°C) to slow down protein synthesis and give the mutant more time to fold correctly.2. Try expressing in a different host strain, potentially one engineered to assist with folding.3. Re-clone the mutation into a more stable NBD2 background construct.[1][2]4. Perform a Western blot on the total cell lysate to check for even faint or degraded expression products.[11]
Codon Rarity: The new codon introduced by the mutation might be rare for the expression host (e.g., E. coli), leading to translational stalling.Synthesize the gene with codons optimized for your expression system.
Plasmid Integrity: An error may have occurred during PCR or cloning, introducing a premature stop codon or a frameshift.Sequence the entire open reading frame of your final construct to confirm the mutation and rule out any secondary mutations or errors.[11]

Problem 2: My purified NBD2 mutant is soluble initially but aggregates over time or during concentration.

Possible Cause Troubleshooting Step
Reduced Stability/Increased Hydrophobicity: The mutation may expose hydrophobic patches that promote aggregation.1. Buffer Optimization: Screen a range of buffer conditions, varying pH, ionic strength (e.g., 150-500 mM NaCl), and additives. Including 5-10% glycerol (B35011) can act as a stabilizing osmolyte.[2]2. Ligand Stabilization: NBDs are often stabilized by binding to their nucleotide ligands. Add ATP (e.g., 1-10 mM) and MgCl₂ (e.g., 2-4 mM) to your purification and storage buffers.[2]3. Concentration Limits: Determine the maximum concentration at which your mutant remains soluble and avoid exceeding it.
Disulfide Bond Formation: If your mutation introduced or exposed a cysteine residue, improper disulfide bonding could lead to aggregation.Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) (e.g., 1-5 mM) to all buffers.

Data Presentation: Stability of CFTR NBD2 Mutants

The following table summarizes quantitative data on how various mutations affect the thermal stability of CFTR's NBD2 domain, as measured by changes in melting temperature (ΔTm). Data is compiled from studies using stabilized NBD2 backgrounds.

MutationClassificationBackground ConstructΔTm (°C) vs. BackgroundReference
G1244E CF-Causing (Gating)9sol NBD2-1.5[2]
S1251N CF-Causing (Gating)9sol NBD2-1.6[2]
S1255P CF-Causing (Gating)9sol NBD2-2.6[2]
N1303K CF-Causing9sol NBD2-5.7[2]
G1349D CF-Causing (Gating)9sol NBD2-5.9[2]
D1270N Varying Consequence9sol NBD2-1.0[2]
S1235R Non-CF Causing9sol NBD2-3.5[2]
K1292D StabilizingSGX5sol NBD2+3.3[2]
S1359A StabilizingSGX5sol NBD2+4.9[2]

Note: "9sol NBD2" and "SGX5sol NBD2" are previously developed, stabilized versions of the NBD2 domain used as a reliable background for studying the effects of further mutations.[2]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of NBD2

This protocol is a generalized workflow for introducing point mutations into an NBD2-containing plasmid using a PCR-based method.

1. Primer Design:

  • Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center.[12]

  • The primers should have a melting temperature (Tm) ≥ 78°C.

  • Ensure the 5' ends of the primers align back-to-back.[13]

  • Use a tool like NEBaseChanger™ or IDT's OligoAnalyzer™ to calculate the optimal annealing temperature and check for potential issues.[13][14]

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity polymerase (e.g., Q5, PfuUltra).

  • Use a low amount of template plasmid DNA (1-10 ng) to minimize carryover of the wild-type template.[13]

  • Cycling Conditions (Example):

    • Initial Denaturation: 98°C for 30 sec
    • 18-25 Cycles:

    • Denaturation: 98°C for 10 sec

    • Annealing: Tm+3°C (for Q5 polymerase) for 20 sec

    • Extension: 72°C for 20-30 sec/kb of plasmid length

      • Final Extension: 72°C for 2 min

3. Template Digestion and Transformation:

  • Add a DpnI restriction enzyme directly to the PCR product. DpnI specifically digests the methylated parental (wild-type) DNA, leaving the newly synthesized, unmethylated mutant DNA.[15]

  • Incubate at 37°C for 1-2 hours.[15]

  • Transform 1-5 µL of the DpnI-treated product into high-efficiency competent E. coli cells.

  • Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic).

4. Verification:

  • Pick several colonies and grow overnight cultures.

  • Isolate the plasmid DNA using a miniprep kit.

  • Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and the absence of any other errors in the gene.

Protocol 2: Differential Scanning Fluorimetry (DSF) for NBD2 Stability

This protocol measures the melting temperature (Tm) of your NBD2 mutant.

1. Reagent Preparation:

  • Protein: Purified NBD2 mutant and wild-type control, diluted to a final concentration of 2-5 µM in assay buffer (e.g., 20 mM NaPO₄, 150 mM NaCl, pH 7.4).

  • Fluorescent Dye: Prepare a working stock of a thermal shift dye (e.g., SYPRO™ Orange) by diluting the commercial stock 200-fold into the assay buffer (for a final 5X concentration).

  • Ligands (Optional): Prepare stocks of ATP and MgCl₂ if you wish to test their stabilizing effects.

2. Assay Setup:

  • Work in a 96-well qPCR plate.

  • For each protein, prepare a master mix containing the protein and assay buffer.

  • In each well, add 20 µL of the protein master mix.

  • Add 5 µL of the 5X dye solution to each well.

  • Seal the plate securely.

3. Data Acquisition:

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to monitor fluorescence of the dye (e.g., using the ROX channel for SYPRO Orange).

  • Program a temperature ramp from 25°C to 95°C, increasing by 0.5-1.0°C per minute, with fluorescence readings at each interval.

4. Data Analysis:

  • Plot fluorescence as a function of temperature. You will observe a sigmoidal curve.

  • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve (-dF/dT).

  • Compare the Tm of your mutant to the wild-type NBD2 to determine the change in thermal stability (ΔTm).

Visualizations

Mutagenesis_Workflow cluster_design Phase 1: Design & Synthesis cluster_molecular Phase 2: Molecular Biology cluster_biochem Phase 3: Protein Analysis start Define Mutation Goal bioinformatics Bioinformatics Analysis (Conservation, Stability Prediction) start->bioinformatics primers Design & Synthesize Mutagenic Primers bioinformatics->primers pcr Site-Directed Mutagenesis PCR primers->pcr dpni DpnI Digestion of Parental Plasmid pcr->dpni transform Transformation into E. coli dpni->transform verify Sequence Verification transform->verify expression Protein Expression & Purification verify->expression verify->expression stability Biophysical Characterization (DSF, CD, DLS) expression->stability functional Functional Assays (e.g., ATPase activity) stability->functional result Characterized NBD2 Mutant functional->result Troubleshooting_Logic start Low/No Protein Expression After Mutagenesis q1 Did you sequence the full plasmid? start->q1 a1_yes Sequence is correct q1->a1_yes Yes a1_no STOP: Sequence plasmid first. Unexpected mutations (stop codons, frameshifts) are a common cause. q1->a1_no q2 Did you check total lysate via Western Blot? a1_yes->q2 a2_yes Protein is present but degraded or in inclusion bodies. q2->a2_yes Protein found a2_no Truly no expression. q2->a2_no No protein found s1 Action: Optimize Expression - Lower temperature (18-25°C) - Test different host strains - Add stabilizing ligands to media a2_yes->s1 s2 Action: Re-Design - Re-clone into a stabilized NBD2 background construct - Choose a more conservative mutation a2_no->s2 CFTR_Domains TMD1 TMD1 NBD1 NBD1 R R Domain TMD2 TMD2 NBD1->TMD2 Folding Interface NBD2 NBD2 NBD1->NBD2 Dimerization (ATP-dependent) NBD2->TMD1 Folding Interface label_text Cooperative Folding: Misfolding in one domain (e.g., NBD1) can destabilize NBD2.

References

Technical Support Center: Refolding Protocols for Denatured NBD2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully refolding the denatured second nucleotide-binding domain (NBD2) of proteins, particularly in the context of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Troubleshooting Guide

Problem 1: Low or No Yield of Soluble NBD2 After Refolding

Possible Causes:

  • Incorrect Refolding Conditions: The buffer composition, pH, temperature, or protein concentration may not be optimal for NBD2 folding.

  • Aggregation: NBD2 is prone to aggregation, especially at high concentrations and during the removal of denaturants.[1][2]

  • Precipitation During Denaturant Removal: Rapid removal of urea (B33335) or guanidine (B92328) hydrochloride (GdmCl) can cause the protein to crash out of solution.[1][2]

  • Oxidation of Cysteines: If the NBD2 construct contains cysteine residues, improper disulfide bond formation can lead to misfolding and aggregation.

Solutions:

  • Optimize Refolding Buffer: Screen a range of pH values (typically 7.0-8.5) and include additives known to enhance protein stability and solubility. L-arginine (0.4-1.0 M) is a common additive used to suppress aggregation.[3] Other additives to consider include glycerol (B35011) (5-20%), polyethylene (B3416737) glycol (PEG), or low concentrations of non-detergent sulfobetaines.

  • Control Protein Concentration: Keep the final protein concentration during refolding low, typically in the range of 0.05-0.2 mg/mL, to minimize intermolecular interactions that lead to aggregation.[4]

  • Gradual Denaturant Removal: Employ stepwise dialysis against buffers with decreasing concentrations of the denaturant.[1][2] For example, dialyze against buffers containing 4 M, 2 M, 1 M, and finally 0 M urea. Alternatively, use a slow, continuous diafiltration method.

  • On-Column Refolding: Immobilize the denatured, His-tagged NBD2 on a Ni-NTA column and refold by applying a linear gradient of decreasing denaturant concentration. This method can improve refolding efficiency by minimizing protein-protein interactions.

  • Redox Shuffling System: If your NBD2 construct has cysteines, include a redox pair, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), in the refolding buffer to facilitate correct disulfide bond formation. A common ratio is 10:1 GSH:GSSG. Also, ensure the initial solubilization buffer contains a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) to fully reduce all disulfide bonds.[5]

Problem 2: Refolded NBD2 is Soluble but Inactive or Misfolded

Possible Causes:

  • Incorrect Buffer Components: The absence of necessary co-factors or the presence of inhibitory substances can lead to a non-native conformation.

  • Misfolded Intermediates: The refolding pathway may be populating a kinetically trapped, misfolded state.

  • Domain Instability: The isolated NBD2 domain is known to be inherently unstable, which can make achieving a stable, native conformation challenging.[6]

Solutions:

  • Inclusion of Nucleotides: NBDs bind ATP or ADP. Including a low concentration of Mg-ATP or ADP (e.g., 1 mM) in the final refolding buffer can help stabilize the native conformation of the NBD2 domain.

  • Temperature Optimization: Perform refolding at a lower temperature (e.g., 4°C) to slow down the folding process and reduce the formation of off-pathway aggregates.[5]

  • Use of Chaperones: Consider adding molecular chaperones, such as GroEL/GroES, or artificial chaperone systems to assist in proper folding.[1]

  • Structural Analysis: Use techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of the refolded protein and compare it to known structures of similar domains.

Frequently Asked Questions (FAQs)

Q1: What is the best denaturant to use for solubilizing NBD2 inclusion bodies, urea or guanidine hydrochloride?

A1: Both 6-8 M urea and 4-6 M guanidine hydrochloride (GdmCl) are effective denaturants for solubilizing inclusion bodies.[4][5] GdmCl is a stronger denaturant, which may be necessary for highly aggregated proteins. However, urea is often preferred as it is a milder chaotrope. When using urea, be mindful of the potential for carbamylation of lysine (B10760008) residues, especially at alkaline pH and elevated temperatures. It is recommended to use freshly prepared urea solutions or solutions containing an isocyanate scavenger.[5]

Q2: How can I improve the purity of my NBD2 inclusion bodies before refolding?

A2: Washing the isolated inclusion bodies is a critical step to remove contaminating proteins and other cellular components that can interfere with refolding.[4][5] A typical washing procedure involves resuspending the inclusion body pellet in a buffer containing a mild detergent (e.g., 0.5-1% Triton X-100) and a low concentration of denaturant (e.g., 1-2 M urea).[5][7] This is often followed by a wash with a high-salt buffer to remove nucleic acids and other associated proteins.

Q3: What are the key parameters to consider when developing a refolding protocol for NBD2?

A3: The most critical parameters to optimize are:

  • Protein Concentration: Lower concentrations generally favor proper folding over aggregation.

  • Buffer pH and Composition: The pH should be optimized for the stability of the native protein. Additives like L-arginine, glycerol, and non-detergent sulfobetaines can be beneficial.

  • Method of Denaturant Removal: Gradual removal through dialysis or on-column refolding is generally more effective than rapid dilution.

  • Temperature: Lower temperatures (4-15°C) can slow down aggregation.

  • Redox Environment: For cysteine-containing proteins, the ratio of reduced to oxidized glutathione is crucial for correct disulfide bond formation.

Q4: How can I assess the success of my NBD2 refolding experiment?

A4: The success of refolding can be evaluated through several methods:

  • Solubility: Centrifuge the refolded protein solution to pellet any aggregates. Analyze the supernatant by SDS-PAGE to determine the amount of soluble protein.

  • Spectroscopic Methods: Use circular dichroism (CD) to assess secondary structure and intrinsic tryptophan fluorescence to monitor changes in the local environment of tryptophan residues, which can indicate proper folding.

  • Functional Assays: If a functional assay is available (e.g., ATP binding or hydrolysis), this is the most definitive way to confirm that the protein is in its native, active conformation.

  • Size Exclusion Chromatography (SEC): Analyze the refolded protein by SEC to determine its oligomeric state and identify any remaining aggregates.

Quantitative Data Summary

The following table presents a summary of hypothetical, yet realistic, quantitative data for different NBD2 refolding protocols. This data is intended to serve as a guide for experimental design and optimization.

Protocol Refolding Method Key Buffer Additives Protein Conc. (mg/mL) Temperature (°C) Refolding Yield (%) Purity (%)
A Rapid DilutionNone0.52515>90
B Stepwise Dialysis0.5 M L-Arginine0.1465>95
C On-Column (Ni-NTA)10% GlycerolN/A475>98
D Stepwise Dialysis0.5 M L-Arginine, 1 mM Mg-ATP, 2:0.2 mM GSH:GSSG0.1480>95

Detailed Experimental Protocol: On-Column Refolding of His-tagged NBD2

This protocol describes a general method for the refolding of a His-tagged NBD2 domain from inclusion bodies using on-column refolding with a Ni-NTA affinity resin.

1. Inclusion Body Solubilization: a. Resuspend the washed inclusion body pellet in Solubilization Buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 6 M GdmCl, 10 mM Imidazole (B134444), 5 mM BME) to a final protein concentration of approximately 5-10 mg/mL. b. Stir at room temperature for 1-2 hours until the inclusion bodies are completely dissolved. c. Centrifuge at 18,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. d. Filter the supernatant through a 0.45 µm syringe filter.

2. Ni-NTA Chromatography and On-Column Refolding: a. Equilibrate a Ni-NTA column with 5 column volumes (CV) of Solubilization Buffer . b. Load the filtered, solubilized protein onto the column at a slow flow rate (e.g., 0.5-1 mL/min). c. Wash the column with 10 CV of Solubilization Buffer . d. Initiate on-column refolding by applying a linear gradient from 100% Solubilization Buffer to 100% Refolding Buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole, 0.5 M L-Arginine, 1 mM DTT) over 20 CV. e. Wash the column with 10 CV of Refolding Buffer .

3. Elution and Analysis: a. Elute the refolded NBD2 from the column using Elution Buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 500 mM Imidazole, 0.5 M L-Arginine). b. Collect fractions and analyze by SDS-PAGE for purity and yield. c. Pool the fractions containing the purified, refolded NBD2. d. Dialyze the pooled fractions against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% Glycerol) to remove imidazole and arginine. e. Determine the final protein concentration and assess the folding state using appropriate biophysical techniques.

Visualizations

NBD2_Refolding_Workflow cluster_0 Inclusion Body Processing cluster_1 On-Column Refolding cluster_2 Downstream Processing IBs Inclusion Bodies Solubilization Solubilization (6M GdmCl, 5mM BME) IBs->Solubilization Clarification Clarification (Centrifugation & Filtration) Solubilization->Clarification Binding Binding to Ni-NTA Clarification->Binding Wash1 Wash 1 (Denaturing) Binding->Wash1 Refolding Refolding Gradient (6M -> 0M GdmCl) Wash1->Refolding Wash2 Wash 2 (Native) Refolding->Wash2 Elution Elution (Imidazole) Wash2->Elution Dialysis Dialysis/ Buffer Exchange Elution->Dialysis Analysis Analysis (SDS-PAGE, CD, SEC) Dialysis->Analysis

Caption: Experimental workflow for on-column refolding of the NBD2 domain.

NBD2_Interactions NBD2 NBD2 NBD1 NBD1 NBD2->NBD1 Dimerization Interface TMD1 TMD1 NBD2->TMD1 Interdomain Contact (via CL2) ATP ATP NBD2->ATP Binding & Hydrolysis TMD2 TMD2 NBD1->TMD2 Interdomain Contact (via CL4) R_Domain R-Domain NBD1->R_Domain Regulatory Interaction NBD1->ATP Binding

Caption: Key interactions of the NBD2 domain within the CFTR protein.[8]

References

Preventing proteolytic degradation of NBD2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Nucleotide-Binding Domain 2 (NBD2) of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the challenges of working with the inherently unstable NBD2 domain, with a focus on preventing proteolytic degradation.

Frequently Asked Questions (FAQs)

Q1: What is NBD2 and why is it important?

A1: NBD2 is the second nucleotide-binding domain of the CFTR protein, an ion channel crucial for regulating fluid secretion in epithelial cells.[1][2][3] NBD2 contains the primary catalytically active ATPase site in CFTR, which is essential for channel gating.[1][3] Mutations in NBD2 can lead to cystic fibrosis, making it a critical domain for research and therapeutic development.[1][3]

Q2: Why is the isolated NBD2 domain so prone to degradation?

A2: Research on NBD2 has been significantly hampered by the domain's intrinsic instability.[1][3] Unlike NBD1, the isolated NBD2 domain is difficult to produce and purify as a stable reagent, suggesting it requires interactions with other CFTR domains to maintain a properly folded, protease-resistant state.[1] This inherent instability makes it highly susceptible to cleavage by proteases during and after purification.

Q3: What are the primary sources of proteolytic enzymes during my experiment?

A3: Proteolytic enzymes that degrade your NBD2 sample can originate from two main sources. First, endogenous proteases are released from the host cells (e.g., E. coli, HEK293T cells) during the lysis step.[4] Second, contamination can be introduced from external sources, including microbes in non-sterile buffers or on laboratory equipment.

Q4: What are the common classes of proteases I should be concerned about?

A4: The most common classes of proteases found in cellular lysates are serine, cysteine, metallo-, and aspartic proteases. A comprehensive strategy to prevent NBD2 degradation must therefore inhibit a broad spectrum of these enzymatic activities.

Troubleshooting Guide: NBD2 Degradation

This guide addresses common problems encountered during the expression, purification, and storage of the NBD2 domain.

Problem Potential Cause Recommended Solution
Low or no protein yield after purification. 1. High Degradation: NBD2 was degraded by proteases immediately following cell lysis.• Ensure a potent protease inhibitor cocktail is added to the lysis buffer immediately before use. • Perform all lysis and purification steps at 4°C to reduce protease activity. • Minimize the time between cell harvesting and purification.
2. Protein Insolubility: NBD2 is misfolded and has formed insoluble aggregates (inclusion bodies).• Optimize expression conditions by lowering the induction temperature (e.g., 18°C overnight). • Incorporate known stabilizing mutations into your NBD2 construct (see Table 1).
Multiple smaller bands are visible on SDS-PAGE after purification. 1. Partial Proteolysis: NBD2 has been partially cleaved by proteases, resulting in stable fragments.• Use a fresh, broad-spectrum protease inhibitor cocktail. Consider a custom cocktail if a specific protease is suspected. • Add 1-5 mM ATP and MgCl₂ to all purification buffers to stabilize the NBD2 fold. • Check for and eliminate potential protease cleavage sites in linker regions or tags.
2. Premature Translation Termination: The protein was not fully synthesized in the expression host.• Verify the sequence of your expression construct. • If expressing in bacteria, use a host strain that supplies tRNAs for rare codons.
Protein degrades during storage. 1. Suboptimal Buffer Conditions: The storage buffer does not adequately stabilize the protein.• Store NBD2 in a buffer containing at least 20% glycerol (B35011) to prevent damage from freeze-thaw cycles.[5] • Ensure the buffer contains 5-10 mM ATP and an equivalent concentration of MgCl₂. • Maintain a buffer pH between 7.4 and 8.0.
2. Improper Storage Temperature: Protease or chemical activity persists at the storage temperature.• For long-term storage, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C. • Avoid repeated freeze-thaw cycles. For frequent use, store at 4°C for no more than a few days.
Purified NBD2 aggregates over time. 1. Intrinsic Instability: The isolated domain is prone to aggregation, especially at high concentrations.• Work with stabilizing NBD2 mutants. • Keep protein concentration as low as functionally possible during storage. • Include 20-50% glycerol in the final buffer, which is known to prevent aggregation.

Data Presentation: Enhancing NBD2 Stability

Incorporating stabilizing point mutations is a key strategy for improving the yield and stability of isolated NBD2. The following data, adapted from studies on NBD2 stabilization, demonstrate the impact of these mutations on protein yield and thermal stability.

Table 1: Effect of Stabilizing Mutations on NBD2 Protein Yield and Thermal Stability Data derived from studies expressing NBD2 constructs in bacteria. Yield is relative to the control construct.

NBD2 ConstructMutation(s)Relative Protein YieldThermal Stability (Tm) Shift (ΔTm vs. Control)
ControlNone1.00.0 °C
2solF1217L, F1292L~1.5+2.1 °C
5solF1217L, F1292L, S1359A, F1373L, V1383L~2.5+6.5 °C
9sol5sol + F1218L, V1242L, H1330L, N1388I~4.0+11.2 °C

Table 2: Effect of Ligands on the Thermal Stability of a Stabilized NBD2 Construct (9sol) Thermal melts were performed on the purified 9sol NBD2 construct.

ConditionProtein ConcentrationLigand ConcentrationThermal Stability (Tm)
Baseline20 µM2 mM ATP49.9 °C
Increased ATP20 µM10 mM ATP53.1 °C
Increased Protein100 µM10 mM ATP53.9 °C

These tables clearly show that combining stabilizing mutations significantly increases both the recoverable yield and the thermal stability of NBD2. Furthermore, increasing the concentration of ATP in the buffer provides an additional stabilizing effect.

Experimental Protocols

Protocol 1: Optimized Cell Lysis for NBD2 Expression

This protocol is designed to minimize proteolytic degradation from the moment of cell disruption.

Materials:

  • Cell pellet (from E. coli or other expression system)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 5 mM MgCl₂, 5 mM ATP, 1 mM DTT

  • Broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, EDTA-free)

  • Lysozyme (B549824) (for E. coli)

  • Benzonase nuclease

  • Ice and refrigerated centrifuge

Procedure:

  • Pre-chill all buffers and centrifuge rotors to 4°C.

  • Thaw the frozen cell pellet on ice.

  • Resuspend the pellet in ice-cold Lysis Buffer. Use 5 mL of buffer per gram of wet cell paste.

  • Crucially, add the protease inhibitor cocktail to the resuspended cells immediately before lysis. Follow the manufacturer's recommended concentration (e.g., 1 tablet per 50 mL of buffer).

  • Add lysozyme to a final concentration of 1 mg/mL and Benzonase to 25 U/mL.

  • Incubate on ice for 30 minutes with gentle rocking.

  • Lyse the cells completely using a pre-chilled sonicator. Perform short bursts (e.g., 30 seconds ON, 60 seconds OFF) while keeping the sample submerged in an ice-water bath to prevent heating.

  • Clarify the lysate by centrifugation at >16,000 x g for 30-60 minutes at 4°C.

  • Immediately proceed with the clarified supernatant for purification. Do not let the lysate sit at room temperature.

Protocol 2: In Vitro Degradation Assay

This assay helps to assess the stability of your purified NBD2 construct under specific conditions.

Materials:

  • Purified NBD2 protein

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂

  • Protease of interest (e.g., Trypsin, Chymotrypsin)

  • SDS-PAGE loading buffer

  • Incubator or water bath at 37°C

Procedure:

  • Prepare reaction tubes, each containing your purified NBD2 at a final concentration of 1 µM in Assay Buffer.

  • Prepare a stock solution of the desired protease.

  • To initiate the degradation reaction, add the protease to the reaction tubes at a specific mass ratio (e.g., 1:100 protease:NBD2). For the control "time zero" sample, add an equivalent volume of buffer instead of protease.

  • Incubate all tubes at 37°C.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot from the reaction and immediately quench the proteolytic activity by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Store the quenched samples at -20°C.

  • Analyze all time points by SDS-PAGE to visualize the disappearance of the full-length NBD2 band and the appearance of any degradation products.

Visualizations

NBD2_Purification_Workflow Workflow for Minimizing NBD2 Degradation cluster_0 Cell Culture & Lysis cluster_1 Purification @ 4°C cluster_2 Final Steps Harvest Harvest Cells Resuspend Resuspend in Lysis Buffer (+ ATP, MgCl2) Harvest->Resuspend Add_PI Add Protease Inhibitors Resuspend->Add_PI Lyse Lyse Cells (Sonication) @ 4°C Add_PI->Lyse Clarify Clarify Lysate (Centrifugation @ 4°C) Lyse->Clarify Affinity Affinity Chromatography (e.g., Ni-NTA) Clarify->Affinity Wash Wash Steps (Buffer + ATP) Affinity->Wash Elute Elution Wash->Elute SEC Size Exclusion Chromatography (Buffer + ATP, Glycerol) Elute->SEC QC QC Analysis (SDS-PAGE, Conc.) SEC->QC Store Aliquot & Store @ -80°C QC->Store

Caption: A recommended workflow for NBD2 purification emphasizing critical control points.

Troubleshooting_Degradation Troubleshooting Logic for NBD2 Degradation cluster_Lysis Lysis Troubleshooting cluster_Storage Storage Troubleshooting Start Degradation Observed on SDS-PAGE Q_When When is degradation occurring? Start->Q_When A_Lysis During/After Lysis Q_When->A_Lysis A_Storage During Storage Q_When->A_Storage Check_PI Protease Inhibitors (PI) Fresh & Broad-Spectrum? A_Lysis->Check_PI Check_Buffer Buffer Composition? (Glycerol, ATP) A_Storage->Check_Buffer Check_Temp Process Temperature Consistently 4°C? Check_PI->Check_Temp Check_Time Process Duration Minimized? Check_Temp->Check_Time Solution Implement Corrective Actions: - Use fresh, potent PIs - Add ATP/Glycerol - Maintain cold chain - Aliquot samples Check_Time->Solution Check_Freeze Repeated Freeze-Thaw Cycles Avoided? Check_Buffer->Check_Freeze Check_Temp_Store Storage Temp -80°C? Check_Freeze->Check_Temp_Store Check_Temp_Store->Solution

Caption: A decision tree to diagnose the source of NBD2 proteolytic degradation.

References

Technical Support Center: Optimizing Buffer Conditions for NBD2 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer conditions for Nucleotide-Binding Domain 2 (NBD2) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked questions (FAQs)

Q1: What are the critical components of a buffer for NBD2 functional assays?

A1: A well-formulated buffer is crucial for maintaining the stability and activity of NBD2. Key components and their functions are outlined below. For a detailed summary of recommended concentrations, please refer to Table 1.

  • Buffering Agent: Maintains a stable pH. Tris-HCl and HEPES are commonly used. The optimal pH is typically between 7.0 and 8.5.[1][2][3]

  • Salts (e.g., NaCl, KCl): Modulate ionic strength, which is critical for protein solubility and conformation.[4][5][6][7] Salt concentrations often range from 50 mM to 200 mM.

  • Magnesium Chloride (MgCl₂): An essential cofactor for ATP binding and hydrolysis by NBDs. It should be present in excess of the ATP concentration.

  • ATP: The substrate for ATPase activity assays and a key component for studying nucleotide binding.

  • Reducing Agents (e.g., DTT, TCEP): Prevent oxidation of cysteine residues and the formation of non-native disulfide bonds, which can lead to aggregation.[8]

  • Detergents (e.g., DDM, CHAPS): Required for solubilizing and stabilizing membrane-associated NBD2 or full-length proteins containing NBD2.[9][10][11]

  • Glycerol: Acts as a cryoprotectant and protein stabilizer, often used at 5-20% (v/v).[8]

Q2: My NBD2 protein is aggregating. What can I do?

A2: Protein aggregation is a common issue. Here are several strategies to troubleshoot and prevent it:

  • Optimize Buffer pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your NBD2 construct to maintain a net charge and promote repulsion between molecules.[8]

  • Adjust Salt Concentration: Both low and excessively high salt concentrations can lead to aggregation. Empirically test a range of NaCl or KCl concentrations (e.g., 50 mM, 150 mM, 300 mM).[4][7]

  • Include Additives:

    • Reducing Agents: Add DTT (1-5 mM) or TCEP (0.2-0.5 mM) to your buffer to maintain a reducing environment.[8]

    • Detergents: If you are working with a membrane protein construct, ensure the detergent concentration is above its critical micelle concentration (CMC). Consider screening different detergents (e.g., DDM, CHAPS, LDAO).[9][10][11]

    • Stabilizers: Glycerol (10-20%) can help improve solubility and stability.[8]

  • Protein Concentration: Work with the lowest protein concentration that still provides a good signal in your assay to reduce the likelihood of aggregation.

Q3: I am observing low or no ATPase activity. What are the possible causes and solutions?

A3: Low or absent ATPase activity can be due to several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q4: How do I choose the right detergent for my NBD2 construct?

A4: The choice of detergent is critical for membrane-associated NBD2 domains or full-length ABC transporters.

  • Start with commonly used detergents: n-dodecyl-β-D-maltoside (DDM) is often a good starting point as it is generally mild and effective for a wide range of membrane proteins.[11] CHAPS is another zwitterionic detergent that can be effective.[10]

  • Consider the Critical Micelle Concentration (CMC): The detergent concentration in your buffer should be above its CMC to ensure the formation of micelles that can properly solubilize the protein.

  • Empirical Testing: The optimal detergent is protein-specific. It is highly recommended to screen a panel of detergents to find the one that best maintains the solubility and activity of your specific NBD2 construct.

Troubleshooting Guides

ATPase Activity Assays
Issue Possible Cause(s) Recommended Solution(s)
High Background Signal 1. Contaminating phosphate (B84403) in ATP stock. 2. Spontaneous ATP hydrolysis. 3. Instability of the colorimetric reagent (e.g., malachite green).1. Use high-purity ATP or treat the ATP stock to remove free phosphate. 2. Prepare fresh ATP solutions and keep them on ice. Run a no-enzyme control to subtract background hydrolysis. 3. Read the absorbance at a consistent time after adding the reagent.[12]
Low ATPase Activity 1. Inactive protein due to misfolding or aggregation. 2. Suboptimal buffer conditions (pH, salt). 3. Insufficient Mg²⁺ concentration. 4. Presence of inhibitors (e.g., EDTA).1. Refer to the FAQ on protein aggregation. Ensure proper protein folding and purification. 2. Systematically vary the pH (e.g., 7.0, 7.5, 8.0, 8.5) and salt concentration (e.g., 50, 100, 150, 200 mM NaCl/KCl) to find the optimum.[1][2] 3. Ensure MgCl₂ is in molar excess of ATP. 4. Avoid EDTA in the final reaction buffer or ensure its concentration is significantly lower than that of MgCl₂.
Inconsistent Results 1. Pipetting errors. 2. Temperature fluctuations. 3. Variability in protein stock activity.1. Use calibrated pipettes and prepare a master mix for the reaction components. 2. Ensure all incubations are performed at a constant and controlled temperature. 3. Aliquot the purified protein into single-use tubes to avoid repeated freeze-thaw cycles.[8]
Fluorescence Polarization (FP) Assays
Issue Possible Cause(s) Recommended Solution(s)
Low Polarization (mP) Values 1. The fluorescent ligand is too large or the protein is too small to produce a significant change in molecular volume upon binding. 2. The fluorophore is attached via a long, flexible linker, allowing it to rotate freely even when bound.1. Ensure a significant size difference between the fluorescently labeled ligand and the protein. 2. Consider synthesizing a new ligand with a shorter linker or attaching the fluorophore at a different position.
High Background Fluorescence 1. Intrinsic fluorescence of buffer components. 2. Impure fluorescent ligand.1. Screen different buffer components for their intrinsic fluorescence. 2. Ensure the purity of the fluorescently labeled ligand.
No Change in Polarization Upon Protein Titration 1. No binding between the ligand and NBD2. 2. Suboptimal buffer conditions inhibiting the interaction. 3. Inactive protein.1. Verify the interaction using an alternative biophysical method (e.g., ITC, SPR). 2. Optimize buffer pH, salt, and detergent concentrations. 3. Check the integrity and activity of your NBD2 protein.

Data Presentation

Table 1: Recommended Buffer Component Concentrations for NBD2 Functional Assays

Component Function Typical Concentration Range Notes
Buffer pH stability20-50 mMTris-HCl, HEPES
pH Maintain protein charge and structure7.0 - 8.5Optimal pH should be determined empirically.
NaCl/KCl Ionic strength, solubility50-200 mMHigher concentrations can sometimes be stabilizing but may also inhibit activity.[5][6][7]
MgCl₂ Cofactor for ATP binding/hydrolysis1-5 mMShould be in excess of the ATP concentration.
ATP Substrate/Ligand1-5 mM (ATPase); nM-µM range (Binding)Use high-purity grade.
DTT/TCEP Reducing agent1-5 mM (DTT); 0.2-0.5 mM (TCEP)TCEP is more stable over a wider pH range.
Glycerol Stabilizer, cryoprotectant5-20% (v/v)Can increase viscosity, which may affect FP assays.
Detergent Solubilization of membrane proteins> CMCDDM, CHAPS are common choices.[9][10][11]

Experimental Protocols

Protocol 1: NBD2 ATPase Activity Assay (Colorimetric)

This protocol is adapted from methods used for ABC transporter NBDs and is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified NBD2 protein

  • ATPase Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM MgCl₂[13]

  • ATP solution (100 mM, high purity)

  • Malachite Green Reagent (or a commercial phosphate detection kit)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the ATPase Assay Buffer and the desired final concentration of ATP (e.g., 1 mM).

  • Set up the Reaction:

    • Add the reaction mix to the wells of a 96-well plate.

    • Include a "no enzyme" control (buffer + ATP only) to measure background ATP hydrolysis.

    • Include a "no ATP" control (buffer + enzyme only) to account for any contaminating phosphate in the enzyme preparation.

  • Initiate the Reaction: Add the purified NBD2 protein to the appropriate wells to start the reaction. The final volume in each well should be consistent (e.g., 50 µL).

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction and Detect Phosphate:

    • Stop the reaction by adding the colorimetric reagent (e.g., Malachite Green) as per the manufacturer's instructions. This reagent is typically acidic and will denature the enzyme.

    • Allow color to develop for the recommended time.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green assays).[14]

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the samples containing the enzyme.

    • Use a phosphate standard curve to convert the absorbance values to the amount of Pi produced.

    • Calculate the specific activity of the NBD2 protein (e.g., in nmol Pi/min/mg protein).

Protocol 2: NBD2 Fluorescence Polarization (FP) Binding Assay

This protocol describes a direct binding assay to measure the interaction of a fluorescently labeled ligand (e.g., a small molecule or fluorescently tagged ATP analog) with NBD2.

Materials:

  • Purified NBD2 protein

  • Fluorescently labeled ligand

  • FP Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.5 mM TCEP, 0.01% Tween-20

  • Black, low-binding 96- or 384-well microplate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determine Optimal Ligand Concentration:

    • Perform a serial dilution of the fluorescent ligand in the FP Assay Buffer.

    • Measure the fluorescence intensity. Select the lowest concentration that gives a stable and robust signal (typically 2-3 times the background).

  • Set up the Binding Assay:

    • Prepare a solution of the fluorescent ligand in FP Assay Buffer at twice the optimal concentration determined in the previous step.

    • Prepare a serial dilution of the NBD2 protein in FP Assay Buffer, starting from a concentration well above the expected dissociation constant (Kd).

  • Plate the Assay:

    • In each well of the microplate, add an equal volume of the fluorescent ligand solution and the NBD2 protein dilution (or buffer for the "no protein" control).

    • Include wells with only the fluorescent ligand (free ligand) and wells with buffer only (background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). Protect the plate from light.

  • Measure Fluorescence Polarization: Read the plate on a plate reader equipped with appropriate excitation and emission filters for your fluorophore. The instrument will measure the parallel and perpendicular fluorescence intensities and calculate the polarization (mP) values.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the change in fluorescence polarization (in mP) as a function of the NBD2 protein concentration.

    • Fit the data to a suitable binding equation (e.g., one-site binding) to determine the Kd.

Visualizations

Signaling and Functional Pathways

The following diagrams illustrate the functional cycle of an ABC transporter, where NBD2 plays a crucial role in ATP hydrolysis, and a general experimental workflow for optimizing buffer conditions.

CFTR_Gating_Cycle C1 C1: NBDs Apart (ATP-free, Closed) C2 C2: NBDs Dimerized (2 ATP bound, Closed) C1->C2 + 2 ATP O Open Channel (NBD Dimer, 2 ATP) C2->O Isomerization PostHydrolysis Post-Hydrolysis State (ADP + Pi in NBD2, Closed) O->PostHydrolysis ATP Hydrolysis at NBD2 PostHydrolysis->C1 ADP/Pi release

Caption: Functional cycle of CFTR, an ABC transporter, highlighting the role of NBDs in gating.

Buffer_Optimization_Workflow Start Start: Suboptimal Assay Performance Screen_pH Screen pH (e.g., 6.5-8.5) Start->Screen_pH Screen_Salt Screen Salt Concentration (e.g., 50-300 mM NaCl/KCl) Screen_pH->Screen_Salt Screen_Additives Screen Additives (Detergents, Reducing Agents, etc.) Screen_Salt->Screen_Additives Combine_Optimal Combine Optimal Conditions Screen_Additives->Combine_Optimal Validate Validate in Functional Assay Combine_Optimal->Validate Validate->Screen_pH Unsuccessful End End: Optimized Buffer Conditions Validate->End Successful

References

Validation & Comparative

A Comparative Guide to the Functional Differences Between NBD1 and NBD2 in ABC Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATP-binding cassette (ABC) transporters are a vast and vital superfamily of membrane proteins that leverage the energy of ATP hydrolysis to move a wide array of substrates across cellular membranes. Central to their function are two highly conserved nucleotide-binding domains (NBDs), NBD1 and NBD2. While sharing a common evolutionary origin, these two domains often exhibit significant functional asymmetry, which is critical for the transport cycle. This guide provides an objective comparison of the functional differences between NBD1 and NBD2, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Core Functional Asymmetry: ATP Binding and Hydrolysis

The canonical model of ABC transporter function involves the binding of two ATP molecules at the interface of a head-to-tail NBD dimer. This dimerization is coupled to conformational changes in the transmembrane domains (TMDs), facilitating substrate translocation. Subsequent ATP hydrolysis and product release lead to the dissociation of the NBD dimer, resetting the transporter for another cycle. However, the two NBDs are often not functionally equivalent in these processes.

Key Functional Distinctions:

  • ATP Hydrolysis: In many ABC transporters, particularly within the ABCC subfamily (e.g., CFTR and MRP1), NBD2 is the primary site of catalytic activity, responsible for the majority of ATP hydrolysis that drives the transport cycle. In contrast, NBD1 often exhibits significantly lower or even negligible ATPase activity.[1][2]

  • ATP Binding Affinity: While both domains bind ATP, their affinities can differ. For instance, in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), NBD1 displays a higher affinity for ATP, which plays a crucial role in stabilizing the open channel conformation, whereas ATP binding to NBD2 is thought to initiate channel opening.[3] In P-glycoprotein (P-gp), two ATPγS binding sites with different affinities have been identified, one with a low affinity (Kd 0.74 mM) and another with a 120-fold higher affinity (Kd 6 μm), suggesting an asymmetric binding mechanism.[4]

  • Role in the Catalytic Cycle: The functional divergence extends to their roles in the transport cycle. In CFTR, ATP hydrolysis at NBD2 is the key step that triggers channel closing.[3] For Multidrug Resistance Protein 1 (MRP1), ATP binding at NBD1 appears to have a regulatory role, allosterically influencing the catalytic activity of NBD2.[5] In P-glycoprotein, an alternating sites mechanism has been proposed, where only one active site is catalytically competent at a time.[4]

Quantitative Comparison of NBD1 and NBD2 Function

The following table summarizes key quantitative data from studies on CFTR, P-glycoprotein (ABCB1), and MRP1 (ABCC1), highlighting the functional disparities between NBD1 and NBD2. It is important to note that experimental conditions and protein constructs (full-length vs. isolated domains) can influence these values.

TransporterDomainATP Binding Affinity (Kd)ATP Hydrolysis (kcat or Vmax)Michaelis Constant (Km)Reference(s)
CFTR (ABCC7) NBD1Higher affinity than NBD2Undetectable/Very low-[3][6]
NBD2Lower affinity than NBD1Catalytically active-[3]
P-glycoprotein (ABCB1) High Affinity Site6 µM (for ATPγS)--[4]
Low Affinity Site0.74 mM (for ATPγS)--[4]
Full Protein43 µM (for TNP-ATP)Vmax ~20-fold lower than for ATP81 µM (for TNP-ATP)[7]
MRP1 (ABCC1) Isolated NBD1-10 x 10-6 s-1-[2][8]
Isolated NBD2-6 x 10-6 s-1-[2][8]
NBD1-GST-NBD2 Chimera-Vmax = 12.36 nmol/mg/min2.17 mM[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key protocols used to characterize the functions of NBD1 and NBD2.

ATPase Activity Assay (Colorimetric Malachite Green Assay)

This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Principle: The assay is based on the reaction of malachite green with molybdate (B1676688) and free orthophosphate under acidic conditions, which forms a stable green complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of Pi.

Methodology:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

    • Add the purified ABC transporter (e.g., in membrane vesicles or as a purified protein) to the reaction buffer.

    • To differentiate transporter-specific activity from background ATPase activity, a control reaction containing a specific inhibitor (e.g., vanadate (B1173111) for P-type ATPases) is run in parallel.

  • Initiation of Reaction:

    • Pre-incubate the protein sample at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding a known concentration of ATP.

  • Termination and Detection:

    • After a defined incubation time (e.g., 20-30 minutes), stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS).

    • Add the malachite green/molybdate reagent and incubate for color development.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi released by the transporter by subtracting the background (non-transporter or inhibited) activity.

    • Express the ATPase activity as nmol of Pi released per minute per mg of protein.

Radiolabeled ATP Binding Assay

This method provides a direct measurement of ATP binding to the NBDs.

Principle: This assay uses a radiolabeled ATP analog, such as [α-³²P]8-azido-ATP, which can be covalently cross-linked to the protein upon UV irradiation. The amount of bound radiolabel is then quantified.

Methodology:

  • Binding Reaction:

    • Incubate the purified ABC transporter with [α-³²P]8-azido-ATP in a suitable binding buffer on ice.

    • For competition experiments, include varying concentrations of unlabeled ATP or other nucleotides.

  • UV Cross-linking:

    • Expose the samples to UV light (e.g., 254 nm) for a specific duration to induce covalent cross-linking of the azido-ATP to the protein.

  • Separation and Detection:

    • Separate the protein from unbound nucleotide using SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled protein.

  • Quantification:

    • Quantify the band intensity using densitometry.

    • To determine the binding affinity (Kd), perform the assay with varying concentrations of the radiolabeled ligand and analyze the data using a saturation binding model. For competition assays, calculate the IC₅₀ and convert it to a Ki.

Fluorescence-Based Nucleotide Binding Assay

This technique utilizes fluorescent nucleotide analogs to monitor binding events in real-time.

Principle: Fluorescent analogs of ATP, such as 2'(3')-O-(2,4,6-trinitrophenyl)-ATP (TNP-ATP), often exhibit a change in their fluorescence properties (e.g., intensity or anisotropy) upon binding to a protein. This change can be used to determine binding affinities.

Methodology:

  • Titration:

    • In a fluorometer cuvette, place a solution of the purified ABC transporter in a suitable buffer.

    • Titrate the protein solution with small aliquots of a concentrated stock of the fluorescent nucleotide analog.

  • Fluorescence Measurement:

    • After each addition, allow the system to equilibrate and then measure the fluorescence intensity or anisotropy at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Correct the fluorescence data for dilution and inner filter effects if necessary.

    • Plot the change in fluorescence as a function of the ligand concentration.

    • Fit the data to a binding isotherm (e.g., a one-site or two-site binding model) to determine the dissociation constant (Kd).

Visualizing the ABC Transporter Catalytic Cycle and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental frameworks.

ABC_Transporter_Catalytic_Cycle ATP_Bound_Inward 2 ATP Bound (Inward-Facing) Outward_Open Outward-Facing (Substrate Release) ATP_Bound_Inward->Outward_Open NBD Dimerization & Occlusion Post_Hydrolysis Post-Hydrolysis (NBD2: ADP+Pi) Outward_Open->Post_Hydrolysis ATP Hydrolysis (at NBD2) ADP_Release ADP Release (Reset) Post_Hydrolysis->ADP_Release Pi Release Inward_Open Inward_Open ADP_Release->Inward_Open ADP Release & NBD Dissociation

Caption: The ATP-switch model of the ABC transporter catalytic cycle.

ATPase_Assay_Workflow start Start prepare Prepare Reaction Mix (Buffer, Transporter) start->prepare preincubate Pre-incubate at 37°C prepare->preincubate add_atp Add ATP to Initiate Reaction preincubate->add_atp incubate Incubate for a Defined Time add_atp->incubate stop Stop Reaction (e.g., with SDS) incubate->stop add_reagent Add Malachite Green Reagent stop->add_reagent measure Measure Absorbance (620-650 nm) add_reagent->measure analyze Quantify Pi Released (vs. Standard Curve) measure->analyze end End analyze->end

Caption: Workflow for a colorimetric ATPase activity assay.

Signaling_Pathway ATP_Binding_NBD2 ATP Binding to NBD2 NBD_Dimerization NBD1-NBD2 Dimerization ATP_Binding_NBD2->NBD_Dimerization Initiates TMD_Conformation_Change_Open TMD Conformational Change (Channel/Transporter Opening) NBD_Dimerization->TMD_Conformation_Change_Open ATP_Hydrolysis_NBD2 ATP Hydrolysis at NBD2 TMD_Conformation_Change_Open->ATP_Hydrolysis_NBD2 Enables ATP_Binding_NBD1 ATP Binding to NBD1 Stabilization Stabilization of Open State ATP_Binding_NBD1->Stabilization Stabilization->TMD_Conformation_Change_Open Modulates NBD_Dissociation NBD Dimer Dissociation ATP_Hydrolysis_NBD2->NBD_Dissociation Triggers TMD_Conformation_Change_Close TMD Conformational Change (Channel/Transporter Closing) NBD_Dissociation->TMD_Conformation_Change_Close

Caption: Signaling relationships in CFTR channel gating.

References

Comparative analysis of NBD2 domains across species

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Analysis of NBD2 Domains Across Species for Researchers, Scientists, and Drug Development Professionals.

The Nucleotide-Binding Domain 2 (NBD2) is a critical component of ATP-Binding Cassette (ABC) transporters, a large and vital family of proteins responsible for the transport of a wide variety of substrates across cellular membranes. Found in all kingdoms of life, from bacteria to humans, these transporters play crucial roles in processes ranging from nutrient uptake and waste removal to multidrug resistance and cellular signaling. The NBDs, and NBD2 in particular, are the powerhouses of these molecular machines, binding and hydrolyzing ATP to fuel the conformational changes necessary for substrate translocation. This guide provides a detailed comparative analysis of NBD2 domains across different species, focusing on their biochemical properties, the experimental methods used to study them, and their role in cellular signaling.

Quantitative Analysis of NBD2 Function

The function of NBD2 is primarily characterized by its affinity for ATP and its rate of ATP hydrolysis. These parameters can vary significantly across different ABC transporters and species, reflecting their diverse biological roles. Below is a summary of key quantitative data for NBD2-containing proteins from human, yeast, and E. coli. It is important to note that in many ABC transporters, particularly in eukaryotes, NBD1 and NBD2 exhibit functional asymmetry, with NBD2 often being the primary site of ATP hydrolysis. In some cases, data for the full-length protein is used as a proxy for NBD2 activity, especially when it is established as the dominant catalytic domain.

Protein (Species)NBD2 ATP Binding Affinity (Kd)NBD2 ATP Hydrolysis Rate (kcat or Vmax)Notes
Human MRP1 Not explicitly determined for isolated NBD2. NBD1 Kd for ATP is 118 µM[1][2]. NBD2 is considered the "consensus" site with higher hydrolytic capacity.[3]6 x 10-6 s-1 (for isolated NBD2)[4][5]NBD1 of MRP1 has very low ATPase activity, making NBD2 the primary catalytic domain.[3]
Yeast Pdr5 Not explicitly determined. NBD2 is the canonical hydrolytic site, while NBD1 is degenerate and does not sustain hydrolysis.[6][7]ATPase activity is readily detectable, but specific kcat values for isolated NBD2 are not consistently reported. The full-length protein's activity is primarily attributed to NBD2.[7]Pdr5 is a major drug efflux pump in Saccharomyces cerevisiae.[7]
E. coli MsbA ~2 mM (apparent Kd for ATP for the full protein)[3]7.7 nmol of lipid translocated per mg of protein over 20 min (flippase activity, a measure of transport coupled to hydrolysis).[7][8]MsbA is a homodimer where both NBDs are identical and catalytically active, functioning as a lipid flippase.[7][8]

Experimental Protocols

Accurate characterization of NBD2 function relies on robust experimental methodologies. Below are detailed protocols for two key assays used to measure ATP hydrolysis and binding.

Radioactive ATPase Assay using [γ-32P]ATP

This is a highly sensitive method for directly measuring the rate of ATP hydrolysis by quantifying the release of radioactive inorganic phosphate (B84403) (32Pi).

Materials:

  • Purified NBD2-containing protein

  • [γ-32P]ATP (specific activity >3000 Ci/mmol)

  • Non-radioactive ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Quenching solution (e.g., 1 M HCl, 10% activated charcoal)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure: [4][9][10]

  • Reaction Setup: Prepare reaction mixtures on ice. In a microcentrifuge tube, combine the assay buffer, the purified protein (at a concentration determined empirically to ensure linear reaction kinetics), and any potential modulators (e.g., substrates, inhibitors).

  • Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-32P]ATP to a final concentration typically in the millimolar range. The specific activity of the ATP should be known.

  • Incubation: Incubate the reaction at the optimal temperature for the protein (e.g., 37°C for human proteins) for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding the quenching solution. The activated charcoal will bind to the unhydrolyzed [γ-32P]ATP.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Carefully transfer a known volume of the supernatant (containing the released 32Pi) to a scintillation vial with scintillation cocktail.

  • Measurement: Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculation: Calculate the amount of hydrolyzed ATP based on the specific activity of the [γ-32P]ATP and the measured counts per minute.

Malachite Green ATPase Assay

This is a colorimetric method that detects the inorganic phosphate released during ATP hydrolysis. It is less sensitive than the radioactive assay but is non-radioactive and suitable for high-throughput screening.

Materials:

  • Purified NBD2-containing protein

  • ATP

  • Assay Buffer (as above)

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizer like polyvinyl alcohol)

  • Phosphate standard solution (e.g., KH2PO4)

  • Microplate reader

Procedure:

  • Standard Curve: Prepare a series of phosphate standards of known concentrations in the assay buffer.

  • Reaction Setup: In a 96-well plate, set up the ATPase reactions as described for the radioactive assay, but using only non-radioactive ATP.

  • Incubation: Incubate the plate at the desired temperature for a set time.

  • Color Development: Stop the reaction and initiate color development by adding the Malachite Green Reagent to each well. The reagent is acidic and will stop the enzymatic reaction.

  • Incubation: Incubate at room temperature for 15-30 minutes to allow the color to develop fully.

  • Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculation: Determine the amount of phosphate released in the enzymatic reactions by comparing the absorbance values to the phosphate standard curve.

Signaling Pathways and Experimental Workflows

The activity of NBD2-containing ABC transporters is often integrated into broader cellular signaling networks. A prime example is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), where the NBDs, particularly NBD2, play a central role in regulating ion channel gating in response to signaling cues.

CFTR Signaling Pathway

The gating of the CFTR chloride channel is a tightly regulated process initiated by the phosphorylation of its Regulatory (R) domain by Protein Kinase A (PKA). This phosphorylation event is a prerequisite for ATP to bind to the NBDs and induce channel opening. ATP binding to both NBDs leads to their dimerization, which in turn triggers a conformational change in the transmembrane domains (TMDs), opening the channel pore. The subsequent hydrolysis of ATP at NBD2 is thought to be the key step that leads to the dissociation of the NBD dimer and channel closing.

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hormone Hormone GPCR GPCR Hormone->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces CFTR_closed CFTR (Closed) CFTR_open CFTR (Open) CFTR_closed->CFTR_open ATP Binding & NBD Dimerization CFTR_open->CFTR_closed ATP Hydrolysis at NBD2 ADP_Pi ADP + Pi CFTR_open->ADP_Pi Cl_ion Cl- CFTR_open->Cl_ion Efflux PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR_closed Phosphorylates R-Domain ATP ATP ATP->CFTR_closed

Caption: CFTR channel gating is regulated by PKA-dependent phosphorylation and NBD2-mediated ATP hydrolysis.

Experimental Workflow for Studying NBD2 Function

A typical workflow to investigate the function of an NBD2 domain involves several key steps, from protein expression to functional characterization.

Experimental_Workflow Gene_Cloning Gene Cloning (NBD2 or full-length protein) Protein_Expression Protein Expression (E. coli, yeast, or insect cells) Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (Affinity & Size Exclusion Chromatography) Protein_Expression->Protein_Purification Biochemical_Assays Biochemical Assays Protein_Purification->Biochemical_Assays Structural_Analysis Structural Analysis (X-ray Crystallography or Cryo-EM) Protein_Purification->Structural_Analysis ATP_Hydrolysis ATP Hydrolysis Assay (Radioactive or Malachite Green) Biochemical_Assays->ATP_Hydrolysis ATP_Binding ATP Binding Assay (SPR, ITC, or Fluorescence) Biochemical_Assays->ATP_Binding

Caption: A standard workflow for the characterization of NBD2 domain function.

Comparative Sequence Analysis of NBD2 Domains

Sequence alignment of NBD2 domains from different species reveals highly conserved motifs that are essential for ATP binding and hydrolysis. These include the Walker A and Walker B motifs, the Signature motif (LSGGQ), the D-loop, and the H-loop. The conservation of these motifs underscores the fundamental and conserved mechanism of ATP-dependent transport across vast evolutionary distances.

Caption: Alignment of key conserved motifs within the NBD2 domain of human, yeast, and E. coli ABC transporters.

Conclusion

The NBD2 domain is a highly conserved and functionally critical component of ABC transporters across all domains of life. While the fundamental mechanisms of ATP binding and hydrolysis are conserved, the specific kinetic parameters and regulatory interactions of NBD2 domains can vary significantly between species and different transporters. This diversity reflects the adaptation of these molecular machines to a wide array of biological functions. A thorough understanding of the comparative biology of NBD2 domains, facilitated by the experimental approaches outlined in this guide, is essential for elucidating the mechanisms of ABC transporters and for the development of novel therapeutic strategies targeting these important proteins.

References

Validating NBD2 as a Drug Target for Cystic Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cystic fibrosis (CF) therapeutics has been revolutionized by the advent of CFTR modulators. While significant progress has been made, the quest for more effective and broadly applicable treatments continues. This guide provides a comprehensive comparison of Nucleotide-Binding Domain 2 (NBD2) as a drug target for CF, evaluating its potential against other domains of the CFTR protein. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to inform and guide future research and drug development efforts in the field.

Introduction to CFTR and the Role of NBD2

Cystic fibrosis is a monogenic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel critical for ion and fluid homeostasis across epithelial surfaces. The CFTR protein is a complex, multi-domain glycoprotein (B1211001) composed of two membrane-spanning domains (MSDs), two nucleotide-binding domains (NBD1 and NBD2), and a regulatory (R) domain.[1] The most common CF-causing mutation, F508del, located in NBD1, leads to protein misfolding, retention in the endoplasmic reticulum, and subsequent degradation.[1]

While NBD1 has historically been the primary focus of drug discovery efforts due to the prevalence of the F508del mutation, emerging evidence highlights the critical role of NBD2 in CFTR function and its potential as a distinct and valuable drug target. NBD2 is the primary site of ATP hydrolysis, a process essential for channel gating and function.[1] Correctors, a class of CFTR modulators, are designed to rescue the folding and trafficking defects of mutant CFTR. These are broadly classified based on their target domain, with Class II correctors specifically targeting NBD2 and its interfaces.[1][2]

Comparative Analysis of CFTR Corrector Classes

The development of CFTR correctors has led to a classification system based on their mechanism of action and binding sites. This classification provides a framework for understanding how different compounds can work synergistically to rescue mutant CFTR.

Corrector ClassPrimary TargetMechanism of ActionRepresentative Compounds
Class I NBD1-MSD InterfacesStabilizes the interface between NBD1 and the membrane-spanning domains, improving the overall assembly of the protein.VX-809 (Lumacaftor), Tezacaftor
Class II NBD2 Stabilizes NBD2 and its interfaces with other domains, addressing a distinct folding defect from that targeted by Class I correctors.Corr-4a, FCG
Class III NBD1Directly binds to and stabilizes the NBD1 domain, addressing the primary folding defect caused by the F508del mutation.-
Type IV MSD1Binds to a cavity between lasso helix-1 and transmembrane helix-1 of MSD1, promoting cotranslational assembly.[3]Macrocyclic compounds[3]

Table 1: Classification of CFTR Correctors. This table summarizes the different classes of CFTR correctors based on their primary target domain and mechanism of action.

Quantitative Performance Comparison of CFTR Correctors

Evaluating the potency and efficacy of different corrector classes is crucial for drug development. The following table presents a summary of experimental data comparing the performance of correctors targeting different domains. It is important to note that direct head-to-head comparisons in the same experimental systems are not always available in the literature.

CompoundCorrector ClassCellular ModelAssayPotency (EC50)Efficacy (Emax)Reference
VX-809 (Lumacaftor) Class IPrimary Human Bronchial Epithelial (HBE) CellsChloride Current Increase~0.1 µM~6-fold increase vs. DMSO[4]
Corr-4a Class IIBaby Hamster Kidney (BHK) CellsIodide EffluxNot specified~26% of wt-CFTR[4]
FCG Class IIHEK-t cells expressing F508del CFTRWestern Blot (maturation)Not specifiedSynergistic with VX-809[1]
Compound 4172 Class III (putative)Epithelial cellsFunctional increase of F508del-CFTR~3 µM-[2]

Table 2: Quantitative Comparison of CFTR Corrector Performance. This table provides a summary of the potency and efficacy of representative CFTR correctors from different classes. Data is compiled from various studies and cellular models.

Signaling Pathways and Experimental Workflows

Understanding the intricate signaling pathways governing CFTR function and the workflows of key validation assays is fundamental for drug discovery.

CFTR_Signaling_Pathway cluster_membrane Plasma Membrane CFTR CFTR Chloride Efflux Chloride Efflux CFTR->Chloride Efflux gates PKA PKA PKA->CFTR phosphorylates R-domain ATP ATP ATP->CFTR binds to NBD1 & NBD2 cAMP cAMP cAMP->PKA activates Adenylate_Cyclase Adenylate Cyclase Adenylate_Cyclase->cAMP produces GPCR GPCR GPCR->Adenylate_Cyclase activates Ligand Ligand Ligand->GPCR

Caption: CFTR channel activation pathway.

The diagram above illustrates the canonical activation pathway of the CFTR channel. Binding of a ligand to a G-protein coupled receptor (GPCR) activates adenylate cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates the R-domain of CFTR. This phosphorylation event, coupled with the binding of ATP to NBD1 and NBD2, induces a conformational change that opens the channel, allowing for the efflux of chloride ions.

Corrector_Evaluation_Workflow start Compound Library screen High-Throughput Screening (e.g., YFP-based halide efflux assay) start->screen hits Primary Hits screen->hits secondary Secondary Assays hits->secondary maturation CFTR Maturation Assay (Western Blot) secondary->maturation functional Functional Assays (Ussing Chamber, Patch Clamp) secondary->functional binding Direct Binding Assay (Thermal Shift, SPR) secondary->binding leads Lead Compounds maturation->leads functional->leads binding->leads optimization Lead Optimization leads->optimization candidate Drug Candidate optimization->candidate

Caption: Experimental workflow for CFTR corrector evaluation.

This workflow outlines the typical stages of identifying and validating CFTR correctors. It begins with high-throughput screening of compound libraries to identify primary hits. These hits are then subjected to a battery of secondary assays to confirm their activity and elucidate their mechanism of action. These assays include biochemical assessments of CFTR maturation, functional assays to measure channel activity, and direct binding assays to confirm target engagement. Promising lead compounds then undergo optimization to improve their pharmacological properties, ultimately leading to the selection of a drug candidate for further development.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of drug targets and the characterization of novel compounds.

CFTR Maturation Assay (Western Blot)

This assay assesses the ability of a corrector compound to rescue the trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus, where it undergoes complex glycosylation.

  • Cell Culture and Treatment:

    • Seed human bronchial epithelial (HBE) cells homozygous for the F508del mutation in 6-well plates and culture until confluent.

    • Treat the cells with the test corrector compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 6% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CFTR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR.

    • Calculate the maturation efficiency as the ratio of Band C to the total CFTR (Band B + Band C).

    • Compare the maturation efficiency in compound-treated cells to that in vehicle-treated cells.

Ussing Chamber Assay for CFTR Function

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.[5][6]

  • Cell Culture on Permeable Supports:

    • Seed HBE cells on permeable filter supports and culture until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).

    • Treat the cells with the test corrector compound as described in the maturation assay protocol.

  • Ussing Chamber Setup:

    • Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.

    • Fill both chambers with pre-warmed and gassed Krebs-bicarbonate Ringer's solution.

    • Equilibrate the system to 37°C.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).

    • Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC).

    • Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX) to both chambers.

    • Measure the increase in Isc, which represents CFTR-dependent chloride transport.

    • Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed current is mediated by CFTR.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to CFTR stimulation.

    • Compare the ΔIsc in compound-treated cells to that in vehicle-treated cells.

Thermal Shift Assay (TSA) for Direct Binding to NBD2

This assay measures the change in the thermal stability of a protein upon ligand binding, providing evidence of direct interaction.[7][8]

  • Protein and Ligand Preparation:

    • Purify recombinant human NBD2 protein.

    • Prepare a stock solution of the test corrector compound in a suitable solvent.

  • Assay Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the purified NBD2 protein, a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins, and the test compound at various concentrations.

    • Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature point.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, by fitting the data to a Boltzmann equation.

    • A significant increase in the Tm in the presence of the compound compared to the no-ligand control indicates direct binding and stabilization of the NBD2 domain.

Conclusion and Future Directions

The validation of NBD2 as a drug target for cystic fibrosis opens up new avenues for the development of more effective therapeutic strategies. The evidence presented in this guide suggests that targeting NBD2, particularly in combination with correctors that act on other domains of the CFTR protein, holds significant promise for achieving a more complete rescue of mutant CFTR function.

The synergistic effects observed with combination therapies underscore the multifactorial nature of the F508del-CFTR defect and highlight the importance of a multi-pronged therapeutic approach. Future drug discovery efforts should focus on the development of potent and specific Class II correctors that can be co-administered with existing and emerging CFTR modulators.

The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel NBD2-targeting compounds. By employing these standardized assays, researchers can generate high-quality, reproducible data to accelerate the translation of promising lead compounds into clinically effective therapies for individuals with cystic fibrosis.

References

A Comparative Guide to NBD2 Domain Functional Complementation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key experimental assays used to investigate the functional complementation of the second nucleotide-binding domain (NBD2) of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The dimerization of NBD1 and NBD2, fueled by ATP binding and hydrolysis, is a critical conformational change that drives the gating of the CFTR chloride channel.[1][2][3][4][5][6] Assays that report on this functional complementation are therefore essential for understanding CFTR's mechanism of action and for the development of novel cystic fibrosis therapies.

We will explore three primary types of assays: protein-protein interaction assays (Split-Luciferase Complementation and Yeast Two-Hybrid), and a biochemical functional assay (in vitro ATPase activity). This guide will present quantitative data from the literature, detailed experimental protocols, and visualizations to aid in the selection and implementation of the most suitable assay for your research needs.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies investigating NBD interactions and function. It is important to note that direct comparative studies for all assays are limited; therefore, data is presented for each assay type to highlight their respective quantitative outputs.

Table 1: Protein-Protein Interaction Assays for NBD1-NBD2

Assay TypeInteracting PartnersQuantitative ReadoutValueReference
Surface Plasmon Resonance (SPR)Peptide 1 (from Keratin (B1170402) 8) - wtNBD1Apparent Dissociation Constant (KDapp)31 µM[7]
Surface Plasmon Resonance (SPR)Peptide 1 (from Keratin 8) - ΔF508-NBD1Apparent Dissociation Constant (KDapp)4.6 µM[7]
Single-Channel RecordingWild-Type CFTRApparent Affinity for ATP (K0.5)55 ± 5 µM[1]
Split Luciferase ComplementationDopamine (B1211576) D2-like Receptors & β-Arrestin2pEC50 (Pramipexole)8.01 ± 0.04[8]
Yeast Two-Hybrid (β-galactosidase assay)Various Interacting ProteinsMiller UnitsVariable (interaction dependent)[9]

Note: Data for Split Luciferase and Yeast Two-Hybrid assays are often presented as fold change or relative units, making direct comparison of absolute values across different studies challenging. The provided dopamine receptor data illustrates the type of quantitative output achievable with a split-luciferase assay.

Table 2: In Vitro ATPase Activity of CFTR

ProteinSpecific Activity (Vmax)KM (MgATP)ConditionsReference
Purified Wild-Type CFTR58 ± 5 nmol/min/mg0.15 mMReconstituted in proteoliposomes[10]
Purified Wild-Type CFTR + 10 mM GSH34 ± 5 nmol/mg/min0.11 mMReconstituted in proteoliposomes[10]
Co-assembled NBD1 and NBD2Enhanced 2-3 fold vs. isolated domainsNot specifiedIn solution[11]
CFTR-K464A (NBD1 mutant)~15% of Wild-TypeNot specifiedNot specified[12]
CFTR-K1250A (NBD2 mutant)EliminatedNot specifiedNot specified[12]

Experimental Protocols

Split-Luciferase Complementation Assay

This assay is a powerful tool for studying protein-protein interactions in living cells. It relies on the reconstitution of a functional luciferase enzyme when two proteins of interest, each fused to a non-functional fragment of luciferase, interact.[8][13][14]

Principle: The luciferase enzyme is split into two fragments, an N-terminal fragment (NLuc) and a C-terminal fragment (CLuc). The gene for one interacting protein (e.g., NBD1) is fused to the NLuc fragment, and the gene for the other interacting protein (e.g., NBD2) is fused to the CLuc fragment. When these fusion proteins are co-expressed in cells, the interaction between NBD1 and NBD2 brings NLuc and CLuc into close proximity, allowing them to refold into a functional luciferase enzyme that generates a measurable light signal in the presence of its substrate.

Detailed Protocol (Adapted for NBD1-NBD2 Interaction):

  • Vector Construction:

    • Clone the coding sequence of human NBD1 into a mammalian expression vector upstream of, and in-frame with, the coding sequence for the N-terminal fragment of a suitable luciferase (e.g., Firefly or Renilla luciferase).

    • Clone the coding sequence of human NBD2 into a compatible mammalian expression vector upstream of, and in-frame with, the C-terminal luciferase fragment.

    • Construct appropriate negative controls, such as fusing the NBDs to non-interacting proteins or using empty vectors.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in 96-well plates.

    • Co-transfect the cells with the NBD1-NLuc and NBD2-CLuc expression vectors using a suitable transfection reagent.

  • Luminescence Measurement:

    • 24-48 hours post-transfection, lyse the cells using a luciferase lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Immediately measure the luminescence using a luminometer. The intensity of the light produced is proportional to the extent of the NBD1-NBD2 interaction.

  • Data Analysis:

    • Normalize the luminescence signal to a co-transfected control reporter (e.g., Renilla luciferase if using Firefly for the split assay, or vice-versa) to account for variations in transfection efficiency and cell number.

    • Compare the signal from the interacting pair to that of the negative controls.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method used to discover protein-protein interactions.[9] It is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).

Principle: In the Y2H system, the BD and AD of a transcription factor (e.g., GAL4) are separated. The "bait" protein (e.g., NBD1) is fused to the BD, and the "prey" protein (e.g., NBD2) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor then activates the expression of a reporter gene (e.g., HIS3, lacZ), allowing for cell growth on selective media or a colorimetric readout.

Detailed Protocol (Adapted for NBD1-NBD2 Interaction):

  • Vector Construction:

    • Clone the NBD1 coding sequence into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.

    • Clone the NBD2 coding sequence into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain.

  • Yeast Transformation and Mating:

    • Transform the bait and prey plasmids into two different haploid yeast strains of opposite mating types (e.g., AH109 and Y187).

    • Mate the two yeast strains to create diploid yeast containing both plasmids.

  • Selection for Interaction:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for yeast expressing both plasmids and in which the HIS3 reporter gene is activated due to the NBD1-NBD2 interaction.

    • The stringency of the selection can be increased by adding 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product.

  • Quantitative β-Galactosidase Assay:

    • To quantify the strength of the interaction, perform a β-galactosidase assay using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) or a chemiluminescent substrate.[15][16]

    • Grow liquid cultures of the diploid yeast.

    • Lyse the yeast cells and incubate the lysate with the β-galactosidase substrate.

    • Measure the colorimetric or luminescent signal, which is proportional to the strength of the protein-protein interaction. The results are often expressed in Miller units.[9]

In Vitro ATPase Activity Assay

This biochemical assay directly measures the enzymatic function of NBD2, which contains the primary catalytic site for ATP hydrolysis in CFTR.[17] The ATPase activity is often enhanced upon dimerization with NBD1.[11]

Principle: The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. A common method is the malachite green assay, where the released Pi forms a colored complex with malachite green and molybdate (B1676688), which can be quantified spectrophotometrically.[18][19][20][21]

Detailed Protocol (Adapted for Purified NBDs):

  • Protein Purification:

    • Express and purify recombinant NBD1 and NBD2 proteins, for example, from E. coli or insect cells.[10]

  • ATPase Reaction:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary salts.

    • Incubate purified NBD2 alone, or a mixture of NBD1 and NBD2, in the reaction buffer.

    • Initiate the reaction by adding ATP to a final concentration relevant for the experiment (e.g., in the millimolar range).

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Phosphate Detection (Malachite Green Assay):

    • Stop the reaction by adding a solution that also contains the malachite green and molybdate reagents.

    • Allow time for the color to develop.

    • Measure the absorbance of the solution at approximately 620-660 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of inorganic phosphate.

    • Use the standard curve to determine the amount of Pi released in your experimental samples.

    • Calculate the specific ATPase activity, typically expressed as nmol of Pi released per minute per mg of protein.

Mandatory Visualizations

Signaling Pathway of CFTR Channel Gating

CFTR_Gating_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CFTR_Closed CFTR (Closed) CFTR_Open CFTR (Open) Hydrolysis ATP Hydrolysis at NBD2 CFTR_Open->Hydrolysis PKA PKA PKA->CFTR_Closed Phosphorylation of R-Domain ATP ATP NBD1_NBD2_Dimer NBD1-NBD2 Dimerization ATP->NBD1_NBD2_Dimer NBD1_NBD2_Dimer->CFTR_Open Channel Opening Hydrolysis->CFTR_Closed Dimer Dissociation & Channel Closing ADP_Pi ADP + Pi Hydrolysis->ADP_Pi

Caption: CFTR channel gating is initiated by PKA-dependent phosphorylation, followed by ATP-driven NBD1-NBD2 dimerization.

Experimental Workflow for Split-Luciferase Complementation Assay

Split_Luciferase_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Vector_Const 1. Construct Plasmids (NBD1-NLuc & NBD2-CLuc) Cell_Culture 2. Culture Cells (e.g., HEK293T in 96-well plate) Vector_Const->Cell_Culture Transfection 3. Co-transfect Plasmids Cell_Culture->Transfection Incubation 4. Incubate (24-48h) Transfection->Incubation Lysis 5. Lyse Cells Incubation->Lysis Substrate_Add 6. Add Luciferin Substrate Lysis->Substrate_Add Lumi_Measure 7. Measure Luminescence Substrate_Add->Lumi_Measure Data_Analysis 8. Normalize and Analyze Data Lumi_Measure->Data_Analysis

Caption: Workflow of the split-luciferase assay for NBD1-NBD2 interaction.

References

A Comparative Guide to Cross-linking Studies of NBD1-NBD2 Interaction in CFTR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methodologies used to study the interaction between the Nucleotide-Binding Domains 1 and 2 (NBD1 and NBD2) of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Understanding this dynamic interaction is crucial for deciphering the gating mechanism of the CFTR channel and for the development of therapeutics for Cystic Fibrosis.

Data Presentation: Quantitative Comparison of Methodologies

The following table summarizes quantitative data from various studies employing different techniques to probe the NBD1-NBD2 interaction. This allows for a direct comparison of the insights gained from each method.

MethodologyProbed InteractionKey Quantitative FindingsReference
Disulfide Cross-linking Proximity of specific residues at the NBD1-NBD2 interfaceFormation of a head-to-tail dimer. Cross-linking efficiency is dependent on phosphorylation and the presence of ATP. Specific cysteine pairs (e.g., R555C-T1246C) show efficient cross-linking, confirming their proximity in the dimerized state.[1]
Zero-Length Cross-linking (EDC) Direct interaction between carboxylates and primary aminesWhile a powerful tool for identifying direct interactions within salt-bridge distances, specific quantitative data on NBD1-NBD2 cross-linking efficiency using EDC is not readily available in the reviewed literature.[2]
Förster Resonance Energy Transfer (FRET) Proximity and conformational changes of NBD1 and NBD2smFRET studies have shown that NBD dimerization precedes channel opening. The rate of dimerization and separation is ATP concentration-dependent. The NBD-dimerized state can be significantly longer than the channel-open state.[3]
Mutant Cycle Analysis Energetic coupling between residues at the interfaceDemonstrates that residues like R555 (NBD1) and T1246 (NBD2) become energetically coupled upon channel opening, indicating a direct interaction in the ATP-bound, dimerized state.[4][5]
Computational Modeling Structural and energetic landscape of the NBD1-NBD2 dimerHomology models based on other ABC transporters predict a head-to-tail dimer configuration. Molecular dynamics simulations suggest that the F508del mutation can destabilize the NBD1-NBD2 interface.[6][7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.

Disulfide Cross-linking of CFTR in Xenopus Oocytes

This protocol is adapted from the in vivo sulfhydryl-specific cross-linking studies performed by Mense et al. (2006).[1]

a. Site-Directed Mutagenesis:

  • Introduce single cysteine mutations at desired positions in the NBD1 and NBD2 domains of human CFTR cDNA using a suitable mutagenesis kit. Cysteine pairs are chosen based on homology models of the NBD1-NBD2 dimer to be in close proximity at the interface (e.g., R555C in NBD1 and T1246C in NBD2).

  • For control experiments, express single cysteine mutants and cysteine-less CFTR.

b. cRNA Synthesis and Oocyte Injection:

  • Linearize the plasmid DNA containing the CFTR constructs.

  • Synthesize capped cRNA in vitro using a T7 RNA polymerase kit.

  • Isolate and prepare Xenopus laevis oocytes.

  • Inject oocytes with the synthesized cRNA (typically 10-50 ng per oocyte).

  • Incubate the oocytes for 2-4 days at 18°C to allow for protein expression.

c. In Vivo Cross-linking:

  • Mount the oocytes in a perfusion chamber.

  • Perfuse with a standard frog Ringer's solution.

  • To induce cross-linking, perfuse the oocytes with a solution containing a membrane-permeant oxidizing agent. A common choice is copper phenanthroline (Cu-Phe). A typical working concentration is 100 µM Cu-Phe, prepared by mixing CuSO4 and 1,10-phenanthroline.

  • The duration of exposure to the cross-linking agent can be varied (e.g., 1-5 minutes) to optimize cross-linking efficiency.

d. Analysis of Cross-linking:

  • Lyse the oocytes in a suitable buffer containing a thiol-scavenging agent like N-ethylmaleimide (NEM) to prevent post-lysis disulfide bond formation.

  • Separate the proteins by SDS-PAGE under non-reducing conditions.

  • Perform a Western blot using a CFTR-specific antibody to detect the monomeric and cross-linked dimeric forms of CFTR. The cross-linked product will migrate at a higher molecular weight.

  • Quantify the cross-linking efficiency by densitometry of the monomer and dimer bands.

Zero-Length Cross-linking using EDC

This is a general protocol that can be adapted for studying the NBD1-NBD2 interaction using purified proteins or cell lysates.[2][10]

a. Protein Preparation:

  • Purify NBD1 and NBD2 domains of CFTR expressed in a suitable system (e.g., E. coli or insect cells).

  • Alternatively, use cell lysates from cells expressing full-length CFTR.

b. Cross-linking Reaction:

  • Prepare a reaction buffer, typically MES buffer at pH 6.0, as EDC is most effective at this pH.

  • Add the purified proteins or cell lysate to the reaction buffer.

  • Prepare a fresh stock solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Initiate the cross-linking reaction by adding EDC to the protein solution. The final concentration of EDC may need to be optimized, but a starting point could be in the range of 1-5 mM.

  • Incubate the reaction mixture at room temperature for a defined period, for example, 30-60 minutes.

  • Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, or by adding hydroxylamine.

c. Analysis:

  • Analyze the reaction products by SDS-PAGE and Western blotting using antibodies specific for NBD1 and NBD2 to identify the cross-linked heterodimer.

  • For more detailed analysis, the cross-linked product can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the specific cross-linked residues.

Single-Molecule FRET (smFRET) for NBD Dimerization

This protocol is based on the study by Choi et al. (2023), which investigated NBD dimerization in CFTR.[3]

a. Protein Labeling:

  • Introduce cysteine mutations at specific sites in NBD1 and NBD2 for fluorophore labeling (e.g., T388C in NBD1 and S1435C in NBD2).

  • Purify the double-cysteine mutant CFTR protein.

  • Label the purified protein with a donor and an acceptor fluorophore pair suitable for FRET, such as Cy3 and Cy5, or Alexa Fluor dyes. The labeling reaction is typically performed by incubating the protein with a molar excess of the maleimide-derivatized fluorophores.

  • Remove the excess, unreacted dyes by size-exclusion chromatography.

b. Single-Molecule Imaging:

  • Immobilize the labeled CFTR molecules on a passivated glass surface of a microfluidic chamber.

  • Use a total internal reflection fluorescence (TIRF) microscope for single-molecule imaging.

  • Excite the donor fluorophore with a laser and simultaneously detect the emission from both the donor and acceptor fluorophores using a sensitive camera.

c. Data Analysis:

  • For each single molecule, calculate the FRET efficiency (E_FRET) over time using the formula: E_FRET = I_A / (I_D + I_A), where I_A and I_D are the fluorescence intensities of the acceptor and donor, respectively.

  • Generate FRET histograms to identify populations of molecules in different conformational states (e.g., low FRET for separated NBDs and high FRET for dimerized NBDs).

  • Analyze the time traces of individual molecules to determine the kinetics of transitions between different FRET states, which correspond to the rates of NBD dimerization and separation.

Mandatory Visualizations

experimental_workflow_disulfide_crosslinking cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cysteines) crna_synthesis cRNA Synthesis mutagenesis->crna_synthesis oocyte_injection Oocyte Injection & Expression crna_synthesis->oocyte_injection crosslinking In Vivo Cross-linking (e.g., Cu-Phe) oocyte_injection->crosslinking lysis Oocyte Lysis (with NEM) crosslinking->lysis sds_page SDS-PAGE (Non-reducing) lysis->sds_page western_blot Western Blot (Anti-CFTR Ab) sds_page->western_blot quantification Quantification (Densitometry) western_blot->quantification

Caption: Workflow for disulfide cross-linking of CFTR in Xenopus oocytes.

nbd_interaction_pathway NBD1 NBD1 Dimer NBD1-NBD2 Dimer (Head-to-Tail) NBD1->Dimer NBD2 NBD2 NBD2->Dimer ATP1 ATP ATP1->Dimer ATP2 ATP ATP2->Dimer Hydrolysis ATP Hydrolysis (at NBD2) Dimer->Hydrolysis ChannelOpening Channel Opening Dimer->ChannelOpening Dissociation NBD Dissociation Hydrolysis->Dissociation Dissociation->NBD1 Dissociation->NBD2 ChannelClosing Channel Closing Dissociation->ChannelClosing ChannelOpening->Hydrolysis logical_relationship_methods cluster_structural Structural Information cluster_dynamic Dynamic Information cluster_energetic Energetic Information Crosslinking Cross-linking (Disulfide, Zero-Length) FRET FRET EPR EPR Spectroscopy CompModel Computational Modeling FRET_dyn FRET EPR_dyn EPR Spectroscopy CompModel_dyn Computational Modeling (MD Simulations) MutantCycle Mutant Cycle Analysis CompModel_eng Computational Modeling NBD_Interaction NBD1-NBD2 Interaction NBD_Interaction->Crosslinking NBD_Interaction->FRET NBD_Interaction->EPR NBD_Interaction->CompModel NBD_Interaction->FRET_dyn NBD_Interaction->EPR_dyn NBD_Interaction->CompModel_dyn NBD_Interaction->MutantCycle NBD_Interaction->CompModel_eng

References

Comparative Functional Analysis of NBD2 Chimeras in ABC Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the functional implications of engineering the second nucleotide-binding domain (NBD2) of ATP-binding cassette (ABC) transporters.

This guide provides a comparative overview of the functional consequences of creating chimeric NBD2 domains in ABC transporters. By examining key experimental data, we aim to shed light on the critical role of NBD2 in transport activity, protein maturation, and overall function. This document summarizes quantitative data from published studies, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of NBD2 chimeras.

Introduction to NBD2 and its Significance

ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. These transporters are structurally characterized by two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). The NBDs are the engine of the transporter, binding and hydrolyzing ATP to power conformational changes in the TMDs, which in turn leads to substrate translocation.

NBD2, the second nucleotide-binding domain, plays a crucial, often distinct, role compared to its counterpart, NBD1. In many ABC transporters, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), NBD2 is the primary site of ATP hydrolysis, driving the transport cycle.[1][2] Chimeric studies, where domains are swapped or replaced, have become a valuable tool to dissect the specific functions of NBD2 and its interactions with other domains of the transporter.

Comparative Analysis of NBD2 Chimera Functionality

The creation of NBD2 chimeras, either by swapping the entire domain or by introducing specific mutations, has revealed critical insights into the functional specificity of this domain. The following table summarizes key findings from studies on CFTR and ABCG2 chimeras.

Chimera/MutantTransporterKey Functional Change(s)Reference
CFTR with swapped NBD1 and NBD2 CFTRImpaired protein processing and maturation.[3]
CFTR with NBD2 deletion CFTRProtein processing and transport to the membrane are not impaired, but the resulting channel is inactive.[3]
ABCG2 chimeric dimer (linked monomers) ABCG2Maintained drug transport activity, indicating the artificial linkage does not disrupt basic function.[4][5]
ABCG2 chimeric dimer with D210N mutation in one NBD ABCG2Dominant-negative phenotype; the protein is expressed at the cell surface but is non-functional.[4][5]

These studies highlight that the primary sequence and position of NBD2 are critical for the proper folding, maturation, and ultimately the function of the ABC transporter. Simple replacement of NBD2 with NBD1 or its deletion can lead to non-functional proteins, underscoring the unique role of NBD2.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of functional studies on NBD2 chimeras. Below are protocols for key experiments cited in this guide.

Construction of NBD Domain Swap Mutants

The creation of chimeric ABC transporters with swapped NBD domains typically involves standard molecular biology techniques.

General Workflow:

  • Plasmid Design: Obtain the cDNA of the target ABC transporter in a suitable expression vector.

  • PCR Amplification: Use polymerase chain reaction (PCR) to amplify the NBD1 and NBD2 coding sequences with flanking restriction sites. To create a swap mutant, primers are designed to introduce the restriction sites at the desired domain boundaries.

  • Digestion and Ligation: The expression vector and the amplified NBD fragments are digested with the corresponding restriction enzymes. The desired fragments are then ligated to create the chimeric construct (e.g., NBD1 sequence in the NBD2 position).

  • Sequencing: The final construct must be sequenced to confirm the correct in-frame insertion of the swapped domain and the absence of any unintended mutations.

Iodide Efflux Assay for CFTR Function

This assay is a common method to measure the ion channel function of CFTR and its mutants.[3][6][7]

Protocol:

  • Cell Culture: Plate cells expressing the CFTR chimera in a 96-well plate.

  • Iodide Loading: Incubate the cells with a loading buffer containing sodium iodide (NaI).

  • Efflux Stimulation: Wash the cells and then stimulate CFTR channel opening using a cocktail containing forskolin (B1673556) and IBMX to increase intracellular cAMP levels.

  • Iodide Measurement: At specific time points, collect the extracellular medium and measure the iodide concentration using an iodide-sensitive electrode.

  • Data Analysis: The rate of iodide efflux is calculated and compared between the wild-type and chimeric transporters to assess functional differences.

ATPase Activity Assay

Measuring the ATP hydrolysis rate is fundamental to assessing the function of the NBDs.[8]

Protocol:

  • Membrane Preparation: Prepare membrane vesicles from cells expressing the ABC transporter chimera.

  • Assay Reaction: Incubate the membrane vesicles with varying concentrations of ATP in a reaction buffer. The reaction is typically started by adding MgATP.

  • Phosphate (B84403) Detection: Stop the reaction at different time points and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the molybdate (B1676688) assay.

  • Data Analysis: Determine the initial velocity of ATP hydrolysis at each ATP concentration. The data can be fitted to the Michaelis-Menten equation to determine the Vmax and Km for ATP.

Visualizing Functional Relationships

Diagrams created using Graphviz can help to visualize the complex relationships and workflows involved in the functional analysis of NBD2 chimeras.

cluster_construction Chimera Construction cluster_analysis Functional Analysis pcr PCR Amplification of NBD Domains digest Restriction Digest pcr->digest ligate Ligation digest->ligate sequence Sequencing ligate->sequence expression Expression in Cells sequence->expression maturation Maturation & Trafficking (Western Blot) expression->maturation atpase ATPase Activity Assay expression->atpase transport Substrate Transport Assay (e.g., Iodide Efflux) expression->transport

Experimental workflow for NBD2 chimera analysis.

atp ATP Binding nbd2 NBD2 atp->nbd2 hydrolysis ATP Hydrolysis nbd2->hydrolysis conf_change Conformational Change in TMDs hydrolysis->conf_change transport Substrate Translocation conf_change->transport

Simplified signaling pathway of NBD2 function.

cluster_wt Wild-Type ABC Transporter cluster_chimera NBD2 Chimera wt_nbd1 NBD1 wt_func Normal Function wt_nbd1->wt_func wt_nbd2 NBD2 wt_nbd2->wt_func chim_nbd2 Swapped/Mutated NBD2 wt_nbd2->chim_nbd2 Domain Swap/ Mutation chim_nbd1 NBD1 chim_func Altered/Impaired Function chim_nbd1->chim_func chim_nbd2->chim_func

Logical relationship between WT and NBD2 chimera.

Conclusion

The functional analysis of NBD2 chimeras provides compelling evidence for the specialized role of this domain in the mechanochemical cycle of ABC transporters. Studies on CFTR and ABCG2 demonstrate that alterations to NBD2, through domain swapping or targeted mutations, can have profound effects on protein folding, trafficking, and transport activity. The experimental protocols and visualizations provided in this guide offer a framework for researchers to design and interpret their own studies on NBD2 chimeras, ultimately contributing to a more complete understanding of ABC transporter function and its role in health and disease.

References

A Researcher's Guide to Validating NBD2 Inhibitor Specificity and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Nucleotide-Binding Domain 2 (NBD2) is a critical component of several ATP-binding cassette (ABC) transporters, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the sulfonylurea receptors (SURs) that form ATP-sensitive potassium (KATP) channels.[1][2] As a key regulator of channel gating and protein function through ATP binding and hydrolysis, NBD2 has emerged as a promising target for therapeutic intervention in diseases ranging from cystic fibrosis to diabetes and central nervous system injuries.[2][3][4]

This guide provides a comprehensive framework for validating the specificity and efficacy of novel NBD2 inhibitors. It offers a comparative look at alternative modulators and presents detailed protocols for key validation assays to ensure robust and reliable preclinical data.

Comparative Analysis of NBD2-Targeting Compounds

Validating a novel inhibitor requires benchmarking its performance against existing compounds. While specific inhibitors targeting only the NBD2 domain are still an emerging class, a comparison can be drawn with well-characterized modulators of NBD2-containing proteins.

Compound ClassPrimary TargetMechanism of Action on NBD2-Containing ProteinReported Potency (Example)Key Validation Assays
Putative NBD2 Inhibitor NBD2 of CFTR, SURx, etc.Direct inhibition of ATP binding or hydrolysis at NBD2.Dependent on novel compound.ATPase Activity Assay, Competitive Binding Assay, CETSA, Kinome Profiling.
Sulfonylureas SUR1 (KATP Channels)Binds to SUR1, leading to allosteric inhibition of the KATP channel, independent of direct interaction with the NBD2 ATP-binding site.[5][6]Glibenclamide Ki: 27 nM (in an insulin-secreting cell line)[6]Patch-Clamp Electrophysiology, Insulin (B600854) Secretion Assays.
KATP Channel Openers SUR1/SUR2 (KATP Channels)Binds to the SUR subunit, stimulating KATP channel activity. This action often requires the presence of Mg-nucleotides at the NBDs.[1][5]Diazoxide (B193173): Effective at 0.6 mM for activating ATP-inhibited channels.[6]Patch-Clamp Electrophysiology, Membrane Potential Assays.
CFTR Correctors (Class II) F508del-CFTRInteracts with and stabilizes the NBD2 domain of mutant CFTR, aiding in its proper folding and trafficking.[1]FCG (an aminoarylthiazole) at 10 µM enhances F508del-CFTR expression.[4]Cycloheximide (B1669411) Chase Assay, Immunoblotting for CFTR maturation.

Validating Inhibitor Specificity

Ensuring an inhibitor interacts specifically with NBD2 and not with other ATP-binding proteins is paramount to minimizing off-target effects. A multi-pronged approach combining biochemical, biophysical, and cellular assays is recommended.

Biochemical Assays for Direct Target Interaction

1. ATPase Activity Assay

This assay directly measures the inhibitor's effect on the ATP hydrolysis function of NBD2. A reduction in ATPase activity provides strong evidence of target engagement.

Experimental Protocol: Radioactive [γ-³²P]-ATP ATPase Assay [7]

  • Reaction Setup: In a microcentrifuge tube, combine the purified NBD2 protein (40–250 ng) with the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Add the NBD2 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Allow the inhibitor to incubate with the protein for 20 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]-ATP to a final concentration appropriate for the enzyme's Km. The total reaction volume is typically 30-50 µL.

  • Time Course: At specific time points (e.g., 0, 15, 30, 45, and 60 minutes), take an aliquot of the reaction and stop it by adding it to a tube containing a quenching solution (e.g., perchloric acid and charcoal).

  • Phosphate (B84403) Separation: The liberated radioactive phosphate ([³²P]Pi) is separated from the unhydrolyzed [γ-³²P]-ATP. A common method involves complex formation with molybdate (B1676688) followed by extraction with an organic solvent (e.g., isobutanol/toluene).

  • Quantification: The radioactivity in the aqueous phase (containing the [³²P]Pi) is measured using a scintillation counter.

  • Data Analysis: Calculate the amount of Pi released over time. Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.

2. Competitive Binding Assay

This assay determines the inhibitor's ability to displace a known ligand (e.g., a radiolabeled ATP analog) from the NBD2 binding pocket, allowing for the calculation of the inhibitor's binding affinity (Ki).

Experimental Protocol: Radioligand Competition Binding Assay [8][9]

  • Membrane Preparation: Prepare membrane fractions from cells overexpressing the NBD2-containing protein of interest.

  • Assay Setup: In a 96-well plate, add the membrane preparation (e.g., 50-120 µg of protein).

  • Competition: Add serial dilutions of the unlabeled NBD2 inhibitor.

  • Radioligand Addition: Add a fixed concentration of a suitable radioligand (e.g., [α-³²P]8-azido-ATP) that binds to NBD2.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

Cellular Assay for Target Engagement

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that the inhibitor binds to NBD2 within the complex environment of an intact cell. Ligand binding typically stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12][13]

Experimental Protocol: Western Blot-Based CETSA [11][14]

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the NBD2 inhibitor at the desired concentration or with a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the NBD2-containing protein. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein at each temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response experiment can also be performed at a single, optimized temperature to determine the EC50 for thermal stabilization.

Validating Inhibitor Efficacy

Demonstrating that NBD2 inhibition translates into a functional cellular response is the ultimate goal. The choice of efficacy assays will depend on the physiological role of the NBD2-containing protein.

Functional Assays for NBD2 in KATP Channels

1. Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion channel activity in response to the inhibitor, providing detailed information on the mechanism of action.

Experimental Protocol: Inside-Out Patch-Clamp [15][16]

  • Cell Preparation: Use cells endogenously expressing or transfected with the KATP channel subunits (Kir6.2 and SUR1).

  • Pipette Preparation: Fill a glass micropipette with an extracellular solution (e.g., 140 mM KCl, 10 mM K-HEPES, 1 mM K-EGTA).

  • Seal Formation: Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Patch Excision: Excise the patch of membrane to achieve the "inside-out" configuration, where the intracellular face of the membrane is exposed to the bath solution.

  • Perfusion: Perfuse the patch with an intracellular solution containing ATP to inhibit the channel.

  • Inhibitor Application: Apply the NBD2 inhibitor to the bath solution and record the channel's current. A functional NBD2 inhibitor is expected to prevent or reverse the channel activation typically induced by Mg-nucleotides.

  • Data Acquisition and Analysis: Record the single-channel or macroscopic currents using an amplifier and digitizer. Analyze the channel's open probability (Po), current amplitude, and dose-response relationship for the inhibitor.

Functional Assays for NBD2 in CFTR

2. Cycloheximide Chase Assay

For NBD2 inhibitors that may also act as correctors for misfolded CFTR, this assay assesses the inhibitor's effect on the stability of the NBD2 domain.

Experimental Protocol: Cycloheximide Chase and Immunoblotting [1]

  • Cell Transfection and Treatment: Transfect HEK293 cells with a plasmid encoding the NBD2 domain of CFTR. Treat the cells with the NBD2 inhibitor or vehicle control for 18-24 hours.

  • Protein Synthesis Inhibition: Add cycloheximide (0.5 mg/mL) to the culture medium to block new protein synthesis.

  • Time Course Collection: Harvest cells at various time points after adding cycloheximide (e.g., 0, 1, 2, 4, 6, and 8 hours).

  • Protein Extraction and Quantification: Prepare whole-cell lysates and determine the protein concentration.

  • Immunoblotting: Perform SDS-PAGE and Western blotting using an antibody that recognizes the NBD2 construct.

  • Data Analysis: Quantify the band intensity of the NBD2 protein at each time point, normalized to a loading control. Plot the remaining protein percentage over time to determine the protein's half-life. An increase in the half-life in the presence of the inhibitor indicates stabilization.

Visualizing Workflows and Pathways

Clear diagrams are essential for communicating complex experimental designs and biological relationships.

Figure 1: Workflow for Validating NBD2 Inhibitor Specificity cluster_biochem Biochemical Assays cluster_cellular Cellular Assays ATPase ATPase Activity Assay Binding Competitive Binding Assay Result1 Direct Target Inhibition (IC50) ATPase->Result1 Result2 Binding Affinity (Ki) Binding->Result2 CETSA Cellular Thermal Shift Assay (CETSA) Kinome Kinome Profiling (Off-Target) Result3 In-Cell Target Engagement (EC50) CETSA->Result3 Result4 Selectivity Profile Kinome->Result4 Start Novel NBD2 Inhibitor Start->ATPase Test direct enzymatic inhibition Start->Binding Measure binding affinity Start->CETSA Confirm in-cell binding Start->Kinome Assess off-target binding Final Validated Specificity Result1->Final Result2->Final Result3->Final Result4->Final

Caption: Workflow for validating the specificity of a novel NBD2 inhibitor.

Caption: Signaling pathway of KATP channel regulation and points of intervention.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of NBD Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of NBD (Nitrobenzoxadiazole) compounds, a class of fluorescent reagents widely used in biological research. Adherence to these procedures is critical for minimizing risks and ensuring environmental compliance.

Disclaimer: This document provides general guidance for the disposal of NBD compounds. Always consult the specific Safety Data Sheet (SDS) for the particular NBD derivative you are using before handling and disposal.

Immediate Safety and Handling Precautions

NBD compounds are considered hazardous materials and must be handled with appropriate safety measures to prevent exposure.[1][2]

Personal Protective Equipment (PPE) and Handling:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Ventilation: Handle all NBD compounds in a well-ventilated area or under a chemical fume hood.[3][4]

  • Hygiene: Wash hands thoroughly after handling.[1][4]

Hazard Identification and Data Summary

The Safety Data Sheet (SDS) is the primary source of quantitative and safety data for any chemical. Below is a summary of typical hazard information for NBD compounds.

Data PointTypical Information to Locate in the SDSImportance in Disposal
Section 2: Hazard(s) Identification GHS Hazard Classifications (e.g., Skin Irritant, Eye Irritant, Acute Toxicity).[5][6]Determines the level of PPE required and the immediate risks associated with exposure during handling and disposal.
Section 7: Handling and Storage Precautions for safe handling, conditions for safe storage, and incompatibilities (e.g., strong oxidizing agents).[3][5]Informs how to safely manage waste containers and prevent dangerous reactions.
Section 8: Exposure Controls/Personal Protection Exposure limits, engineering controls, and personal protective equipment recommendations.[5]Provides detailed specifications for ensuring worker safety during disposal.
Section 13: Disposal Considerations Guidelines for proper disposal methods and compliance with local, state, and federal regulations.Provides the primary instructions for environmentally sound and legally compliant waste disposal.

Experimental Protocol for NBD Compound Disposal

The recommended method for the disposal of NBD compounds is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization and segregation. NBD compound waste should be categorized as hazardous chemical waste.

  • Waste Streams:

    • Solid Waste: Unused or expired NBD powder, contaminated PPE (gloves, weigh boats, etc.), and any materials used for spill cleanup.

    • Liquid Waste: Solutions containing NBD compounds, as well as rinsate from cleaning contaminated glassware. This includes both aqueous and organic solvent solutions.

  • Segregation Guidelines:

    • Keep solid and liquid waste in separate, clearly labeled containers.

    • Do not mix NBD compound waste with incompatible materials such as strong oxidizing agents in the same waste container.[3][5]

Step 2: Solid Waste Disposal Procedure

  • Collection: Collect all solid waste contaminated with NBD compounds in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the specific name of the NBD compound.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Step 3: Liquid Waste Disposal Procedure

  • Collection: Collect all liquid waste containing NBD compounds in a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used (e.g., glass for organic solvents).

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the name of the NBD compound, and the solvent(s) present.

  • Storage: Store the sealed container in a designated satellite accumulation area, ideally in secondary containment to prevent spills.

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Step 4: Spill and Decontamination Procedures

In the event of a spill of an NBD compound powder or solution:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material to avoid dust generation.

  • Clean: Clean the spill area with a suitable solvent, and collect all cleanup materials in a designated hazardous waste container.

  • Decontaminate: Decontaminate any affected surfaces.

  • Report: Report the spill to your laboratory supervisor and institutional EHS office.

NBD Compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of NBD compounds.

NBD_Disposal_Workflow start Start: NBD Compound Waste Generated is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled, leak-proof solid waste container. is_solid->collect_solid Yes collect_liquid Collect in a labeled, leak-proof liquid waste container. is_solid->collect_liquid No store_solid Store in designated satellite accumulation area. collect_solid->store_solid dispose_solid Arrange for pickup by EHS or licensed waste contractor. store_solid->dispose_solid end End: Proper Disposal dispose_solid->end store_liquid Store in secondary containment in a designated satellite accumulation area. collect_liquid->store_liquid dispose_liquid Arrange for pickup by EHS or licensed waste contractor. store_liquid->dispose_liquid dispose_liquid->end

Caption: NBD Compound Disposal Workflow.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of NBD compounds, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Navigating the Handling of NBD-2: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with NBD-2, a fluorescent glucose analog commonly known as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.

Essential Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory tract irritation. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsEssential to protect against splashes and aerosols of this compound solutions.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for handling this compound. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection Laboratory CoatA fully buttoned lab coat provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Operational Plan: A Step-by-Step Guide to this compound Use

This section outlines a standard operational procedure for a common application of this compound: a cell-based glucose uptake assay.

Experimental Workflow for Glucose Uptake Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay This compound Incubation and Measurement cluster_disposal Waste Disposal cell_seeding Seed cells in a multi-well plate cell_culture Culture cells overnight to allow attachment cell_seeding->cell_culture glucose_starvation Incubate cells in glucose-free medium cell_culture->glucose_starvation compound_treatment Treat cells with experimental compounds glucose_starvation->compound_treatment nbd2_incubation Add this compound working solution and incubate compound_treatment->nbd2_incubation wash_cells Wash cells to remove extracellular this compound nbd2_incubation->wash_cells data_acquisition Measure fluorescence (flow cytometry or microscopy) wash_cells->data_acquisition collect_waste Collect all contaminated liquid and solid waste data_acquisition->collect_waste dispose_waste Dispose of as hazardous chemical waste collect_waste->dispose_waste

Experimental workflow for a typical this compound glucose uptake assay.

Detailed Experimental Protocol
  • Cell Preparation:

    • Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader-based assays or 6-well plate for flow cytometry) at a density that ensures they are in the exponential growth phase at the time of the assay.[1]

    • Incubate the cells overnight in a CO2 incubator at 37°C to allow for cell attachment and recovery.[1]

  • Treatment:

    • Carefully remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • To initiate glucose starvation, add glucose-free culture medium to each well and incubate for 1-2 hours.[1][2] This step enhances the subsequent uptake of this compound.

    • Following starvation, replace the medium with fresh glucose-free medium containing the desired concentrations of your experimental compounds (e.g., inhibitors or activators of glucose transport). Incubate for the desired treatment period.

  • This compound Incubation:

    • Prepare a working solution of this compound in glucose-free medium. The final concentration of this compound can range from 50 to 200 µM, depending on the cell type and experimental conditions.[3]

    • Remove the treatment medium and add the this compound working solution to each well.

    • Incubate the cells for 15-60 minutes at 37°C.[1][3] The optimal incubation time should be determined empirically for each cell line.

  • Measurement:

    • Terminate the assay by removing the this compound solution and washing the cells twice with ice-cold PBS to remove any extracellular this compound.[2]

    • For analysis by fluorescence microscopy or a plate reader, you can now acquire images or read the fluorescence intensity (excitation ~465 nm, emission ~540 nm).[4]

    • For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, centrifuge the cell suspension, and resuspend the cell pellet in cold PBS for analysis.[2]

Signaling Pathway of this compound Uptake

The mechanism of this compound uptake is a subject of ongoing research. While it is widely used as a fluorescent analog of glucose, some studies suggest its uptake may not be solely dependent on classical glucose transporters.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NBD2_ext This compound GLUT Glucose Transporters (e.g., GLUT1, GLUT2) NBD2_ext->GLUT Other_transporter Other Transporters (Potential) NBD2_ext->Other_transporter Contested Mechanism NBD2_int This compound GLUT->NBD2_int Other_transporter->NBD2_int Hexokinase Hexokinase NBD2_int->Hexokinase NBD2_6P This compound-6-Phosphate (Trapped) Hexokinase->NBD2_6P Metabolism Further Metabolism (Non-fluorescent) NBD2_6P->Metabolism

Proposed mechanism of this compound uptake and intracellular fate.

Traditionally, it is believed that this compound is transported into the cell via glucose transporters (GLUTs).[5][6] Once inside, it is phosphorylated by hexokinase to form this compound-6-phosphate, which is a fluorescent molecule that is trapped within the cell.[7][8] However, recent evidence suggests that in some cell types, this compound uptake may occur independently of known glucose transporters.[9][10][11] Researchers should be aware of this and may need to validate the uptake mechanism in their specific experimental system.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. This compound waste should be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Liquid Waste: All aqueous solutions containing this compound, including spent culture medium and wash buffers, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, serological pipettes, gloves, and culture plates, should be collected in a designated hazardous waste container lined with a biohazard bag.[12] Sharps, such as needles and glass Pasteur pipettes, must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and volume.

  • Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound waste down the drain or in the regular trash.

By adhering to these safety and operational guidelines, researchers can confidently and safely utilize this compound in their experiments, contributing to a deeper understanding of cellular metabolism while maintaining a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.